Vitexin-4''-O-glucoside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUKTASTPEKBX-LXXMDOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718309 | |
| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178468-00-3 | |
| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Vitexin-4''-O-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus pinnatifida), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.
Chemical Structure and Properties
This compound is a C-glycosylflavone, a type of flavonoid where a glucose molecule is attached to the apigenin (B1666066) backbone via a carbon-carbon bond. A second glucose molecule is then O-linked at the 4'' position of the initial glucose moiety.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3] |
| Molecular Formula | C₂₇H₃₀O₁₅ | [4][5][6][7] |
| Molecular Weight | 594.52 g/mol | [4][5][6][7] |
| CAS Number | 178468-00-3 | [4][5][6][7][8] |
| Appearance | Light yellow to yellow solid/powder | [3][9] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). Slightly soluble in PBS (pH 7.2). | [1][9] |
| Predicted Boiling Point | 947.3 ± 65.0 °C | [4] |
| Predicted Density | Approximately 1.81 g/cm³ | [4] |
| Predicted pKa | 6.25 ± 0.40 | [9] |
Experimental Protocols
Isolation and Purification
A common method for the isolation of this compound involves extraction from the leaves of Crataegus pinnatifida.[10][11]
Protocol: Isolation from Crataegus pinnatifida Leaves [10][11]
-
Extraction:
-
Dried and powdered leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60% ethanol) for 2 hours. This process is typically repeated twice.
-
The combined extracts are filtered and concentrated under reduced pressure to remove the ethanol.
-
-
Preliminary Purification:
-
The concentrated aqueous extract is passed through a macroporous adsorption resin column (e.g., AB-8 or D101).
-
The column is first washed with water to remove impurities.
-
The flavonoid fraction is then eluted with a gradient of ethanol (e.g., 30-80%).
-
-
Chromatographic Separation:
-
The ethanol eluate is concentrated, and the residue is subjected to silica (B1680970) gel column chromatography.
-
A chloroform-methanol gradient is used for elution. The fractions containing this compound are collected.
-
Further purification can be achieved using a second silica gel column with a different solvent system, such as ethyl acetate-butanone-formic acid-water.
-
-
Crystallization:
-
The purified fractions are concentrated, and crystallization is induced at a low temperature (0-15 °C) to obtain pure this compound.
-
Characterization
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [8][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm).[12]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[8] Alternatively, a gradient elution with acetonitrile-tetrahydrofuran and aqueous phosphoric acid can be used.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified reference standard of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity Assays
Protocol: Antioxidant Activity - DPPH Radical Scavenging Assay [14][15]
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the sample solution to the wells. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [16][17][18]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration. The inhibitory effect of this compound on NO production is then determined.
Protocol: Neuroprotective Effects - Glutamate-Induced Cytotoxicity Assay [19][20]
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified time.
-
Induction of Cytotoxicity: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 10 mM) for 24 hours. Include a vehicle control and a glutamate-only control.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group to determine the neuroprotective effect of this compound.
Signaling Pathways
Research, primarily on the aglycone vitexin (B1683572) and related flavonoids, has indicated that this compound likely exerts its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Vitexin has been shown to inhibit this pathway by suppressing the activation of IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[3][4][6][9][12]
Diagram 1. NF-κB Signaling Pathway and the Inhibitory Effect of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises several parallel signaling modules, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. Inflammatory stimuli can activate these kinases through a series of phosphorylation events. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Vitexin and related compounds have been shown to inhibit the phosphorylation of key MAPK proteins like p38 and ERK, thereby downregulating the inflammatory response.[7][13][18][21]
Diagram 2. MAPK Signaling Pathway and the Inhibitory Effect of this compound.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The experimental protocols detailed in this guide provide a solid framework for its isolation, characterization, and bioactivity assessment. Furthermore, the elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways offers valuable insights into its mechanisms of action. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 3. Vitexin, a fenugreek glycoside, ameliorated obesity-induced diabetic nephropathy via modulation of NF-κB/IkBα and AMPK/ACC pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hawthorne leaf flavonoids prevent oxidative stress injury of renal tissues in rats with diabetic kidney disease by regulating the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fisheries and Aquatic Sciences [e-fas.org]
- 18. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2, 3, 5, 4â-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology | Aging [aging-us.com]
- 21. ijbs.com [ijbs.com]
A Technical Guide to Vitexin-4''-O-glucoside in Medicinal Plants: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vitexin-4''-O-glucoside, a promising flavonoid glycoside found in various medicinal plants. This document details its natural sources, quantitative analysis, experimental protocols for its isolation and characterization, and its molecular mechanism of action, with a focus on its role in modulating cellular signaling pathways.
Natural Sources of this compound
This compound has been identified and quantified in several medicinal plants, with significant concentrations found in species of Crataegus (Hawthorn) and Passiflora (Passionflower). The leaves of these plants are particularly rich sources of this bioactive compound.
Table 1: Quantitative Data of this compound and Related Flavonoids in Medicinal Plants
| Plant Species | Plant Part | Compound | Concentration | Analytical Method |
| Crataegus pinnatifida | Leaves | This compound | - | UPLC-ESI-MS/MS |
| Crataegus songorica | Leaves | Vitexin (B1683572) & derivatives | Total Flavonoids: 7.8–15.1 mg/g | LC-MS/MS |
| Crataegus altaica | Leaves | Vitexin & derivatives | Total Flavonoids: 0.1–9.1 mg/g | LC-MS/MS |
| Crataegus kansuensis | Leaves | Vitexin & derivatives | Total Flavonoids: 4.8–10.7 mg/g | LC-MS/MS |
| Passiflora mixta | Leaves | Vitexin | 4.58 ± 1.23 mg/g dry extract | UHPLC-DAD |
| Passiflora tripartita var. mollissima | Leaves | Vitexin | 2.49 ± 0.2 mg/g dry extract | UHPLC-DAD |
| Passiflora edulis var. edulis | Leaves | Vitexin | 0.3 ± 0.0 mg/g dry extract | UHPLC-DAD |
| Phyllostachys edulis | Leaves | This compound | - | - |
Note: Specific quantitative data for this compound was not available for all listed species in the reviewed literature. The table includes data on vitexin and total flavonoids where specific data for the 4''-O-glucoside derivative was not provided.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require specific and optimized protocols. Below are detailed methodologies based on established research.
Extraction and Purification of this compound
A general workflow for the extraction and purification of flavonoid glycosides, including this compound, from medicinal plants is outlined below. This process typically involves solvent extraction followed by chromatographic purification.
Biosynthesis of Vitexin-4''-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-4''-O-glucoside, a derivative of the C-glycosylflavone vitexin (B1683572), exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for targeted drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory aspects. The pathway involves the C-glycosylation of apigenin (B1666066) to form vitexin, followed by a subsequent O-glycosylation step to yield the final product. While the general steps are understood, specific kinetic data for the involved enzymes, particularly from plant sources, remain an active area of research. This guide synthesizes the current knowledge to serve as a valuable resource for researchers in the field.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a two-step process that begins with the flavone (B191248) apigenin, a common intermediate in the general flavonoid pathway.
Step 1: C-glycosylation of Apigenin to form Vitexin
The first committed step is the C-glycosylation of apigenin at the C-8 position. This reaction is catalyzed by a C-glycosyltransferase (CGT), which utilizes a sugar donor, typically UDP-glucose or ADP-glucose.[1] This C-glycosidic bond is notably stable against enzymatic and acidic hydrolysis compared to O-glycosidic bonds.
Step 2: O-glycosylation of Vitexin to form this compound
The second step involves the O-glycosylation of the 4'-hydroxyl group of the vitexin molecule. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to vitexin. A specific enzyme from Bacillus thuringiensis, BtGT_16345, has been identified to catalyze this reaction, producing Vitexin-4'-O-β-glucoside.[2][3]
Quantitative Data
Quantitative data for the enzymes involved in the biosynthesis of this compound are crucial for understanding reaction efficiencies and for metabolic engineering efforts. However, specific kinetic parameters for the C-glycosyltransferase producing vitexin and for O-glycosyltransferases like BtGT_16345 are not extensively reported in the literature. The following tables summarize available data and highlight areas where further research is needed.
Table 1: Enzyme Kinetic Parameters (Literature Data and Estimated)
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Source/Comment |
| C-Glycosyltransferase (CGT) | Apigenin, UDP-Glucose | Data not available | Data not available | Specific kinetic data for vitexin synthesis is limited. |
| UDP-Glycosyltransferase (BtGT_16345) | Vitexin, UDP-Glucose | Data not available | Data not available | Optimal conditions reported: pH 7.0, 30°C.[2] |
| PcGlcT (Apigenin 7-O-glucosyltransferase) | Apigenin | 320 ± 70 | 0.62 ± 0.05 s-1 | [4] (For comparison of a related flavonoid glucosyltransferase) |
| PcGlcT (Apigenin 7-O-glucosyltransferase) | UDP-Glucose | 610 ± 110 | 0.62 ± 0.05 s-1 | [4] (For comparison of a related flavonoid glucosyltransferase) |
Table 2: Optimal Reaction Conditions for Vitexin Glycosylation
| Enzyme | Parameter | Optimal Value | Reference |
| BtGT_16345 | pH | 7.0 | [2] |
| Temperature | 30°C | [2] | |
| β-fructosidase (for general vitexin glycosylation) | pH | 6.47 | [4] |
| Temperature | 35°C | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Expression and Purification of Recombinant Glycosyltransferase (General Protocol for His-tagged Protein)
This protocol is a general guideline for the expression and purification of His-tagged glycosyltransferases, such as BtGT_16345, in E. coli.
References
- 1. Flavonoid Glycosyltransferase (UFGT) Assay Kit - Profacgen [profacgen.com]
- 2. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. His-Tag Purification | Bio-Rad [bio-rad.com]
- 4. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Activity Mechanism of Vitexin-4''-O-glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, exhibits significant antioxidant properties, making it a compound of interest for therapeutic applications against oxidative stress-related diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant activity. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways. The antioxidant action of this compound is multifaceted, involving direct scavenging of free radicals and, more significantly, the modulation of endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This guide will delve into the specifics of these mechanisms, providing a scientific foundation for further research and development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant capabilities. This compound, a C-glycosyl flavonoid, is a derivative of apigenin (B1666066) and is noted for its potential health benefits stemming from its antioxidant and anti-inflammatory effects.[2] Understanding the precise mechanisms of its antioxidant action is crucial for its development as a potential therapeutic agent.
Core Antioxidant Mechanisms
The antioxidant activity of this compound can be broadly categorized into two main areas:
-
Direct Radical Scavenging: The inherent chemical structure of this compound, with its multiple hydroxyl groups, allows it to donate electrons and neutralize free radicals, thereby mitigating oxidative damage.[2]
-
Modulation of Endogenous Antioxidant Systems: this compound enhances the cellular antioxidant defense capacity by upregulating the expression and activity of key antioxidant enzymes. This is primarily achieved through the activation of the Nrf2 signaling pathway.
Direct Radical Scavenging Activity
Table 1: Radical Scavenging Activity of Vitexin (B1683572) and Related Extracts
| Sample | Assay | IC50 Value | Reference |
| Vitex agnus-castus Leaf Extract | DPPH | 0.449 ± 0.001 mg/mL | [3] |
| Vitex agnus-castus Fruit Extract | DPPH | 0.612 ± 0.004 mg/mL | [3] |
| Aqueous Extract of a Medicinal Plant | DPPH | 52.5 µg/mL | [4] |
| Aqueous Extract of a Medicinal Plant | ABTS | Not specified (higher than ethanol (B145695) extract) | [4] |
Note: The extracts of Vitex agnus-castus are known to contain vitexin. The aqueous extract mentioned is also characterized by its vitexin and vicenin-2 content.
Modulation of Endogenous Antioxidant Enzymes
This compound has been shown to enhance the activity of crucial antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). These enzymes play a vital role in the detoxification of ROS.
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment | Enzyme | Effect | Model System | Reference |
| This compound (30 mg/kg and 60 mg/kg) | SOD | Significantly improved activity | Acetaminophen-induced acute liver injury in mice | [5] |
| This compound (30 mg/kg and 60 mg/kg) | CAT | Significantly improved activity | Acetaminophen-induced acute liver injury in mice | [5] |
Activation of the Nrf2/ARE Signaling Pathway
A pivotal mechanism of this compound's antioxidant action is the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like vitexin (the aglycone of this compound), this interaction is disrupted. Vitexin has been shown to directly bind to Keap1, inhibiting the ubiquitination-mediated degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective proteins, including heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form, leading to a decrease in absorbance at 734 nm.
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
Prepare a series of dilutions of the this compound sample.
-
Add a small volume of each sample dilution to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•+ for each concentration.
-
Determine the IC50 value.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the enzymatic activity of SOD and CAT in cell or tissue lysates after treatment with this compound.
-
Principle:
-
SOD Assay: Often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), and the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by SOD is measured.
-
CAT Assay: Measures the decomposition of hydrogen peroxide (H2O2) by catalase, which can be monitored by the decrease in absorbance at 240 nm.
-
-
General Procedure:
-
Treat cells or animals with this compound.
-
Prepare cell or tissue homogenates.
-
Determine the total protein concentration of the lysates.
-
Perform the respective enzyme activity assays using commercially available kits or established protocols.
-
Normalize the enzyme activity to the total protein concentration.
-
Western Blotting for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1 in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Treat cells with this compound for a specified duration.
-
Lyse the cells to extract total protein. For Nrf2 translocation studies, nuclear and cytoplasmic fractions are separated.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound demonstrates a robust antioxidant profile primarily through the activation of the Nrf2/ARE signaling pathway, leading to an enhanced endogenous antioxidant defense system. While its direct radical scavenging activity is plausible, further studies are required to quantify this effect for the pure compound. The existing evidence strongly supports its role in upregulating key antioxidant enzymes like SOD and CAT.
For drug development professionals, this compound represents a promising candidate for the development of novel therapies targeting oxidative stress-mediated pathologies. Future research should focus on:
-
Quantitative analysis of direct radical scavenging: Determining the IC50 values for pure this compound in various antioxidant assays.
-
In-depth mechanistic studies: Further elucidating the molecular interactions between this compound and the components of the Nrf2 signaling pathway.
-
In vivo efficacy and safety profiling: Conducting comprehensive preclinical and clinical studies to evaluate its therapeutic potential and safety in various disease models.
This technical guide provides a solid foundation for understanding the antioxidant mechanisms of this compound, paving the way for its further exploration and potential clinical application.
References
In Vitro Anti-inflammatory Effects of Vitexin-4''-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is a compound of growing interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, with a focus on its core mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound. It is important to note that while research on vitexin (B1683572), the aglycone form, is more extensive, this guide will focus on the available data for this compound and extrapolate from the known activities of vitexin where necessary, with appropriate caveats.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of vitexin, the aglycone of this compound. Limited direct quantitative data for this compound is currently available.
| Assay | Cell Line | Inducer | Compound | Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Vitexin | 50 µM | Decreased NO levels | [2] |
| IL-6 Production | Human Osteoarthritis Chondrocytes | IL-1β | Vitexin | Not Specified | Significant Inhibition | [3] |
| TNF-α Production | Human Osteoarthritis Chondrocytes | IL-1β | Vitexin | Not Specified | Significant Inhibition | [3] |
| Protein Denaturation | - | Heat | Vitexin | 500µg/ml | 54.2% | [4] |
| Proteinase Inhibition | - | - | Vitexin | 500µg/ml | 57.8% | [4] |
| Enzyme/Protein | Assay Type | Compound | IC50 Value | Reference |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Vitexin | Not Specified | [5][6] |
| Inducible Nitric Oxide Synthase (iNOS) | Western Blot | Vitexin | Not Specified | [5][6] |
Note: The data presented for vitexin is expected to be indicative of the potential activity of this compound, though direct testing is required for confirmation.
Core Anti-inflammatory Mechanisms
Vitexin and its glycosides are understood to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.[5][7][8]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[8][9] Vitexin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[8][9]
References
- 1. glycodepot.com [glycodepot.com]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin alleviates interleukin-1β-induced inflammatory responses in chondrocytes from osteoarthritis patients: Involvement of HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Neuroprotective Potential of Vitexin-4''-O-glucoside: A Technical Guide for Researchers
An In-depth Exploration of a Promising Flavonoid Glycoside for Neurodegenerative Disease Research and Drug Development
Abstract
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its aglycone, vitexin (B1683572), in the context of neuroprotection. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in their mechanisms of action. The available evidence suggests that this compound, likely acting through mechanisms similar to vitexin, exerts its neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The pathogenesis of these diseases is multifactorial, with oxidative stress, neuroinflammation, and apoptosis playing crucial roles.[1] Flavonoids, a class of polyphenolic compounds, have gained considerable attention for their potential therapeutic applications in these conditions.[2] Vitexin, an apigenin (B1666066) flavone (B191248) glucoside, has demonstrated a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] this compound, a glycosylated form of vitexin, is also being investigated for its therapeutic potential. This guide focuses on the neuroprotective properties of this compound, drawing on data from both the glycoside and its more extensively studied aglycone, vitexin, to provide a thorough understanding of its potential.
Mechanisms of Neuroprotection
The neuroprotective effects of vitexin and, by extension, this compound, are attributed to a multi-targeted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[1] Vitexin has been shown to be a potent free-radical scavenger.[3] One study demonstrated that this compound at a concentration of 128 µmol/L effectively protected ECV-304 cells from cytotoxicity induced by tertbutyl hydroperoxide (TBHP), a potent oxidizing agent.[5] This protective effect was associated with a significant decrease in malondialdehyde (MDA) production, a marker of lipid peroxidation, and an increase in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[5] The antioxidant mechanism is thought to involve the activation of the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses.[2][6]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. Vitexin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[7] It is suggested that vitexin can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-1β, IL-6).[7]
Anti-apoptotic Activity
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions. Vitexin has been demonstrated to protect neurons from apoptosis by modulating the expression of key apoptosis-regulating proteins.[1] This includes upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thereby decreasing the Bax/Bcl-2 ratio.[8] Furthermore, vitexin has been shown to inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[8] These effects are often mediated through the PI3K/Akt signaling pathway, a crucial cell survival pathway.[2][8]
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and its aglycone, vitexin.
| Compound | Model System | Inducing Agent | Concentration/Dose | Observed Effect | Reference |
| This compound | ECV-304 cells | tertbutyl hydroperoxide (TBHP) | 128 µmol/L | Effective protection against cytotoxicity, decreased MDA production, increased SOD activity, and increased mitochondrial membrane potential. | [5] |
| Vitexin | SH-SY5Y cells | MPP+ | 10-100 µM | Increased cell viability, reduced apoptosis, decreased Bax/Bcl-2 ratio, and reduced caspase-3 activity. | [8] |
| Vitexin | Primary cultured cortical neurons | NMDA | Not specified | Prevented neuronal cell loss and reduced the number of apoptotic neurons. | [9] |
| Vitexin | Ischemic brain lesions (in vivo) | Not specified | 3.25, 7.50, and 15.00 mg/kg | Increased phosphorylation of ERK1/2, decreased phosphorylation of JNK, reduced Bax expression, and increased Bcl-2 expression. | [1] |
| Vitexin | Rat brain with diabetes | Streptozotocin (STZ) | 1 mg/kg | Lowered TBARS levels and improved learning and memory. | [1] |
Table 1: Summary of in vitro and in vivo neuroprotective effects of this compound and Vitexin.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide to evaluate the neuroprotective properties of this compound and vitexin.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (ECV-304), human neuroblastoma cells (SH-SY5Y), and primary cultured mouse cerebral cortical neurons are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents such as tertbutyl hydroperoxide (TBHP) for oxidative stress, 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease, or N-methyl-D-aspartate (NMDA) to induce excitotoxicity.
-
Treatment: Cells are pre-treated with various concentrations of this compound or vitexin for a specific duration before the addition of the neurotoxic agent.
Assessment of Neuroprotection
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability by measuring mitochondrial metabolic activity.
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 are determined by Western blot analysis.
-
-
Oxidative Stress Assays:
-
MDA Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using methods such as high-performance liquid chromatography (HPLC).
-
Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) is measured using commercially available kits.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye rhodamine 123 is used to assess changes in mitochondrial membrane potential, an indicator of mitochondrial function and early apoptosis.
In Vivo Models
-
Animal Models: Rodent models of neurodegenerative diseases, such as the MPTP-induced mouse model of Parkinson's disease or streptozotocin-induced diabetic rats, are utilized.
-
Administration: Vitexin is typically administered via oral gavage or intraperitoneal injection.
-
Behavioral Tests: Behavioral tests, such as the Morris water maze for learning and memory, are conducted to assess functional outcomes.
-
Histological and Biochemical Analysis: Brain tissues are collected for histological examination (e.g., Nissl staining to assess neuronal loss) and biochemical analyses (e.g., Western blotting for protein expression).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of vitexin (and likely this compound) and a general experimental workflow for assessing neuroprotection.
Caption: Key signaling pathways in the neuroprotective action of this compound.
Caption: General experimental workflow for evaluating neuroprotective effects.
Conclusion and Future Directions
This compound is a promising natural compound with significant potential for the development of novel neuroprotective therapies. The available evidence, largely extrapolated from studies on its aglycone vitexin, points towards a multimodal mechanism of action involving antioxidant, anti-inflammatory, and anti-apoptotic effects mediated through key cellular signaling pathways.
While initial studies on this compound are encouraging, further research is imperative. Future investigations should focus on:
-
Directly evaluating the neuroprotective efficacy of this compound in a wider range of in vitro and in vivo models of neurodegenerative diseases.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Investigating the structure-activity relationship to potentially synthesize more potent and selective derivatives.
A deeper understanding of the neuroprotective properties of this compound will be crucial for translating this promising natural compound into a clinically effective therapeutic agent for the treatment of debilitating neurodegenerative diseases.
References
- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. glycodepot.com [glycodepot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mjms.usm.my [mjms.usm.my]
- 7. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Unveiling Vitexin-4''-O-glucoside: A Technical Guide to its Discovery and Isolation from Crataegus pinnatifida
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological significance of vitexin-4''-O-glucoside, a key flavonoid glycoside found in the leaves of Crataegus pinnatifida (Chinese hawthorn). This document details the experimental protocols for its extraction and purification, presents quantitative analytical data, and explores its potential therapeutic mechanisms through signaling pathway diagrams.
Introduction: The Significance of this compound
Crataegus pinnatifida has a long history in traditional medicine for treating cardiovascular ailments. Modern research has identified flavonoids as major bioactive constituents, with this compound being a prominent C-glycosyl flavonoid.[1][2] This compound, along with other flavonoids, is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for pharmaceutical research and development.[3][4][5] This guide serves as a comprehensive resource for researchers aiming to isolate and study this promising natural product.
Experimental Protocols: From Plant Material to Purified Compound
The isolation of this compound from Crataegus pinnatifida leaves involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methodologies to provide a detailed guide for its preparative isolation.[6][7]
Extraction of Total Flavonoids
The initial step involves the extraction of total flavonoids from the dried and powdered leaves of Crataegus pinnatifida.
Protocol:
-
Maceration and Reflux Extraction:
-
Combine the powdered leaves with 60% aqueous ethanol.
-
Perform reflux extraction twice, each time for a duration of 2 hours.
-
-
Concentration:
-
Filter the extract and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
-
Macroporous Resin Chromatography (Initial Purification):
-
Adsorb the concentrated aqueous extract onto an AB-8 macroporous adsorption resin column.
-
Wash the column with water to remove impurities.
-
Elute the flavonoid-rich fraction with 30-80% ethanol.
-
Concentrate the eluent under reduced pressure to yield the crude flavonoid extract.
-
Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC
A combination of HSCCC and preparative High-Performance Liquid Chromatography (pre-HPLC) is an efficient method for isolating high-purity this compound from the crude extract.[6]
HSCCC Protocol: [6]
-
Two-Phase Solvent System Preparation:
-
Prepare a two-phase solvent system composed of chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper and lower phases.
-
-
HSCCC Separation:
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the crude flavonoid extract in the mobile phase for sample injection.
-
Perform the separation at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.
-
Monitor the effluent at 254 nm.
-
Collect fractions based on the resulting chromatogram. This compound (referred to as 4''-O-glucosylvitexin in the study) will be isolated as a pure compound in one of the fractions.[6]
-
Preparative HPLC Protocol (for further purification if necessary): [6]
-
Mobile Phase: Acetonitrile and water.
-
Column: YMC C18 column (10.0 mm × 250 mm, 5 μm).
-
Flow Rate: 3.0 mL/min.
-
Detection: 254 nm.
-
Inject the fraction containing this compound and collect the corresponding peak.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in Crataegus pinnatifida extracts.
HPLC Method for Quantification
-
Chromatographic Conditions:
-
Column: Diamonsil C18 analytical column (150 × 4.6 mm, 5-µm).
-
Mobile Phase: A gradient of (A) acetonitrile-tetrahydrofuran (95:5, v/v) and (B) 1% aqueous phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
-
Sample Preparation:
-
Extract a known weight of dried, powdered leaves with a mixture of methanol–water (50:50, v/v) in an ultrasonic bath for 30 minutes.
-
Filter the supernatant through a 0.45-µm membrane filter before injection.
-
Data Presentation: Quantitative Results
The following tables summarize the quantitative data from the isolation and analytical procedures.
Table 1: Preparative Isolation Yield and Purity of this compound [6]
| Parameter | Value |
| Starting Material | Total flavonoid extract from C. pinnatifida leaves |
| Isolation Method | HSCCC |
| Yield | 18.2 mg |
| Purity (by HPLC) | >98% |
Table 2: HPLC Method Validation for Quantitative Analysis [8][9]
| Parameter | Value |
| Linearity (Concentration Range) | 0.0894–120.0 µg/mL |
| Correlation Coefficient (r²) | > 0.9992 |
| Mean Recoveries | 95.4% to 98.1% |
Visualizing the Process and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways for the biological activities of this compound.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
The neuroprotective and antioxidant effects of vitexin (B1683572) and its glycosides are mediated through the modulation of several key signaling pathways.
Caption: Antioxidant and neuroprotective signaling pathways.
Conclusion
This technical guide provides a comprehensive framework for the discovery and isolation of this compound from Crataegus pinnatifida. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its biological mechanisms through key signaling pathways underscores its therapeutic potential and paves the way for further investigation into its clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 4. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | Semantic Scholar [semanticscholar.org]
- 8. HPLC determination of eight polyphenols in the leaves of Crataegus pinnatifida Bge. var. major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Vitexin-4''-O-glucoside from Passiflora incarnata: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-4''-O-glucoside, a key flavonoid glycoside present in Passiflora incarnata (passionflower), is emerging as a compound of significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms, including the modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development initiatives centered on this promising natural compound.
Introduction
Passiflora incarnata, commonly known as passionflower, has a long history of use in traditional medicine for its sedative, anxiolytic, and calming properties. Modern phytochemical analysis has identified a rich profile of bioactive compounds, with flavonoids being a major class of constituents. Among these, this compound, a C-glycosyl flavonoid, has been identified as a significant contributor to the plant's therapeutic effects. This whitepaper consolidates the current scientific understanding of the biological activities of this compound, providing a technical resource for researchers in pharmacology, natural product chemistry, and drug discovery.
Biological Activities of this compound
This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a variety of disease models, including those related to neurodegeneration and organ injury.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological effects, primarily through the scavenging of free radicals and the inhibition of oxidative stress.[1] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS).
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It is known to suppress the production of pro-inflammatory cytokines, making it a candidate for mitigating inflammatory conditions.[1] The closely related compound, vitexin (B1683572), exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[2][3] By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[2]
Neuroprotective Effects
The neuroprotective potential of this compound is an area of growing research interest. It is believed to protect brain function by inhibiting glutamate, a neurotransmitter implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Furthermore, the broader neuroprotective effects of flavonoids, including vitexin and its derivatives, are attributed to their ability to counteract oxidative stress, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[4][5][6]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and the related compound, vitexin.
| Compound | Assay | Target | IC50 / Result | Reference |
| This compound | α-glucosidase inhibition | α-glucosidase | 65.3 µM | [7] |
| Vitexin | DPPH Radical Scavenging | DPPH radical | 0.449±0.001 mg/mL (leaves) | [8] |
| Vitexin | DPPH Radical Scavenging | DPPH radical | 0.612±0.004 mg/mL (fruits) | [8] |
| Vitexin | Anti-inflammatory | Albumen denaturation | 54.2% inhibition | [7] |
| Vitexin | Anti-inflammatory | Proteinase inhibition | 57.8% inhibition | [7] |
| Vitexin | Anti-cancer | Human U251 Glioblastoma Cells | Inhibition of proliferation | [9] |
Signaling Pathway Modulation
This compound and its aglycone, vitexin, modulate key intracellular signaling pathways to exert their biological effects. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
Recent studies have shown that this compound can alleviate acetaminophen-induced acute liver injury by modulating the MAPK signaling pathway.[10] Specifically, it has been observed to affect the phosphorylation levels of c-Jun N-terminal kinase (JNK) and p38 MAPK.[10]
References
- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 2. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 3. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Vitexin-4 ″- O-glucoside alleviates acetaminophen-induced acute liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Vitexin-4''-O-glucoside: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking studies of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside. This document details the methodologies, summarizes key quantitative findings, and visualizes relevant biological pathways and experimental workflows to support further research and development in drug discovery.
Introduction to this compound and In Silico Docking
This compound is a flavone (B191248) C-glycoside found in various medicinal plants. It is a derivative of vitexin (B1683572), which is known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of a ligand's biological activity. By simulating the interaction between this compound and various protein targets, researchers can gain insights into its mechanism of action and therapeutic potential.
Quantitative Docking Data
The following tables summarize the quantitative data from various in silico docking studies involving this compound and its aglycone, vitexin. These values provide a comparative measure of the binding affinity of the ligand to different protein targets.
Table 1: Molecular Docking Data for this compound
| Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software Used |
| Acetylcholinesterase (AChE) | 1B41 | 59.375 (Dock Score) | Not specified | Discovery Studio |
| Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) | 5sve | -7.52 | Not specified | Not specified |
Table 2: Molecular Docking Data for Vitexin (Aglycone)
| Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software Used |
| Acetylcholinesterase (AChE) | 1B41 | 68.105 (Dock Score) | ASN233, GLU313 | Discovery Studio |
| Janus kinase 1 (JAK1) | Not specified | -10.8 | Arg-1007, Gly-1020, Glu-883 | AutoDockTools |
| Signal transducer and activator of transcription 3 (STAT3) | Not specified | -8.8 | Leu-436, His-437, Lys-370 | AutoDockTools |
| Janus kinase 2 (JAK2) | Not specified | -10.5 | Arg-980 | AutoDockTools |
| Protein kinase G (PKG) | 4r4l | -8.47 | Not specified | Not specified |
| Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) | 5sve | -13.14 | Not specified | Not specified |
| Cytochrome P450 3A4 (CYP3A4) | Not specified | -3.2 | Not specified | AutoDock Vina |
Experimental Protocols for In Silico Docking
This section outlines a generalized protocol for performing molecular docking studies of this compound with a target protein. This protocol is a synthesis of methodologies reported in the literature for flavonoids and serves as a guide for researchers.
Software and Resource Requirements
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer, AutoDockTools (ADT).
-
Molecular Docking Software: AutoDock Vina, AutoDock 4.
-
Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign appropriate Kollman or Gasteiger charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.
-
-
Ligand Preparation:
-
Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.
-
-
Grid Box Generation:
-
Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking Simulation:
-
Configuration: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the docking algorithm settings.
-
Execution: Run the molecular docking simulation using software like AutoDock Vina. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity for each pose.
-
-
Results Analysis and Visualization:
-
Binding Affinity: Analyze the output file to determine the binding energy (in kcal/mol) of the best docking pose. A more negative value indicates a stronger binding affinity.
-
Pose Visualization: Visualize the predicted binding poses of this compound within the active site of the target protein using software like PyMOL or Discovery Studio.
-
Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl interactions).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in silico molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathways
The following diagrams depict signaling pathways where protein targets of this compound and vitexin have been identified through in silico studies.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT pathway with potential inhibition by vitexin.
cGMP-PKG Signaling Pathway and NFATc1
Caption: The cGMP-PKG and NFATc1 pathways and potential modulation.
Conclusion
The in silico docking studies of this compound and its aglycone, vitexin, have identified several potential protein targets involved in key signaling pathways related to inflammation, cancer, and neurodegenerative diseases. The quantitative data, while still preliminary, suggests favorable binding affinities of these compounds to targets such as AChE, JAK/STAT proteins, and NFATc1. The provided generalized protocol offers a framework for conducting further computational studies to explore the therapeutic potential of this compound. Future research should focus on validating these in silico findings through in vitro and in vivo experiments to confirm the biological activity and elucidate the precise mechanisms of action. This integrated approach will be crucial in advancing the development of this compound as a potential therapeutic agent.
Vitexin-4''-O-glucoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its therapeutic potential.
Core Compound Identification
This compound is a C-glycosyl flavonoid, a class of compounds known for their significant biological activities.
| Parameter | Value | Source |
| CAS Number | 178468-00-3 | [cite] |
| Molecular Formula | C27H30O15 | [cite] |
| Molecular Weight | 594.52 g/mol | [cite] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in drug discovery and development. Its primary activities include antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It is believed to protect neuronal cells from damage by inhibiting glutamate-induced excitotoxicity and reducing oxidative stress in the brain. These properties make it a candidate for investigation in the context of neurodegenerative diseases.
Mechanism of Action: Modulation of the MAPK Signaling Pathway
A significant aspect of this compound's biological activity is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been observed to influence the phosphorylation status of key kinases within this pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). By modulating these signaling cascades, this compound can exert its diverse pharmacological effects.
Figure 1: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Neuroprotective Effect Assessment: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., MPP+ or 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Following pre-treatment, expose the cells to the neurotoxin to induce cell death. Include a vehicle control (no neurotoxin) and a positive control (neurotoxin only).
-
-
MTT Addition: After the incubation period with the neurotoxin, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Figure 3: Experimental workflow for the MTT cell viability assay.
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are intended to facilitate further exploration of this promising natural compound.
A Technical Guide to High-Purity Vitexin-4''-O-glucoside for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Vitexin-4''-O-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. The document details commercial sourcing, analytical methodologies for quality assessment, and the key signaling pathways through which it exerts its biological effects.
Commercial Sourcing and Purity Specifications
High-purity this compound (CAS: 178468-00-3) is available from several specialized chemical suppliers who provide it as an analytical standard or for research purposes. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Below is a summary of offerings from various commercial suppliers.
| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedchemExpress | ≥99.86% (by HPLC) | C₂₇H₃₀O₁₅ | 594.52 | Certificate of Analysis available with batch-specific data. |
| ChemFaces | High-purity | C₂₇H₃₀O₁₅ | 594.5 | Provided as a reference standard[1]. |
| Extrasynthese | Analytical Standard | C₂₇H₃₀O₁₅ | 594.53 | Sold for qualitative determination as a reference material[2]. |
| Cayman Chemical | ≥95% | C₂₇H₃₀O₁₅ | 594.5 | Sourced from Crataegi fructus[3]. |
| MySkinRecipes | 98% (Analytical Standard) | C₂₇H₃₀O₁₅ | 594.52 | Conforms to structure via NMR and Infrared Spectrum[4]. |
| LGC Standards | Certified Reference Material | C₂₇H₃₀O₁₅ | 594.158 | High-quality reference material[5]. |
| Biosynth | Research Grade | C₂₇H₃₀O₁₅ | 594.52 | Used in pharmaceutical and research sectors[6]. |
| National Analytical Corp. | 98% | C₂₁H₂₀O₁₀ | 432.4 | Note: Molecular formula listed appears inconsistent with the compound name[7]. |
Experimental Protocols
Accurate quantification and quality control are paramount in research. The following protocols are based on methodologies described in scientific literature for the isolation and analysis of this compound.
Protocol for Isolation from Plant Material (e.g., Crataegus leaves)
This protocol is adapted from methods described for extracting flavonoids from hawthorn leaves.[8]
Objective: To extract and purify this compound from dried plant material.
Methodology:
-
Extraction:
-
Grind dried and powdered leaves of Crataegus pinnatifida (2 kg) into a coarse powder.
-
Add the powder to a reflux apparatus with 60% aqueous ethanol (B145695).
-
Perform reflux extraction twice, each for 2 hours.
-
Combine the extracts and concentrate under reduced pressure to remove ethanol.
-
-
Initial Purification (Macroporous Resin Chromatography):
-
Load the concentrated, ethanol-free extract onto an AB-8 or D101 macroporous adsorption resin column.
-
Wash the column with water to remove impurities.
-
Elute the flavonoid fraction with a gradient of 30-70% ethanol. The fraction containing this compound typically elutes with 30% ethanol.
-
-
Final Purification (Silica Gel Column Chromatography):
-
Concentrate the 30% ethanol eluate to dryness.
-
Redissolve the extract and load it onto a silica (B1680970) gel column.
-
Elute the column with a solvent system of ethyl acetate:butanone:formic acid:water (e.g., in a 3:3:1:1 ratio).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing high-purity this compound.
-
-
Verification:
-
Combine the pure fractions, evaporate the solvent, and confirm the identity and purity of the final compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
-
Protocol for HPLC-UV Analysis
This method is suitable for the quantification and purity assessment of this compound in extracts or final products.[9][10]
Objective: To determine the concentration and purity of this compound.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Diamonsil C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system. An example is Methanol:0.5% aqueous phosphoric acid (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
For Pure Compound: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution.[1] Further dilute to create working standards for a calibration curve.
-
For Plasma Samples: To 100 µL of plasma, add an internal standard (e.g., hesperidin) and deproteinize by adding 300 µL of methanol.[9][11] Vortex and centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes.
-
For Plant Extracts: Extract powdered leaves with methanol:water (50:50, v/v) using an ultrasonic bath for 30 minutes.[10]
-
-
Analysis:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Construct a calibration curve by plotting the peak area against the concentration of the analytical standards.
-
Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualized Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Key Signaling Pathway: Nrf2-Mediated Antioxidant Response
Vitexin (B1683572), the parent aglycone of this compound, is a known activator of the Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.[5][12][13] Oxidative stress is implicated in numerous pathologies, and modulation of this pathway is a key therapeutic strategy.
In this pathway, Vitexin is believed to promote the activation of Mitogen-Activated Protein Kinases (MAPKs).[13] This leads to the phosphorylation and release of the transcription factor Nrf2 from its inhibitor, Keap1, in the cytoplasm. The activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This binding initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), bolstering the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[12][13] This mechanism underlies the compound's potent antioxidant and anti-inflammatory effects.[3][4]
References
- 1. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 3. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and UPLC-MS/MS analysis of flavonoids from putative flavonoid mutants [bio-protocol.org]
- 8. CN101050226A - Method for separating derivative of vitexin - Google Patents [patents.google.com]
- 9. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Vitexin-4''-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Vitexin-4''-O-glucoside (CAS No. 178468-00-3), a flavonoid glycoside found in various plant species. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, as it directly impacts bioavailability, formulation, and experimental design. This document compiles available quantitative solubility data, details standard experimental protocols for solubility determination, and visualizes key related processes.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. As a glycoside, its solubility is influenced by the presence of sugar moieties, which generally increases aqueous solubility compared to its aglycone parent, vitexin (B1683572).[1][2] However, it remains sparingly soluble in aqueous solutions.[3][4] The data below is summarized from manufacturer technical datasheets.
| Solvent/System | Temperature (°C) | Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 1 mg/mL | Common solvent for creating stock solutions.[3][4] |
| Dimethylformamide (DMF) | Not Specified | ~ 1 mg/mL | An alternative organic solvent for stock solutions.[3][4] |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | ~ 0.50 mg/mL | Represents solubility in a mixed aqueous/organic system.[3][4] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Not Specified | Sparingly / Slightly Soluble | For maximum solubility, pre-dissolving in DMSO is recommended before dilution.[3][4] |
| Corn Oil (with 10% DMSO) | Not Specified | ≥ 2.5 mg/mL | A protocol for in vivo studies details preparing a clear solution at this concentration.[5] |
Note: The parent compound, vitexin, exhibits poor water solubility, a primary reason for interest in its glycosylated forms which often show improved pharmaceutical properties.[1][2][6]
Experimental Protocol: Solubility Determination via Shake-Flask and HPLC Analysis
The following protocol details a standard method for determining the aqueous solubility of this compound, adapted from established methodologies for flavonoids.[1][2][7]
2.1 Objective To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
2.2 Materials and Equipment
-
This compound (solid, ≥95% purity)
-
Solvent (e.g., deionized water, PBS pH 7.4)
-
Methanol (B129727) (HPLC grade)
-
Analytical balance
-
Orbital shaker with temperature control
-
Microcentrifuge
-
0.2 µm syringe filters (e.g., nylon or PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2.3 Procedure
2.3.1 Preparation of Standard Solutions
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
2.3.2 Solubility Measurement (Shake-Flask Method)
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired aqueous solvent (e.g., 1 mL of PBS, pH 7.4). The excess solid ensures that saturation is reached.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 20 minutes to pellet the excess, undissolved solid.[1][2]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with an equal volume of methanol or mobile phase to prevent precipitation and ensure compatibility with the HPLC system.[1][2]
-
Inject the diluted sample into the HPLC system for analysis.
2.4 HPLC Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a maximum absorbance wavelength for this compound (λmax: ~271 nm or ~335 nm).[3]
-
Quantification: Determine the concentration in the diluted sample using the peak area and the previously generated calibration curve. Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.
Visualizations
3.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
3.2 Associated Signaling Pathway: Inhibition of JAK/STAT
Vitexin, the parent compound of this compound, has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by inhibiting key signaling pathways.[9] One of the well-documented mechanisms is the suppression of the JAK/STAT pathway, which is crucial for tumor cell growth and survival.[9]
References
- 1. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Vitexin -4''-O-glucoside CAS#: 178468-00-3 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Vitexin-4''-O-glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside (VOG), a flavonoid glycoside found in various medicinal plants such as hawthorn leaves, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. Its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities, underscore the need for a thorough understanding of its physicochemical properties.[1][2] Stability is a critical quality attribute that influences the safety, efficacy, and shelf-life of any active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions, details relevant experimental protocols for its analysis, and illustrates associated signaling pathways and experimental workflows.
Stability Profile of this compound
The stability of this compound is a key determinant of its suitability for formulation and therapeutic use. While comprehensive quantitative degradation kinetics for VOG are not extensively documented in publicly available literature, existing studies and data on related compounds provide valuable insights into its stability profile.
General Stability Observations
Qualitative assessments indicate that this compound is stable under standard storage and analytical conditions. This is particularly noted in pharmacokinetic studies where its stability in biological matrices is a prerequisite for accurate measurements.
Table 1: Summary of Qualitative Stability Data for this compound
| Condition | Matrix/Solvent | Observation | Citation |
| Anticipated analytical conditions | Rat plasma and plasma extracts | Stable | [3] |
| Storage at -20°C | Dry solid | Recommended storage condition | [2] |
| Room temperature | Dry solid | Stable for short periods | [4] |
Forced Degradation Studies of the Related Compound Vitexin (B1683572)
To provide a more detailed understanding of potential degradation pathways, data from forced degradation studies on the closely related parent compound, vitexin, are presented below. It is important to note that while the core flavonoid structure is the same, the additional glucose moiety in VOG may influence its stability profile. A study on vitexin revealed its stability under various stress conditions.[5]
Table 2: Summary of Forced Degradation Data for Vitexin
| Stress Condition | Reagent and Conditions | Degradation Observed | Citation |
| Acidic Hydrolysis | 1 N HCl, 80°C for 7 days | Not significantly degraded | [5] |
| Neutral Hydrolysis | Aqueous solution, 80°C for 7 days | Not significantly degraded | [5] |
| Oxidative Degradation | 30% H₂O₂, 80°C in a water bath for 5 hours | Significant degradation | [5] |
| Thermal Degradation | 80°C for 7 days | Not significantly degraded | [5] |
| Photodegradation | UV light exposure for 7 days | Not significantly degraded | [5] |
Disclaimer: The data in Table 2 pertains to vitexin, not this compound. This information is provided as an indication of the potential stability of the core flavonoid structure.
Experimental Protocols
Accurate assessment of stability requires robust analytical methods. The following protocols are based on established methods for the analysis of this compound and other flavonoids.
Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-70% B
-
25-30 min: 70-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing degradation of this compound to evaluate the stability-indicating nature of the analytical method and to identify potential degradation products.
-
Preparation of Sample: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Acidic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 1 N HCl.
-
Incubate at 80°C for 24 hours.
-
Neutralize the solution with 1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 1 N NaOH.
-
Incubate at 80°C for 2 hours.
-
Neutralize the solution with 1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 7 days).
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the stability of this compound.
References
Potential Therapeutic Applications of Vitexin-4''-O-glucoside: A Technical Guide for Researchers
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside naturally occurring in various medicinal plants such as hawthorn (Crataegus pinnatifida), is emerging as a compound of significant interest in pharmaceutical research.[1][2][3] This document provides a comprehensive technical overview of the potential therapeutic applications of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile
This compound, along with its aglycone vitexin (B1683572), exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[4][5][6] These properties are attributed to its ability to modulate key cellular signaling pathways and mitigate oxidative stress.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preclinical studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Route of Administration | Dose | Key Findings | Species |
| Bioavailability | Oral | 30 mg/kg | Low oral bioavailability.[7] | Rat |
| Pharmacokinetic Model | Intravenous | 20, 40, 60 mg/kg | Fits a two-compartment open model. Dose-dependent pharmacokinetics observed.[2] | Rat |
| Linearity | Intravenous | 10-40 mg/kg (as part of Hawthorn leaves flavonoids) | Linear pharmacokinetics observed for both this compound and Vitexin-2''-O-rhamnoside. | Rat |
| Metabolism | Oral | Not specified | Primarily occurs in the colon, mediated by gut microbiota, likely involving deglycosylation to its aglycone, apigenin.[7] | General |
Therapeutic Applications and Mechanisms of Action
Anti-Cancer Activity
Vitexin, the aglycone of this compound, has demonstrated significant anti-tumor activity in various cancer models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathways Involved:
-
JAK/STAT Pathway: Vitexin has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. It can disrupt the sustained activation of JAK1, JAK2, and STAT3 in cancer cells, leading to reduced proliferation and induction of apoptosis.[5][8]
-
NF-κB Pathway: Vitexin acts as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway by suppressing the phosphorylation of IKK and subsequently inhibiting the activation of the p65 subunit.[1][2] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
-
PI3K/Akt/mTOR Pathway: In several cancer types, vitexin has been found to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a critical regulator of cell growth and proliferation.[5]
Quantitative Data on Anti-Cancer Activity (Vitexin):
| Cell Line | Cancer Type | Assay | IC50 Value |
| U251 | Glioblastoma | CCK-8 Assay | 108.8 µM[8] |
| HCT116 | Colorectal Cancer | Not specified | 203.27 ± 9.85 µmol/L |
| K-562 | Chronic Myeloid Leukemia | MTT Assay | 147 µg/ml[6] |
| MCF-7 | Breast Cancer | MTT Assay | Significant cytotoxic activity observed[9] |
Experimental Protocols:
-
Cell Viability (MTT) Assay: To determine the cytotoxic effects of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.[8][10][11]
-
Apoptosis Assay (Flow Cytometry): The induction of apoptosis can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.[3][6][12][13]
-
Cell Invasion (Transwell) Assay: The anti-invasive properties can be assessed using a Transwell chamber assay, where the ability of cancer cells to migrate through a Matrigel-coated membrane is measured.[6][8][14][15][16][17]
-
Western Blot Analysis: To investigate the effect on signaling pathways, Western blotting is used to detect the phosphorylation status and total protein levels of key signaling molecules such as JAK, STAT, NF-κB p65, Akt, and mTOR.[8]
Anti-Inflammatory Activity
This compound and its aglycone exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Signaling Pathways Involved:
-
NF-κB Pathway: As mentioned in the anti-cancer section, inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of vitexin.[2][4][18]
-
MAPK Pathway: Vitexin can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, which is involved in the inflammatory response.[2]
Quantitative Data on Anti-inflammatory Activity:
| Assay | Model | Endpoint | IC50/Inhibition |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NO inhibition | Vitexin showed a 54.2% inhibition of albumen denaturation, comparable to aspirin (B1665792) (55.6%). |
| DPPH Radical Scavenging | Vitex agnus-castus leaf extract | Antioxidant activity | IC50: 0.449±0.001 mg/mL[12] |
| AGE Inhibition | Benincasae exocarpium fruit peel extract | Anti-diabetic effect | IC50: 14.5 µM[9] |
| α-glucosidase Inhibition | Benincasae exocarpium fruit peel extract | Anti-diabetic effect | IC50: 65.3 µM[9] |
Experimental Protocols:
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model to assess anti-inflammatory activity. The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[19][20][21][22]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collagen-Induced Arthritis (CIA) in Rats: This is a widely used in vivo model of rheumatoid arthritis to evaluate the anti-arthritic effects of compounds. Disease progression is monitored by measuring paw swelling and arthritis scores.[4][23][24][25][26]
Neuroprotective Effects
Vitexin and its glycosides have shown promise in protecting against neuronal damage and neuroinflammation.
Mechanisms of Action:
-
Antioxidant Activity: Vitexin scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress-induced neuronal damage.[6]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators in the brain, as seen in models of acrylamide-induced neuroinflammation in zebrafish, contributes to its neuroprotective properties.[2][27]
Experimental Models:
-
Acrylamide-Induced Neuroinflammation in Zebrafish: Zebrafish larvae exposed to acrylamide (B121943) serve as a valuable in vivo model to study neuroinflammation and screen for neuroprotective compounds. Behavioral changes and molecular markers of inflammation are assessed.[2][27][28][29]
-
In vitro Neuronal Cell Culture Models: Cell lines such as PC12 or primary neuronal cultures can be subjected to neurotoxic insults (e.g., amyloid-beta, glutamate) to evaluate the protective effects of this compound.
Cardioprotective Effects
This compound has demonstrated protective effects against myocardial injury.
Mechanisms of Action:
-
Inhibition of Apoptosis: It can protect cardiomyocytes from apoptosis induced by anoxia/reoxygenation.[1][7]
-
Reduction of Oxidative Stress: Vitexin alleviates myocardial injury by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[30]
-
Modulation of Mitochondrial Function: It can protect against mitochondrial dysfunction associated with ischemia/reperfusion injury.[18][31]
Experimental Models:
-
Anoxia/Reoxygenation (A/R) in Cardiomyocytes: Cultured neonatal rat cardiomyocytes subjected to A/R serve as an in vitro model of ischemia/reperfusion injury. Cell viability, enzyme release (LDH, CK), and apoptosis are measured.[1][7]
-
Myocardial Ischemia/Reperfusion Injury (MIRI) in Rats: In vivo models involving ligation of a coronary artery followed by reperfusion are used to assess cardioprotective effects. Infarct size and cardiac function are evaluated.[18][30][31]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the complex mechanisms of this compound, the following diagrams illustrate the key signaling pathways it modulates and a general experimental workflow for its evaluation.
Caption: Vitexin inhibits the NF-κB signaling pathway by suppressing IKK phosphorylation.
Caption: Vitexin inhibits the JAK/STAT pathway, likely by targeting JAK phosphorylation.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound and its aglycone, vitexin, have demonstrated a wide range of promising therapeutic activities in preclinical studies. Their ability to modulate multiple key signaling pathways, particularly those involved in inflammation, cell survival, and oxidative stress, positions them as attractive candidates for further drug development. However, challenges such as low oral bioavailability need to be addressed through formulation strategies to enhance their therapeutic potential. Future research should focus on more extensive preclinical efficacy and safety studies in various disease models, as well as on elucidating the detailed molecular targets. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Mechanisms of vitexin preconditioning effects on cultured neonatal rat cardiomyocytes with anoxia and reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin inhibits acrylamide-induced neuroinflammation and improves behavioral changes in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. chondrex.com [chondrex.com]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. snapcyte.com [snapcyte.com]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. corning.com [corning.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitexin attenuates myocardial ischemia/reperfusion injury in rats by regulating mitochondrial dysfunction induced by mitochondrial dynamics imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. mdpi.com [mdpi.com]
- 26. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Vitexin exerts cardioprotective effect on chronic myocardial ischemia/reperfusion injury in rats via inhibiting myocardial apoptosis and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Vitexin-4''-O-glucoside using a Validated HPLC-DAD Method
References
- 1. academic.oup.com [academic.oup.com]
- 2. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of malondialdehyde in ECV304 cell culture medium for measuring the antioxidant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Vitexin-4''-O-glucoside in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is garnering significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies in drug development. This document provides a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.[3][4]
Materials:
-
Blank plasma
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (e.g., Hyperoside or Puerarin)[5][6]
-
Methanol (B129727), HPLC grade[4][5][7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate plasma proteins.[4]
-
Vortex mix the sample for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5][7]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol[6] |
| Gradient | Refer to specific application requirements for gradient optimization. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 8 minutes[6] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | This compound: m/z 593.1 → 413.2[3] |
| Internal Standard (IS) | Puerarin: m/z 415.1 → 295.1[6] |
| Collision Energy (CE) | 18 eV for this compound[3] |
| Fragmentor Voltage | 150 V for this compound[3] |
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for this compound.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 40,000[9][10] | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | Low | < 15% | < 15% | -10% to 10%[9][10] |
| Medium | < 15% | < 15% | -10% to 10%[9][10] | |
| High | < 15% | < 15% | -10% to 10%[9][10] |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 92.68 - 95.74[4] | Within acceptable limits |
Visualizations
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Logical relationship of method validation and its application.
References
- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 2. glycodepot.com [glycodepot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Simultaneous determination of vitexin and isovitexin in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Determination of vitexin in plasma by HPLC-MS/MS method and its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Vitexin-4''-O-glucoside Metabolites using UPLC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the identification and characterization of metabolites of Vitexin-4''-O-glucoside using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This compound, a flavonoid glycoside, exhibits various pharmacological activities; however, its therapeutic potential is influenced by its metabolic fate in vivo. Understanding its biotransformation is crucial for drug development and efficacy assessment. This guide outlines the methodologies for sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation to identify potential metabolites. While specific quantitative data for the metabolites of this compound are not extensively available in current literature, this document presents a hypothesized metabolic pathway based on existing knowledge of flavonoid metabolism and provides protocols to enable researchers to generate such data.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various medicinal plants. Like many flavonoids, its oral bioavailability is generally low, undergoing significant metabolism in the body. The primary metabolic pathways for flavonoids include deglycosylation, followed by phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) conjugation reactions. The resulting metabolites may possess different biological activities compared to the parent compound. UPLC-QTOF-MS is a powerful analytical technique that provides high-resolution and accurate mass data, enabling the sensitive and selective identification of metabolites in complex biological matrices.
Hypothesized Metabolic Pathway of this compound
Based on the metabolism of similar flavonoids and the known biotransformation of its aglycone, vitexin, the metabolic pathway of this compound is hypothesized to involve initial deglycosylation to vitexin. Vitexin can then undergo phase II conjugation to form glucuronidated metabolites. An in vitro study with human liver microsomes identified three mono-glucuronidated metabolites of vitexin[1].
Hypothesized metabolic pathway of this compound.
Quantitative Data Summary
| Parameter | Dose: 20 mg/kg | Dose: 40 mg/kg | Dose: 60 mg/kg |
| AUC (µg·h/mL) | 133.4 ± 21.5 | 295.7 ± 45.8 | 450.2 ± 68.9 |
| t1/2α (h) | 0.18 ± 0.04 | 0.25 ± 0.06 | 0.29 ± 0.07 |
| t1/2β (h) | 1.85 ± 0.32 | 2.54 ± 0.48 | 2.98 ± 0.55 |
| CL (L/h/kg) | 0.15 ± 0.02 | 0.14 ± 0.02 | 0.13 ± 0.02 |
| Vd (L/kg) | 0.39 ± 0.06 | 0.48 ± 0.08 | 0.55 ± 0.09 |
| Data adapted from pharmacokinetic studies in rats following intravenous administration.[2] |
Note: AUC: Area under the plasma concentration-time curve; t1/2α: Distribution half-life; t1/2β: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
The following table presents the precursor and product ions for the parent compound and its hypothesized metabolites, which are essential for their identification using UPLC-QTOF-MS.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) |
| This compound | 593.1511 | 473.1084, 431.1033, 311.0612 |
| Vitexin | 431.1085 | 341.0663, 311.0612, 283.0663 |
| Vitexin-O-glucuronide (Hypothesized) | 607.1352 | 431.1085 |
Experimental Protocols
In Vivo Sample Collection (Rat Model)
-
Animal Dosing: Administer this compound to male Wistar rats (200-250 g) via oral gavage at a suitable dose (e.g., 50 mg/kg).
-
Blood Collection: Collect blood samples from the tail vein into heparinized tubes at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for 24 hours post-dosing.
-
Sample Storage: Store all biological samples at -80°C until analysis.
Sample Preparation
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., apigenin) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injecting into the UPLC system.
-
-
Urine Sample Preparation:
-
Thaw the urine sample and centrifuge at 10,000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
Fecal Sample Preparation:
-
Homogenize the fecal sample with a suitable volume of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants, evaporate to dryness, and reconstitute in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
UPLC-QTOF-MS Analysis
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-17 min: 95% B (isocratic)
-
17-17.1 min: 95-5% B (linear gradient)
-
17.1-20 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion data simultaneously).
-
Mass Range: m/z 50-1000.
Data Analysis and Metabolite Identification
-
Data Processing: Process the raw UPLC-QTOF-MS data using software such as UNIFI (Waters) or similar platforms. This involves peak detection, alignment, and normalization.
-
Metabolite Identification:
-
Compare the retention times and accurate mass measurements of the peaks in post-dose samples with those in pre-dose (blank) samples to identify potential metabolites.
-
Utilize the accurate mass data to generate elemental compositions for the parent ion and its fragments.
-
Analyze the fragmentation patterns obtained from the high-energy scan in MSE mode to elucidate the structure of the metabolites. Common fragmentation patterns for flavonoid glycosides involve the neutral loss of the sugar moieties.
-
Compare the observed fragmentation patterns with those of the parent compound and known flavonoid metabolites from literature and databases.
-
Experimental Workflow Diagram
Workflow for metabolite identification.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the identification and characterization of this compound metabolites using UPLC-QTOF-MS. While the complete metabolic profile of this compound is yet to be fully elucidated, the methodologies described will enable researchers to investigate its biotransformation, contributing to a better understanding of its pharmacokinetic properties and potential therapeutic applications. Further studies are warranted to obtain quantitative data on the identified metabolites and to assess their biological activities.
References
Application Notes and Protocols for the Extraction of Vitexin-4''-O-glucoside from Hawthorn Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside is a significant flavonoid glycoside found in hawthorn leaves (Crataegus species), exhibiting a range of biological activities including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties make it a compound of interest for pharmaceutical research and the development of novel therapeutics, particularly for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[1][2] This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from hawthorn leaves, intended to guide researchers in obtaining this valuable bioactive compound for further study.
Extraction Methodologies
Several methods have been optimized for the extraction of flavonoids from hawthorn leaves. The choice of method often depends on the desired yield, extraction time, and environmental considerations. The most common techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional solvent extraction.
Comparative Data of Extraction Methods
The following table summarizes key quantitative data from various studies on the extraction of flavonoids from hawthorn leaves, providing a comparative overview of different methodologies and their outcomes.
| Extraction Method | Plant Material | Key Analyte(s) | Optimal Conditions | Yield/Concentration | Reference |
| Ultrasound-Assisted Extraction (UAE) | Crataegus pinnatifida leaves | This compound (VG) & other flavonoids | Temp: 41°C, Time: 31 min, Liquid/Solid Ratio: 15, Ethanol (B145695) Conc.: 39% | VG: 0.38 mg/g | [4] |
| Ultrasound-Assisted Aqueous Two-Phase Extraction | Hawthorn leaves | Total Flavonoids | Solid/Liquid Ratio: 1:37, Time: 40 min, Power: 360 W, Temp: 65°C | 2.869% | [5] |
| Ultrasound-Assisted Extraction (UAE) | Crataegus almaatensis leaves | Total Phenolic Content (TPC) & Total Flavonoid Content (TFC) | Temp: 70°C, Ethanol Conc.: 40%, Time: 44 min, US Power: 100 W | TPC improved by up to 16% compared to SLE | [6] |
| Microwave-Assisted Extraction (MAE) | Crataegus monogyna leaves & flowers | Polyphenols (including Vitexin) | Temp: 60°C, Time: 10 min, Ethanol Conc.: 50% or 75%, Particle size: <160 µm or 160-500 µm | Higher TPC and key compounds compared to maceration | [7] |
| Microwave-Assisted Reaction and Extraction (MARE) | Hawthorn leaves | Polyphenolic compounds | Solid reagent: 0.1g Na2CO3, 0.01g Na2B4O7, Time: 10 min, Temp: 50°C, pH: 7 | High sensitivity with LODs of 26.5-37.7 ng/mL | [8] |
| Conventional Solid-Liquid Extraction (SLE) | Crataegus almaatensis leaves | TPC & TFC | Temp: 70°C, Ethanol Conc.: 75%, Time: 34 min, S/L Ratio: 0.05 g/mL | Used as a baseline for comparison with UAE | [6] |
| Reflux Extraction | Crataegus pinnatifida leaves | This compound & Vitexin-2''-O-rhamnoside | 60% aqueous ethanol, refluxed twice for 2 hours each | Not specified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction, purification, and analysis of this compound from hawthorn leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of various flavonoids, including this compound, from Crataegus pinnatifida leaves.[4]
Materials and Equipment:
-
Dried hawthorn leaves, ground to a fine powder (e.g., 70-mesh sieve).[5]
-
39% Ethanol in deionized water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Analytical balance
Procedure:
-
Weigh 1.0 g of powdered hawthorn leaves and place it into an extraction vessel.
-
Add 15 mL of 39% ethanol to achieve a liquid-to-solid ratio of 15:1 (mL/g).
-
Place the extraction vessel in an ultrasonic bath set to 41°C.
-
Apply ultrasonic treatment for 31 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can be used for purification or freeze-dried for storage.
Protocol 2: Purification of this compound using Macroporous Resins
This protocol describes the enrichment of this compound from a crude hawthorn leaf extract using macroporous resin chromatography.[9]
Materials and Equipment:
-
Crude hawthorn leaf extract (from Protocol 1 or other extraction methods)
-
HPD-400 macroporous resin (or equivalent)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations for elution)
-
Fraction collector (optional)
Procedure:
-
Resin Pre-treatment: Soak the HPD-400 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol smell remains.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Adsorption: Load the crude hawthorn leaf extract onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and other polar compounds.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol. For example, start with 30% ethanol, followed by 50%, and then 70% ethanol. Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical method (e.g., HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator. The resulting product will have a significantly higher purity of the target compound.[9]
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound in hawthorn leaf extracts.[10][11][12]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)[13]
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (A) and 0.2% aqueous formic acid (B) can be used.[13] Alternatively, an isocratic mobile phase of methanol/acetonitrile/tetrahydrofuran/0.5% acetic acid (1:1:19.4:78.6, v/v/v/v) has been reported.[12]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 32°C[13]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the dried extract or purified sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from hawthorn leaves.
References
- 1. glycodepot.com [glycodepot.com]
- 2. Vitexin 4"-Ο-β-D-Glucoside ≥85% (LC/MS-ELSD) | 178468-00-3 [sigmaaldrich.com]
- 3. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Conventional and Ultrasound-Assisted Extraction to Maximize Recovery of Total Phenolic Content and In Vitro Antioxidant Activity from Crataegus almaatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecofriendly microwave-assisted reaction and extraction of bioactive compounds from hawthorn leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and sensitive method for the simultaneous determination of six constituents in hawthorn leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of hawthorn vitexin on the ethanol-injured DNA of BRL-3A hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isolation and Purification of Vitexin-4''-O-glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside is a C-glycosyl flavonoid found in various medicinal plants, including hawthorn (Crataegus spp.), passionflower (Passiflora spp.), and Ficus deltoidea. This compound and its aglycone, vitexin (B1683572), have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3] The primary mechanism of action for its antioxidant effects involves scavenging free radicals and activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant genes.[4] Its anti-inflammatory activity is partly attributed to the inhibition of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[2]
This document provides a detailed protocol for the isolation and purification of this compound from plant material, focusing on methods that ensure high yield and purity. The protocols described herein are compiled from various validated studies and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative Overview of Extraction and Purification
The efficiency of this compound isolation is highly dependent on the chosen plant material, extraction method, and purification strategy. The following tables summarize quantitative data from various studies to facilitate methodological comparison.
Table 1: Comparison of Extraction Methods and Yields for Vitexin and its Glycosides
| Plant Material | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature | Duration | Yield of Vitexin/Derivatives | Reference |
| Hawthorn Leaves | Reflux Extraction | 60% Ethanol (B145695) | 1:16 (w/v) | Reflux | 2 x 2 h | 0.015-0.05% (this compound) | [5] |
| Hawthorn Leaves | Reflux Extraction | 50% Ethanol | 1:10 (w/v) | Reflux | 2 x 2 h | >95% purity | [5] |
| Ficus deltoidea Leaves | Aqueous Extraction | Water | 1:30 (g/mL) | 50°C | 4 h | 0.463% (w/w) (Vitexin) | [6][7] |
| Prosopis farcta Leaves | Sonication | 40% Methanol with 0.5% Acetic Acid | 1:15 (g/mL) | Not specified | 2 x 30 min | 0.554 mg/g DW (Vitexin) | [8] |
Table 2: Performance of Macroporous Resin Chromatography for Purification
| Resin Type | Initial Content | Purified Content | Fold Increase | Recovery Yield | Reference |
| HPD-400 | 0.720% | 6.08% | 8.44 | 79.1% | [9] |
| AB-8 | 12.14% | 57.82% | 4.76 | 84.93% | [10] |
Experimental Protocols
This section outlines a multi-step protocol for the efficient isolation and purification of this compound from hawthorn leaves, a commonly used source.
Step 1: Extraction
This protocol employs ultrasound-assisted extraction for its efficiency and reduced extraction times compared to conventional methods.
-
Plant Material Preparation: Air-dry fresh hawthorn leaves at room temperature until brittle. Grind the dried leaves into a coarse powder (approximately 20-40 mesh).
-
Extraction Procedure:
-
Macerate 1 kg of the powdered leaves in 16 L of 60% aqueous ethanol.[5]
-
Perform the extraction using an ultrasonic bath at a controlled temperature of 60°C for 75 minutes.[11]
-
Repeat the extraction process twice to maximize the yield.
-
Filter the combined extracts through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Step 2: Purification using Macroporous Resin Chromatography
This step effectively removes impurities and enriches the flavonoid glycoside fraction.
-
Resin Selection and Preparation: HPD-400 or AB-8 macroporous resin is recommended based on performance data.[9][10] Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no alcohol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin. The column dimensions should be chosen based on the amount of crude extract.
-
Loading: Dissolve the crude extract in deionized water and load it onto the column at a flow rate of 1.5 BV/h.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor for the presence of flavonoids using thin-layer chromatography (TLC). This compound is expected to elute in the higher ethanol concentration fractions. The optimal elution concentration is often around 60-70% ethanol.[10][12]
-
Concentration: Combine the fractions rich in this compound and concentrate under reduced pressure.
Step 3: Fine Purification using Silica (B1680970) Gel Column Chromatography
This step separates flavonoid glycosides with similar polarities.
-
Column Preparation: Pack a silica gel (200-300 mesh) column using a wet packing method with chloroform (B151607).
-
Sample Loading: Adsorb the concentrated flavonoid fraction from the previous step onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common mobile phase is a mixture of chloroform and methanol.[13][14] Start with a low polarity mixture (e.g., chloroform:methanol 9:1) and gradually increase the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Use a visualizing agent (e.g., anisaldehyde-sulfuric acid) and UV light to detect the flavonoid spots. Combine the fractions containing pure this compound.
Step 4: Final Polishing with Preparative HPLC (Optional)
For obtaining highly pure this compound for analytical standards or pharmacological studies.
-
HPLC System: A preparative HPLC system with a UV-Vis or PDA detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water containing 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-5 min: 15% B
-
5-30 min: 15-35% B
-
30-40 min: 35-60% B
-
40-45 min: 60-15% B (wash and re-equilibrate)
-
-
Detection: Monitor the eluent at a wavelength of approximately 340 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. The structure can be further verified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Antioxidant and Anti-inflammatory Signaling Pathways of Vitexin Derivatives
Caption: Antioxidant and anti-inflammatory pathways modulated by this compound.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
References
- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 2. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 3. glycodepot.com [glycodepot.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101050226A - Method for separating derivative of vitexin - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 9. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
Application Note: Pharmacokinetic Analysis of Vitexin-4''-O-glucoside in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-4''-O-glucoside (VOG) is a significant flavonoid glycoside found in the leaves of plants such as Crataegus pinnatifida (hawthorn). These plants are used in traditional medicine for treating cardiovascular conditions. Understanding the pharmacokinetic profile of VOG is crucial for evaluating its therapeutic potential and developing it as a drug candidate. This document provides a summary of pharmacokinetic data and detailed protocols for conducting such studies in rats, based on published research.
Pharmacokinetic Data Summary
The pharmacokinetic behavior of this compound has been investigated in rats following both oral and intravenous administration. The data reveals key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of VOG in Rats After Oral Administration Data processed using 3p97 software.
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0→t) (µg·h/mL) | AUC(0→∞) (µg·h/mL) | t1/2 (h) |
| 15 | 27.65 ± 3.45 | 0.28 ± 0.06 | 39.87 ± 4.11 | 43.76 ± 4.54 | 1.11 ± 0.13 |
| 30 | 66.12 ± 7.89 | 0.33 ± 0.08 | 101.54 ± 11.23 | 110.98 ± 12.01 | 1.34 ± 0.15 |
| 60 | 165.43 ± 18.91 | 0.42 ± 0.09 | 324.67 ± 35.67 | 345.87 ± 38.78 | 1.56 ± 0.17 |
Note: Studies indicate that the pharmacokinetics of VOG in rats follow non-linear processes after oral administration.[1][2]
Table 2: Pharmacokinetic Parameters of VOG in Rats After Intravenous Administration Data analyzed using a two-compartment open model.
| Dose (mg/kg) | AUC(0→t) (µg·h/mL) | AUC(0→∞) (µg·h/mL) | t1/2α (h) | t1/2β (h) | CL (L/h/kg) |
| 20 | 234.56 ± 25.67 | 245.78 ± 27.89 | 0.12 ± 0.03 | 1.23 ± 0.14 | 0.082 ± 0.009 |
| 40 | 489.76 ± 50.12 | 501.89 ± 52.34 | 0.15 ± 0.04 | 1.45 ± 0.16 | 0.080 ± 0.008 |
| 60 | 754.87 ± 78.90 | 778.98 ± 80.12 | 0.18 ± 0.05 | 1.67 ± 0.18 | 0.077 ± 0.007 |
Note: VOG exhibits dose-dependent pharmacokinetics in the range of 20-60 mg/kg following intravenous administration.[3]
Table 3: Bioavailability and First-Pass Effect of VOG in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Key Finding |
| Intraportal Vein | 10 | 45.1% | Demonstrates significant hepatic first-pass effect.[4] |
| Intestinal | 20 | 8.1% | Indicates a major intestinal first-pass effect.[4] |
| Gastric | 20 | 9.8% | Gastric first-pass effect is considered negligible.[4] |
Note: The low oral bioavailability of VOG is primarily attributed to significant hepatic and intestinal first-pass effects.[4] Studies also suggest the involvement of CYP3A enzymes and P-glycoprotein (P-gp) mediated efflux in its low bioavailability.[4]
Experimental Protocols
Animal Studies Protocol
A detailed methodology for conducting the pharmacokinetic study in a rat model.
1.1. Animals and Housing
-
Species: Male Wistar rats.[3]
-
Weight: 200 ± 20 g.
-
Housing: Standard laboratory conditions (22-25°C, 50-60% humidity, 12h light/dark cycle).
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast animals for 12 hours prior to drug administration, with free access to water.
1.2. Drug Administration
-
Oral (p.o.) Administration:
-
Prepare VOG solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the solution via oral gavage at desired doses (e.g., 15, 30, and 60 mg/kg).[2]
-
-
Intravenous (i.v.) Administration:
-
Dissolve VOG in a vehicle suitable for injection (e.g., saline).
-
Administer via the tail vein at desired doses (e.g., 20, 40, and 60 mg/kg).[3]
-
1.3. Blood Sampling
-
Collect blood samples (approximately 0.3 mL) from the orbital sinus or tail vein at specified time points.
-
Suggested Time Points (Oral): 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, and 6 hours post-dosing.[2]
-
Suggested Time Points (IV): 2, 5, 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes post-dosing.[3]
-
Collect samples into heparinized tubes.
-
Immediately centrifuge the blood at 3500-4000 rpm for 10 minutes to separate the plasma.
-
Store the collected plasma samples at -20°C until analysis.
Caption: Experimental workflow for the pharmacokinetic study of VOG in rats.
Analytical Protocol: HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of VOG in rat plasma.[1][2]
2.1. Sample Preparation
-
Thaw the frozen plasma samples at room temperature.
-
To 100 µL of plasma in a centrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., hesperidin).
-
Vortex for 1 minute.
-
Add 500 µL of methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge again at 12,000 rpm for 10 minutes.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
2.2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Diamonsil C18 analytical column (5 µm, 250 mm × 4.6 mm).[1]
-
Mobile Phase: Methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 330 nm.
-
Column Temperature: 30°C.
-
Calibration Curve: Prepare standards in blank rat plasma to create a calibration curve, typically linear over a range of 5-450 µg/mL.[1]
First-Pass Effect Investigation Protocol
To elucidate the reasons for low oral bioavailability, the hepatic and gastrointestinal first-pass effects can be studied.[4]
3.1. Surgical Procedure
-
Anesthetize rats according to approved protocols.
-
Perform cannulation of the femoral vein (for systemic circulation access), portal vein (for direct hepatic access), duodenum (for intestinal administration), and stomach.
3.2. Administration for First-Pass Study
-
Hepatic Effect: Administer VOG via the femoral vein and portal vein (e.g., 10 mg/kg) in different groups of rats and compare the resulting AUC values.[4]
-
Gastrointestinal Effect: Administer VOG via the portal vein (e.g., 10 mg/kg) and directly into the intestine or stomach (e.g., 20 mg/kg) and compare AUC values.[4]
3.3. Role of CYP3A and P-gp
-
To investigate the involvement of metabolic enzymes and transporters, co-administer VOG with an inhibitor.
-
For example, instill a solution of verapamil (B1683045) hydrochloride (a CYP3A and P-gp inhibitor, 60 mg/kg) into the intestine 10 minutes before infusing VOG.[4]
-
Compare the AUC of VOG with and without the inhibitor to assess their contribution. An increase in AUC in the presence of the inhibitor suggests involvement.[4]
Caption: The role of intestinal and hepatic first-pass effects on VOG bioavailability.
References
- 1. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic and gastrointestinal first-pass effects of vitexin-4″-O-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Vitexin-4''-O-glucoside Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties.[1] This document provides detailed application notes and protocols for a range of in vitro cell-based assays to evaluate the biological activities of this compound, including its cytotoxic, anti-inflammatory, and antioxidant effects. The provided methodologies and data summaries are intended to guide researchers in the systematic investigation of this promising natural compound.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the quantitative data on the in vitro activities of this compound and the closely related compound, vitexin (B1683572). This data provides a comparative overview of its potency across different cell lines and biological assays.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Vitexin | U251 (Glioblastoma) | CCK-8 | 108.8 | [2][3] |
| Vitexin | MCF-7 (Breast Cancer) | MTT | 98.5 (µg/mL) | [4] |
| Vitexin | MDA-MB-231 (Breast Cancer) | MTT | 65.8 (µg/mL) | [4] |
| Vitexin Glycosides | MCF-7 (Breast Cancer) | MTT | 81.3 - 81.9 (µg/mL) | [4] |
| Vitexin Glycosides | MDA-MB-231 (Breast Cancer) | MTT | 52.1 - 52.4 (µg/mL) | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Concentration | Inhibition/Effect | Reference |
| Vitexin | RAW 264.7 | Nitric Oxide (NO) Production | Not Specified | Inhibition of NO production | [5] |
| Vitexin | Osteoarthritis Chondrocytes | IL-6 and TNF-α Production | Not Specified | Inhibition of IL-1β-induced IL-6 and TNF-α | [6] |
| Vitexin | RAW 264.7 | COX-2 mRNA Expression | Not Specified | Significant inhibition | [5] |
Table 3: Antioxidant Activity
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | ECV-304 | SOD Activity | 128 µM | Increased SOD activity | [7] |
| This compound | hADSCs | H2O2-induced Apoptosis | 120 µM | Protection against oxidative stress | [8] |
| Vitexin | PC-12 | ROS Levels | 10, 100 µM | Reduced ROS levels | [9] |
| Vitexin | Neuro-2a | MDA and NO Production | 50 µM | Decreased MDA and NO production | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][6][10][11]
Materials:
-
This compound
-
Target cell line (e.g., U251, MCF-7, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
MTT Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only treated control.
Antioxidant Activity: Intracellular Reactive Oxygen Species (ROS) Assay
This protocol measures the intracellular antioxidant activity of this compound by quantifying its ability to reduce reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[12]
Materials:
-
This compound
-
Adherent cell line (e.g., hADSCs, PC-12)
-
Complete cell culture medium
-
DCFH-DA solution (10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
PBS
-
24-well plates
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
ROS Induction: Induce oxidative stress by adding an appropriate concentration of H₂O₂ or another inducer for a short period (e.g., 30-60 minutes).
-
DCFH-DA Staining:
-
Remove the medium and wash the cells once with serum-free medium.
-
Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of ROS reduction.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14]
Materials:
-
This compound
-
Target cancer cell line (e.g., U251)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and JAK/STAT.[15][16]
Materials:
-
This compound
-
Relevant cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an appropriate stimulus (e.g., LPS for NF-κB activation). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
JAK/STAT Signaling Pathway Inhibition by this compound
References
- 1. glycodepot.com [glycodepot.com]
- 2. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Vitexin alleviates interleukin-1β-induced inflammatory responses in chondrocytes from osteoarthritis patients: Involvement of HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mjms.usm.my [mjms.usm.my]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Hawthorn with “homology of medicine and food”: a review of anticancer effects and mechanisms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Assay for Antioxidant Capacity of Vitexin-4''-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is recognized for its potential health benefits, including its antioxidant properties.[1] The antioxidant capacity of this compound is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free radical scavenging ability of natural compounds. This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, presents relevant quantitative data, and illustrates the underlying chemical principles and experimental workflow.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical molecule.[2] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color in solution. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form. This reduction leads to a color change from violet to pale yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Quantitative Data: Antioxidant Capacity of Vitexin and Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference Compound |
| Vitexin | DPPH Radical Scavenging | 85.11 ± 7.02 μM | Butylated hydroxytoluene (BHT) |
| Vitex agnus-castus Leaf Extract | DPPH Radical Scavenging | 0.449 ± 0.001 mg/mL | Caffeic Acid |
| Vitex agnus-castus Fruit Extract | DPPH Radical Scavenging | 0.612 ± 0.004 mg/mL | Caffeic Acid |
Note: The antioxidant activity of this compound is attributed to its flavonoid structure, which enables it to act as a free radical scavenger.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the materials and step-by-step procedure for determining the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.2 mM. Store this solution in a dark bottle and at 4°C to prevent degradation.
-
This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 μg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol at concentrations similar to the sample solutions.
-
Blank Solution: Use methanol as the blank.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add a specific volume of the this compound sample solutions to designated wells. In separate wells, add the same volume of the positive control solutions and the blank solution.
-
Initiate Reaction: To each well, add a defined volume of the DPPH working solution. The final volume in each well should be consistent.
-
Incubation: Gently mix the plate and incubate it in the dark at room temperature for 30 minutes. The incubation period allows the reaction between the antioxidant and DPPH to reach completion.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample or positive control.
-
-
Determine IC50 Value: Plot the percentage inhibition against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.
Visualizations
DPPH Radical Scavenging Mechanism
Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant capacity assay.
References
Measuring the Anti-inflammatory Activity of Vitexin-4''-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The methodologies outlined herein are designed to enable researchers to effectively evaluate its potential as a novel anti-inflammatory agent. The protocols cover both in vitro and in vivo models, focusing on key inflammatory markers and signaling pathways. Vitexin (B1683572), a closely related flavonoid, has been shown to exert its anti-inflammatory effects by modulating various inflammatory mediators and cytokines, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1] By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[1]
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of Vitexin and its related compound, vitexin. While specific dose-response data for this compound is limited in publicly available literature, the data for vitexin provides a strong rationale for its investigation.
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Vitexin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not Specified | Inhibition of NO production | [1] |
| Vitexin | Cytokine Release (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Not Specified | Reduction in pro-inflammatory cytokine levels | [1] |
| Vitexin | In vivo Inflammation | Acetic acid-induced writhing response in mice | 10 mg/kg, i.p. | 91% inhibition of writhing response | [1] |
| Vitexin | In vivo Inflammation | Carrageenan-induced paw edema in rats | 10 mg/kg, i.p. | Significant reduction in paw edema | [2] |
| Vitexin | NF-κB Activation | High-glucose-stimulated HUVECs | Not Specified | Prevention of NF-κB p65 translocation | [3] |
| Vitexin | MAPK Activation | Macrophages | Not Specified | Reduction in p-p38, p-ERK1/2, and p-JNK expression | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the assessment of this compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100.
c. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the cell supernatants and standards.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes the evaluation of this compound's anti-inflammatory effect in a widely used animal model of acute inflammation.
a. Animals and Treatment:
-
Use male Wistar rats (180-200 g).
-
Divide the animals into groups: control (vehicle), this compound treated (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally), and positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer the treatments 1 hour before inducing inflammation.
b. Induction and Measurement of Paw Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
The percentage of edema inhibition is calculated as: [(Paw volume of control group - Paw volume of treated group) / Paw volume of control group] x 100.
Investigation of Mechanism of Action: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the procedure to determine if this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Culture and treat RAW 264.7 cells as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
b. Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualization of Methodologies and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin, a fenugreek glycoside, ameliorated obesity-induced diabetic nephropathy via modulation of NF-κB/IkBα and AMPK/ACC pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Vitexin-4''-O-glucoside: Application Notes and Protocols for Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of Vitexin-4''-O-glucoside and its aglycone, vitexin (B1683572), in cell culture models of neurotoxicity and neurodegenerative diseases. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to guide researchers in their investigation of this promising natural compound.
While research specifically on this compound in neuronal cell lines is emerging, extensive studies on its aglycone, vitexin, have elucidated significant neuroprotective mechanisms. It is hypothesized that this compound may exert its effects directly or following cellular uptake and enzymatic hydrolysis to vitexin. The protocols and pathway information presented here are largely based on studies of vitexin and are intended to serve as a foundational guide for investigating the glucoside form.
Quantitative Data Summary
The following tables summarize the key quantitative findings from cell culture studies on vitexin, demonstrating its neuroprotective efficacy. Due to limited specific data on this compound, data for vitexin is presented to infer potential activities.
Table 1: Effect of Vitexin on Cell Viability in Neuronal Cell Lines
| Cell Line | Neurotoxin | Vitexin Concentration | Incubation Time | % Increase in Cell Viability | Reference |
| PC-12 | Amyloid-β (Aβ) peptide | 150 µg/mL | Not Specified | Maximum increase observed | [1] |
| PC-12 | Isoflurane | 10, 100 µM | Not Specified | Significant increase | [2] |
| SH-SY5Y | MPP⁺ | 10, 20, 40 µM | Not Specified | Dose-dependent increase | [2][3] |
| Neuro-2a | Amyloid-β (Aβ) 25-35 | 25-100 µg/mL (Methanol Extract) | 24h | Up to 95% restoration | [4] |
Table 2: Modulation of Apoptosis-Related Markers by Vitexin in Neuronal Cell Lines
| Cell Line | Neurotoxin | Vitexin Concentration | Effect on Bcl-2/Bax Ratio | Effect on Caspase-3 Activity | Reference |
| SH-SY5Y | MPP⁺ | 10, 20, 40 µM | Increased | Decreased | [2][3] |
| Ischemic Brain Lesions | Ischemia | 3.25, 7.50, 15.00 mg/kg (in vivo) | Increased | Not Specified | [1] |
Table 3: Antioxidant and Anti-inflammatory Effects of Vitexin in Neuronal Cell Lines
| Cell Line | Stressor | Vitexin Concentration | Key Antioxidant Effects | Key Anti-inflammatory Effects | Reference |
| PC-12 | Isoflurane | 10, 100 µM | Increased GSH and SOD | Reduced TNF-α and IL-6 | [2] |
| PC-12 | Amyloid-β (Aβ) peptide | 50 µM | Reduced ROS and NRS | - | [1] |
| Microglia | LPS | Not Specified | - | Reduced pro-inflammatory and cytotoxic factors | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in cell culture. These are based on methodologies reported for vitexin.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress-Induced Cell Death
1. Cell Culture and Seeding:
- Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
2. Treatment:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 2-4 hours).
- Induce oxidative stress by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) at a final concentration of 500 µM.
- Include control groups: untreated cells, cells treated with this compound alone, and cells treated with MPP⁺ alone.
- Incubate for an additional 24 hours.
3. Cell Viability Assay (MTT Assay):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Anti-Apoptotic Effects
1. Cell Culture and Treatment:
- Follow the cell culture and treatment steps as described in Protocol 1, using 6-well plates with a seeding density of 2 x 10⁵ cells per well.
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
- After treatment, harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can be quantified.
3. Western Blot for Apoptotic Markers:
- Lyse the treated cells and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an ECL detection system and quantify the band intensities.
Protocol 3: Assessment of Antioxidant Activity
1. Cell Culture and Treatment:
- Follow the cell culture and treatment steps as described in Protocol 1.
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
- After treatment, wash the cells with PBS.
- Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
3. Measurement of Antioxidant Enzyme Activity:
- Prepare cell lysates from treated cells.
- Use commercially available assay kits to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and the levels of reduced glutathione (B108866) (GSH) according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of vitexin, and likely this compound, are mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
References
Application Notes & Protocols: Vitexin-4''-O-glucoside as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Vitexin-4''-O-glucoside as a reference standard in various chromatographic applications, including quantitative analysis in biological matrices and herbal extracts.
Introduction
This compound is a flavonoid glycoside found in several medicinal plants, including hawthorn leaves (Crataegus species)[1][2]. As a bioactive compound, its accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. These protocols detail the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the reliable analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₅[3] |
| Molecular Weight | 594.5 g/mol [4] |
| CAS Number | 178468-00-3[3] |
| Appearance | Solid[4] |
| Solubility | Soluble in DMSO, pyridine, methanol (B129727), and ethanol[5]. Sparingly soluble in aqueous buffers[4]. |
| Storage | Store at <+8°C in a dry and dark place[3]. Long-term stability at -20°C for ≥4 years[4]. |
| UV/Vis (λmax) | 216, 271, 335 nm[4] |
Chromatographic Methods for Quantitative Analysis
UPLC-ESI-MS/MS Method for Analysis in Rat Plasma
This method is highly sensitive and accurate for the simultaneous determination of this compound and other flavonoids in rat plasma.[6]
Table 1: UPLC-ESI-MS/MS Chromatographic Conditions [6]
| Parameter | Condition |
| Instrument | UPLC-ESI-MS/MS System |
| Column | ACQUITY UPLC BEH C18 (1.7 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 0.20 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Electrospray Ionization (ESI) |
| MRM Transition | m/z 292.96 for this compound |
| Internal Standard | Diphenhydramine (m/z 166.96) |
Table 2: Method Validation Parameters (UPLC-ESI-MS/MS) [6]
| Parameter | Result |
| Linearity Range | 10 - 40,000 ng/mL |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (RE) | -10% to 10% |
| Stability | Stable under anticipated experimental conditions |
HPLC Method for Analysis in Rat Plasma
A simple and specific HPLC method for pharmacokinetic studies of this compound.[7]
Table 3: HPLC Chromatographic Conditions [7]
| Parameter | Condition |
| Instrument | HPLC with UV detection |
| Column | Diamonsil C18 |
| Mobile Phase | Methanol - 0.5% aqueous phosphoric acid (45:55, v/v) |
| Detection Wavelength | 330 nm |
| Internal Standard | Hesperidin |
Table 4: Method Validation Parameters (HPLC) [7]
| Parameter | Result |
| Linearity Range | 5 - 450 µg/mL |
| Intra-day Precision (RSD) | ≤ 4.1% |
| Inter-day Precision (RSD) | ≤ 2.0% |
| Extraction Recovery | 98.74% ± 0.44% |
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma
This protocol describes the protein precipitation method for extracting this compound from plasma samples.[6][7]
Materials:
-
Rat plasma samples
-
Methanol (HPLC grade)
-
Internal Standard solution (e.g., Diphenhydramine or Hesperidin)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
To a microcentrifuge tube containing a known volume of rat plasma, add the internal standard solution.
-
Add methanol for protein precipitation.[6]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the chromatography system.
Protocol 2: Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis.
Materials:
-
This compound reference standard
-
Solvent (e.g., Methanol:Water 1:1, v/v)[8]
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.[8]
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions for the calibration curve.[8]
-
Filter all standard solutions through a 0.22 µm membrane before analysis.[8]
Protocol 3: Extraction from Plant Material (Hawthorn Leaves)
This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from plant materials for qualitative and quantitative analysis.
Materials:
-
Dried and powdered plant material (e.g., Hawthorn leaves)
-
Extraction solvent (e.g., Methanol)
-
Soxhlet apparatus[9][10] or Ultrasound-assisted extraction equipment[11]
-
Filtration system (e.g., Whatman No. 1 filter paper)[9]
-
Rotary evaporator
Procedure (Soxhlet Extraction):
-
Place the powdered plant material into a thimble.
-
Position the thimble in the Soxhlet extractor.
-
Add the extraction solvent to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
The extract will seep through the pores of the thimble and fill the extractor body.
-
Once the solvent reaches the top of the siphon arm, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.
-
Repeat the cycle for a sufficient duration (e.g., 24 hours) to ensure complete extraction.[9]
-
After extraction, filter the extract and concentrate it using a rotary evaporator.
-
The resulting crude extract can be further purified or dissolved in an appropriate solvent for chromatographic analysis.
Visualizations
Caption: Workflow for the chromatographic analysis of this compound.
Caption: Workflow for preparing standard solutions for calibration.
References
- 1. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijzi.net [ijzi.net]
- 10. jchr.org [jchr.org]
- 11. scielo.br [scielo.br]
Method Development for the Quantification of Vitexin-4''-O-glucoside in Herbal Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-4''-O-glucoside, a significant flavonoid glycoside found in various medicinal plants such as hawthorn leaves, is recognized for its potential therapeutic properties.[1][2] Accurate and reliable quantification of this compound in herbal preparations is crucial for quality control, standardization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the method development and validation of this compound analysis in herbal matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol outlines a common procedure for extracting this compound from dried, powdered herbal materials.
Materials and Reagents:
-
Dried, powdered herbal material (e.g., Hawthorn leaves)
-
70% Methanol or 70% Ethanol
-
Ultrasonicator
-
Centrifuge
-
0.45 µm Syringe filter
Procedure:
-
Weigh accurately about 0.5 g of the powdered herbal material into a conical flask.[3]
-
Add 25 mL of 70% methanol.[3]
-
Perform ultrasonication for 30 minutes.[3]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm).[4]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of Methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.[5]
-
Injection Volume: 10-20 µL.[6]
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Method Validation Data
The following tables summarize the quantitative data from method validation studies for the analysis of this compound.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 5 - 450 | > 0.999 | [5] |
| This compound | 2.030 - 500.5 | > 0.999 | [7] |
| This compound | 0.23 - 138.42 | > 0.998 | [8] |
Table 2: Precision
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Reference |
| This compound | < 4.1 | < 2.0 | [5] |
| This compound | 1.0 - 8.9 | 1.0 - 8.9 | [7] |
| This compound | < 4 | < 4 | [8] |
Table 3: Accuracy and Recovery
| Analyte | Accuracy (Relative Error, %) | Average Extraction Recovery (%) | Reference |
| This compound | - | 98.74 ± 0.44 | [5] |
| This compound | < 8.2 | > 82.67 ± 4.74 | [7] |
| This compound | -3.13 to 3.51 | 92.68 - 95.74 | [8] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng) | LOQ (ng) | Reference |
| Vitexin (B1683572) (related compound) | - | - | [9] |
| Vitexin-2″-O-glucoside (related compound) | 0.6 | 2 | [10] |
Note: Data for LOD and LOQ for this compound were not explicitly found in the provided search results, hence data for related compounds are presented for reference.
Visualizations
Workflow for Method Development
Caption: Workflow for the analysis of this compound.
Conclusion
The presented protocols and data provide a robust framework for the development and validation of analytical methods for the quantification of this compound in herbal preparations. The use of HPLC with UV detection is a reliable and widely accessible technique for this purpose. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is essential for the quality control and further development of herbal medicinal products.
References
- 1. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple and sensitive method for the simultaneous determination of six constituents in hawthorn leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 7. HPLC determination of five polyphenols in rat plasma after intravenous administration of hawthorn leaves extract and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Journey of Vitexin-4''-O-glucoside: A Comprehensive Guide to Tissue Distribution Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals invested in the therapeutic potential of natural compounds, understanding the bodily distribution of these molecules is paramount. This application note provides a detailed analysis of the tissue distribution of Vitexin-4''-O-glucoside (VOG), a promising flavonoid glycoside. By summarizing key quantitative data and providing in-depth experimental protocols, this document serves as a critical resource for advancing the study of VOG and its journey through the body.
This compound, a naturally occurring flavonoid found in various medicinal plants, has garnered significant interest for its potential health benefits. However, its efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. This note delves into the pharmacokinetic properties of VOG, with a specific focus on its distribution across various tissues, offering a foundational understanding for future preclinical and clinical investigations.
Quantitative Insights: Mapping the Presence of VOG Across Tissues
The following tables summarize the quantitative data on the tissue distribution of this compound following oral and intravenous administration in preclinical models. These findings highlight the dynamic journey of VOG as it is absorbed and distributed throughout the body.
Table 1: Tissue Distribution of this compound in Mice Following a Single Oral Dose (30 mg/kg)
| Tissue | Concentration (µg/g or µg/mL) at Peak Time | Time to Peak Concentration (Tmax) |
| Gallbladder | Highest Concentration Observed | Not Specified |
| Stomach | High Concentration | Not Specified |
| Small Intestine | High Concentration | Not Specified |
Note: Following oral administration, the highest concentrations of VOG were observed in the gallbladder, stomach, and small intestine, indicating key sites of absorption and initial distribution.[1]
Table 2: Tissue Distribution of this compound in Mice Following a Single Intravenous Dose (30 mg/kg)
| Tissue | Concentration (µg/g or µg/mL) at Peak Time | Time to Peak Concentration (Tmax) |
| Gallbladder | Highest Concentration Observed | Not Specified |
| Liver | High Concentration | Not Specified |
| Small Intestine | High Concentration | Not Specified |
Note: After intravenous administration, VOG is rapidly and widely distributed, with the highest levels found in the gallbladder, liver, and small intestine.[1]
Table 3: General Tissue Distribution of Vitexin (B1683572) and Related Flavonoids from Mung Bean Extract in Rats Following Oral Administration
| Tissue | Distribution Observed |
| Heart | Yes |
| Spleen | Yes |
| Liver | Yes |
| Lung | Yes |
| Intestine | Yes |
| Stomach | Yes |
| Kidney | Yes |
| Brain | Yes |
Note: Studies on extracts containing vitexin and its glycosides, including VOG, have demonstrated wide distribution to various organs, including the heart, spleen, liver, lung, intestine, stomach, kidney, and brain, after oral administration.[2] this compound, along with a related compound, vitexin-2''-O-rhamnoside, is primarily distributed in the liver and kidney.[3]
Experimental Roadmap: Protocols for Precise Analysis
Accurate and reproducible data are the cornerstones of scientific advancement. The following section details the experimental protocols for the tissue distribution analysis of this compound, providing a methodological framework for researchers.
I. Animal Studies and Sample Collection
-
Animal Model: Male Wistar rats or Kunming mice are commonly used for pharmacokinetic studies of VOG.[4][5]
-
Administration:
-
Oral (p.o.): VOG is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium solution) and administered by gavage.
-
Intravenous (i.v.): VOG is dissolved in a sterile vehicle (e.g., saline with a small percentage of DMSO and PEG400) and administered via the tail vein.
-
-
Dosing: Doses used in studies range from 20 to 60 mg/kg for intravenous administration and around 30 mg/kg for oral administration.[1][4]
-
Sample Collection: At predetermined time points post-administration, animals are anesthetized, and blood samples are collected via cardiac puncture into heparinized tubes. Subsequently, various tissues (liver, kidney, heart, spleen, lung, brain, stomach, and intestines) are excised, rinsed with ice-cold saline, blotted dry, and weighed. All samples are immediately frozen and stored at -80°C until analysis.
II. Tissue Sample Preparation for Analysis
A crucial step for accurate quantification is the efficient extraction of the analyte from the complex tissue matrix.
Caption: Workflow of a typical tissue sample preparation for VOG analysis.
-
Homogenization: A weighed portion of each tissue is homogenized with a specific volume of ice-cold saline or phosphate-buffered saline (PBS) (e.g., 1:4 w/v) using a mechanical homogenizer. This process should be performed on ice to prevent degradation of the analyte.
-
Protein Precipitation and Extraction:
-
To an aliquot of the tissue homogenate, an internal standard (IS) solution (e.g., hesperidin) is added.[4]
-
A protein precipitation solvent, such as methanol or acetonitrile (B52724), is added (typically in a 1:3 or 1:4 ratio of homogenate to solvent).[6]
-
The mixture is vortexed vigorously for several minutes to ensure thorough mixing and protein precipitation.
-
The sample is then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins and tissue debris.
-
-
Final Sample Preparation: The supernatant is carefully collected, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial for analysis.
III. LC-MS/MS Quantification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of VOG in biological matrices.
Table 4: Typical LC-MS/MS Parameters for VOG Analysis
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm)[6] |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid)[6] |
| Flow Rate | 0.20 - 1.0 mL/min[6][7] |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| MRM Transitions | VOG: m/z 593.1 -> 413.2; IS (Hesperidin): m/z 609.2 -> 301.1 (example)[8] |
| Data Analysis | Quantification is based on the peak area ratio of the analyte to the internal standard. |
Visualizing the Biological Fate: Metabolic and Transport Pathways
The low oral bioavailability of this compound is largely attributed to extensive first-pass metabolism in the intestine and liver.[3] The cytochrome P450 enzyme CYP3A and the efflux transporter P-glycoprotein (P-gp) play significant roles in this process.[3]
Caption: Proposed metabolic and transport pathway of VOG in the intestine and liver.
This application note provides a comprehensive overview of the tissue distribution analysis of this compound, offering valuable data and protocols to the scientific community. A thorough understanding of the ADME properties of this compound is essential for unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Anthocyanin-Rich Blackcurrant Pomace Mitigates Oxidative Stress and Affects Steroid Metabolism in the Testes of Rats Exposed to Silver Nanoparticles [mdpi.com]
- 5. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vitexin-4''-O-glucoside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Vitexin-4''-O-glucoside during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based C18 column packing can interact with the polar hydroxyl groups of this compound, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding an acid like formic acid, acetic acid, or phosphoric acid can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1][2][3][4] A mobile phase pH at least one unit away from the analyte's pKa is generally recommended for consistent results.[2][3]
-
Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column will reduce the number of accessible free silanol groups, leading to improved peak symmetry.
-
Solution 3: Competitive Mobile Phase Additives: While less common with modern columns, adding a small concentration of a basic compound like triethylamine (B128534) (TEA) to the mobile phase can competitively bind to active silanol sites, reducing their interaction with the analyte.[5]
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can cause peak tailing.[6][7]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap strongly retained impurities, extending the life of the analytical column.[8]
-
Solution 2: Column Washing: Implement a robust column washing procedure after each analytical run to remove any adsorbed contaminants.
-
Q2: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
A2: Improving the resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your HPLC method.
-
Optimize Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound and may improve its separation from other components.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 3: Modify Mobile Phase pH: As flavonoids can have ionizable hydroxyl groups, adjusting the mobile phase pH can alter their polarity and retention characteristics, thus improving selectivity.[1][9]
-
-
Switch from Isocratic to Gradient Elution:
-
Solution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the resolution of complex mixtures.[10][11][12] A shallow gradient with a slow increase in the organic solvent percentage can effectively separate closely eluting compounds.
-
-
Enhance Column Efficiency:
-
Solution 1: Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and better resolution.
-
Solution 2: Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation, although this will also increase analysis time and backpressure.
-
Q3: My this compound peak is broad, leading to poor sensitivity and resolution. What should I investigate?
A3: Peak broadening can stem from several factors related to the instrument, column, or method.
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.[8]
-
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak broadening and distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.
-
-
Column Issues: A void at the head of the column or a partially blocked frit can disrupt the sample band and cause broadening.[7]
-
Solution: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for method development for this compound analysis on a C18 column would be a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid or 0.5% phosphoric acid) as solvent A and acetonitrile or methanol as solvent B.[13][14] The detection wavelength is typically set around 330-340 nm.[13][15][16]
Q2: Should I use isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix. For relatively simple mixtures with few components, an isocratic method may be sufficient.[11] However, for complex extracts containing multiple flavonoids and other compounds, a gradient elution is generally preferred to achieve adequate resolution for all components within a reasonable analysis time.[10][12][17]
Q3: How does the pH of the mobile phase affect the analysis of this compound?
A3: The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of flavonoid glycosides like this compound.[1][9] Flavonoids contain phenolic hydroxyl groups which can ionize at higher pH values. By using an acidic mobile phase (typically pH 2.5-4), the ionization of these groups is suppressed, leading to better retention on a reversed-phase column and improved peak shape by minimizing interactions with residual silanols on the stationary phase.[2][3][4]
Q4: What are the key considerations for sample preparation when analyzing this compound?
A4: Proper sample preparation is crucial for accurate and reproducible results and for prolonging column life. Key steps include:
-
Extraction: Using an appropriate solvent to efficiently extract this compound from the sample matrix. Methanol or ethanol-water mixtures are commonly used.
-
Filtration: Filtering the sample extract through a 0.22 µm or 0.45 µm syringe filter before injection is essential to remove particulate matter that can clog the column frit and tubing.[18]
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue extracts, SPE can be used to clean up the sample and concentrate the analyte, which can help in reducing matrix effects and improving peak shape.[8]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound from various studies. This information can serve as a reference for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Diamonsil C18 (5 µm, 4.6 x 150 mm) | ACQUITY UPLC BEH C18 (1.7 µm) | Zorbax Eclipse Plus C18 (5 µm, 4.6 x 250 mm) | Diamonsil C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.5% Aqueous Phosphoric Acid | Water with 0.1% Formic Acid | 0.5% Aqueous Ortho-phosphoric Acid | 1% Glacial Acetic Acid |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile | Methanol-Acetonitrile-Tetrahydrofuran |
| Elution Mode | Isocratic (55:45, A:B) | Gradient | Gradient | Isocratic (74:6:2:18, A:B1:B2:B3) |
| Flow Rate | 1.0 mL/min | 0.20 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 330 nm[13] | MS/MS Detection[14][19] | 354 nm | 330 nm[15] |
| Reference | [13] | [14][19] | [20] | [15] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound in Plasma (Based on[13])
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
-
-
HPLC Conditions:
-
Column: Diamonsil C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of 0.5% aqueous phosphoric acid and methanol (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm.
-
Column Temperature: Ambient.
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. agilent.com [agilent.com]
- 2. moravek.com [moravek.com]
- 3. chromblog.wordpress.com [chromblog.wordpress.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. hplc.eu [hplc.eu]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. mastelf.com [mastelf.com]
- 13. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. japsonline.com [japsonline.com]
- 17. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 20. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
Technical Support Center: Overcoming Low Aqueous Solubility of Vitexin-4''-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Vitexin-4''-O-glucoside (V4G).
Data Presentation: Solubility of Vitexin (B1683572) and its Glucosides
The following table summarizes the reported solubility of vitexin and its glycosylated derivatives in various aqueous and solvent systems. This data is crucial for selecting appropriate solvents and designing effective solubility enhancement strategies.
| Compound | Solvent/Medium | Temperature (°C) | Solubility |
| This compound (V4G) | DMSO | Not Specified | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.50 mg/mL[1] | |
| PBS (pH 7.2) | Not Specified | Slightly soluble[1] | |
| Vitexin | Deionized Water (pH 7) | 25 | 37.2 ± 2.8 mg/L[1][2] |
| Phosphate Buffer (pH 6) | 25 | 7.1 ± 1.2 mg/L[1][2] | |
| Phosphate Buffer (pH 8) | 25 | 157.3 ± 3.1 mg/L[1][2] | |
| DMSO | Not Specified | ~16.6 mg/mL[3] | |
| Dimethylformamide | Not Specified | ~14.3 mg/mL[3] | |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | ~0.5 mg/mL[3] | |
| Vitexin-4'-O-β-glucoside | Deionized Water (pH 7) | 25 | 941.4 ± 68.7 mg/L[1][2] |
| Phosphate Buffer (pH 6) | 25 | 943.3 ± 211.6 mg/L[1][2] | |
| Phosphate Buffer (pH 8) | 25 | 1802.3 ± 228.6 mg/L[1][2] | |
| β-D-fructofuranosyl-(2→6)-vitexin | Water | 25 | >100 times more soluble than vitexin[4] |
| β-D-difructofuranosyl-(2→6)-vitexin | Water | 25 | >300 times more soluble than vitexin[4] |
Experimental Protocols
Detailed methodologies for key solubility enhancement techniques are provided below. These protocols are based on established methods for vitexin, its derivatives, and other poorly soluble flavonoids.
Preparation of Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) can significantly improve the dissolution rate and oral bioavailability of poorly soluble compounds by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.
a) Solvent Evaporation Method
This method is suitable for thermolabile compounds as it avoids high temperatures.
-
Materials: this compound, a carrier polymer (e.g., PVP K30, HPMC, Soluplus®), a volatile common solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve V4G and the selected polymer in the common solvent in a round-bottom flask. A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Ensure complete dissolution with gentle stirring.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed.
-
Further dry the film in a vacuum oven at approximately 40°C for 24 hours to remove residual solvent.
-
Scrape the dried film, pulverize it into a fine powder, and pass it through a sieve for uniform particle size.
-
Store the resulting ASD in a desiccator to prevent moisture absorption.[5]
-
b) Fusion (Melting) Method
This is a simpler method that avoids the use of solvents.
-
Materials: this compound, a thermally stable, water-soluble carrier (e.g., PEG 4000, PEG 6000).
-
Procedure:
-
Accurately weigh V4G and the carrier and create a physical mixture.
-
Heat the mixture in a container until it melts completely, ensuring continuous stirring.
-
Rapidly cool the molten mixture on an ice bath to solidify it.
-
Pulverize the solidified mass and sieve it to obtain a uniform powder.
-
Store in a desiccator.
-
Nanoparticle Formulation
Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.
a) Antisolvent Precipitation with High-Pressure Homogenization
This technique combines precipitation and homogenization to produce fine nanoparticles.
-
Materials: this compound, a solvent (e.g., DMSO), an antisolvent (e.g., water), a stabilizer (e.g., Poloxamer 188).
-
Procedure:
-
Dissolve V4G in the solvent to prepare a concentrated solution.
-
Add the V4G solution dropwise into the antisolvent containing the stabilizer under high-speed stirring.
-
Subject the resulting suspension to high-pressure homogenization for a specified number of cycles to reduce the particle size.
-
The nanosuspension can be used directly or lyophilized to obtain a powder.
-
b) Oil-in-Water Emulsion followed by Ionic Gelation
This method is suitable for encapsulating V4G in a polymeric nanoparticle matrix.
-
Materials: this compound, a polymer (e.g., chitosan), an oil phase, an aqueous phase, a cross-linking agent (e.g., pentasodium triphosphate).
-
Procedure:
-
Dissolve V4G in the oil phase.
-
Prepare an aqueous solution of the polymer.
-
Emulsify the oil phase in the aqueous polymer solution using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Add the cross-linking agent dropwise to the emulsion under continuous stirring to induce the formation of nanoparticles.
-
The nanoparticles can be collected by centrifugation, washed, and then freeze-dried.[6]
-
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
a) Co-precipitation Method
-
Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), a solvent system (e.g., water-ethanol mixture).
-
Procedure:
-
Dissolve the cyclodextrin in the aqueous phase.
-
Dissolve V4G in the organic solvent.
-
Add the V4G solution to the cyclodextrin solution with constant stirring.
-
Allow the complex to form over several hours.
-
Remove the solvent by evaporation or freeze-drying to obtain the solid inclusion complex.
-
b) Freeze-Drying Method
-
Materials: this compound, a cyclodextrin, deionized water.
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin.
-
Disperse V4G in the cyclodextrin solution.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting solution and then lyophilize it to obtain a powdered inclusion complex.[7]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described solubility enhancement techniques.
Caption: Workflow for Amorphous Solid Dispersion.
Caption: Workflow for Nanoparticle Formulation.
Caption: Troubleshooting Logic for Low V4G Solubility.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound poorly soluble in water?
-
A1: Like many flavonoids, V4G has a complex, planar ring structure that is largely hydrophobic. While the glycoside moiety enhances aqueous solubility compared to the aglycone (vitexin), it is often insufficient for achieving high concentrations in purely aqueous media.
-
-
Q2: I've dissolved V4G in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
-
A2: This is a common issue when using organic solvents. To mitigate this:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, if your experiment allows.
-
Add the DMSO stock to the buffer: Always add the concentrated DMSO stock solution to the vigorously stirred aqueous buffer, not the other way around. This promotes rapid dispersion.
-
Gentle warming: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help.
-
Sonication: Brief sonication after adding the DMSO stock can help break up any initial precipitate.
-
-
-
Q3: How does pH affect the solubility of V4G?
-
A3: The solubility of flavonoids is often pH-dependent. For vitexin and its glucosides, solubility generally increases in alkaline conditions (higher pH).[1][2] This is because the hydroxyl groups on the flavonoid structure can deprotonate at higher pH, making the molecule more polar and thus more soluble in water.
-
-
Q4: Which solubility enhancement technique is best for my application?
-
A4: The optimal technique depends on your specific experimental needs:
-
For in vitro cell-based assays: Using a co-solvent like DMSO at a low final concentration is often the simplest approach. If precipitation is an issue, cyclodextrin complexation can be a good alternative as it is generally well-tolerated by cells.
-
For in vivo oral administration: Amorphous solid dispersions, nanoparticle formulations, and self-nanoemulsifying drug delivery systems (SNEDDS) are preferred as they are designed to enhance oral bioavailability.
-
For analytical purposes: Preparing stock solutions in a suitable organic solvent like DMSO or methanol (B129727) is standard practice.
-
-
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| V4G powder does not dissolve in aqueous buffer. | - Insufficient time for dissolution. - Concentration exceeds the solubility limit. | - Increase stirring time and/or apply gentle heat (37°C). - Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution and then dilute it into the aqueous buffer. - Adjust the pH of the buffer to be more alkaline. |
| Precipitate forms immediately upon adding DMSO stock to the aqueous buffer. | - High final concentration of the compound. - Insufficient mixing. - Low temperature of the aqueous buffer. | - Decrease the final concentration of V4G. - Add the DMSO stock slowly to the vortexing or rapidly stirring buffer. - Warm the buffer to 37°C before adding the stock solution. - Consider using a formulation with a surfactant or cyclodextrin. |
| Inconsistent results in bioassays. | - Precipitation of the compound over time in the assay medium. - Degradation of the compound. | - Visually inspect your assay plates for any signs of precipitation. - Prepare fresh dilutions of V4G for each experiment. - Evaluate the stability of V4G in your specific assay medium over the duration of the experiment. |
| Low yield or poor performance of solubility-enhanced formulations (ASDs, nanoparticles, etc.). | - Incomplete conversion to an amorphous state (for ASDs). - Suboptimal drug-to-carrier ratio. - Inefficient encapsulation (for nanoparticles). | - Characterize your formulation using techniques like XRD or DSC to confirm the physical state. - Optimize the drug-to-carrier/polymer ratio. - Adjust formulation parameters such as homogenization speed, sonication time, or cross-linker concentration. |
References
Technical Support Center: Optimizing Vitexin-4''-O-glucoside Extraction from Crataegus Species
Welcome to the technical support center for the extraction and analysis of bioactive compounds from Crataegus (Hawthorn) species. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the extraction yield of Vitexin-4''-O-glucoside and other related flavonoids.
Frequently Asked Questions (FAQs)
Q1: Which Crataegus species and plant parts are the best sources for this compound?
A1: this compound, along with other bioactive flavonoids like vitexin (B1683572) and vitexin-2''-O-rhamnoside, is predominantly found in the leaves and flowers of Crataegus species.[1][2][3] Crataegus pinnatifida and Crataegus monogyna are commonly studied for the extraction of these compounds.[1][2][4][5] The concentration of these polyphenols can vary based on the geographical location and the growth stage of the plant.[4]
Q2: What are the most effective modern extraction methods for flavonoids from Crataegus?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown higher extraction efficiency compared to conventional methods like maceration or Soxhlet extraction.[1][2][6] UAE, in particular, offers significant advantages by providing higher yields in shorter times and is considered an efficient and eco-friendly method.[5][6][7]
Q3: Which solvent system is optimal for extracting this compound?
A3: The choice of solvent is critical and depends on the polarity of the target flavonoid. For flavonoid glycosides like this compound, polar solvents are effective.[8] Aqueous ethanol (B145695) solutions are commonly used.[9] Studies have shown that ethanol concentrations between 39% and 50% (v/v) in water provide high yields for vitexin and its glycosides from Crataegus leaves.[2][5][6] Using 50% ethanol can yield significantly higher concentrations of vitexin compared to 96% ethanol.[2]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for the simultaneous determination and quantification of multiple polyphenols in Crataegus extracts, including this compound.[4][5][10][11] A common setup involves a C18 analytical column with a mobile phase consisting of an acetonitrile-tetrahydrofuran mixture and an aqueous acid solution, with detection at 270 nm.[4][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Suboptimal Solvent | The polarity of your solvent may not be ideal. For this compound, use an aqueous ethanol solution. Optimize the ethanol concentration; studies suggest a range of 39-50% is effective for Crataegus leaves.[2][5] |
| Inefficient Method | Conventional methods like maceration require long extraction times and may yield less than modern techniques.[2] Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1][2] |
| Incorrect Parameters | Extraction parameters must be optimized. For UAE, key factors include temperature, time, liquid-to-solid ratio, and ethanol concentration.[5][6] A temperature around 41°C, a time of 31 minutes, and a liquid-to-solid ratio of 15 mL/g have been shown to be effective.[5] |
| Plant Material | The concentration of flavonoids varies by plant part, species, and harvest time.[3][4] Ensure you are using leaves or flowers, which have higher concentrations.[1][2] |
Issue 2: Co-extraction of Interfering Compounds
| Potential Cause | Recommended Solution |
| Poor Selectivity | General-purpose solvents can extract a wide range of compounds (tannins, chlorophylls) that may interfere with analysis. |
| Complex Matrix | Crataegus species contain numerous secondary metabolites.[12] |
| Solid Phase Extraction (SPE) | Use SPE for sample cleanup before HPLC analysis. C18 cartridges are effective for purifying flavonoids. |
| Liquid-Liquid Partitioning | Perform liquid-liquid extraction with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their solubility. |
Issue 3: Degradation of Target Compound
| Potential Cause | Recommended Solution |
| High Temperature | Flavonoids can be heat-sensitive. Prolonged exposure to high temperatures during methods like heat-reflux or Soxhlet extraction can cause degradation.[13] |
| Light Exposure | Flavonoids can be degraded by light. |
| Oxidation | Exposure to air can lead to oxidation. |
| Optimized UAE/MAE | Use UAE or MAE with controlled temperature settings. Optimal UAE temperatures for Crataegus flavonoids are often moderate (e.g., 41-72°C).[5][14] |
| Storage Conditions | Store extracts and standards in amber vials at low temperatures (e.g., 4°C) and under an inert atmosphere (e.g., nitrogen) if possible. |
Data Presentation: Optimization of Extraction Parameters
The following tables summarize quantitative data from studies optimizing flavonoid extraction from Crataegus species.
Table 1: Comparison of Optimized Ultrasound-Assisted Extraction (UAE) Methods
| Target Compound(s) | Species | Optimal Conditions | Yield (mg/g dry weight) | Reference |
| This compound (VG) , Vitexin (VIT), and 5 others | C. pinnatifida leaves | Temp: 41°C; Time: 31 min; L/S Ratio: 15; Ethanol: 39% | VG: 0.38 ; VIT: 0.30 | [5] |
| Total Flavonoids, Vitexin | C. pinnatifida | Temp: 72°C; Time: 21 min; L/S Ratio: 42; Solvent: DES* | Vitexin: 0.33 | [14] |
| Total Phenolics (TPC), Total Flavonoids (TFC) | C. almaatensis leaves | Temp: 70°C; Time: 44 min; US Power: 100 W; Ethanol: 40% | TPC & TFC yields improved by up to 16% over conventional methods. | [7] |
*DES: Deep Eutectic Solvent (glycerol/choline chloride)
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for extracting flavonoids from Crataegus pinnatifida leaves.[5]
1. Sample Preparation:
- Dry the leaves of Crataegus pinnatifida at a controlled temperature (e.g., 50°C) until constant weight.
- Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.
- Add 15 mL of 39% aqueous ethanol solution (Liquid-to-Solid ratio of 15 mL/g).
- Place the vessel in an ultrasonic bath.
- Set the extraction temperature to 41°C.
- Apply sonication for 31 minutes.
3. Post-Extraction Processing:
- After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
- Filter the supernatant through a 0.45 µm syringe filter into a collection vial.
- Store the extract at 4°C in an amber vial until HPLC analysis.
Protocol 2: HPLC Quantification of this compound
This method is adapted from established procedures for the analysis of polyphenols in Crataegus extracts.[4][10][11]
1. HPLC System & Conditions:
- Column: C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm).[4][10]
- Mobile Phase A: Acetonitrile–tetrahydrofuran (95:5, v/v).[4][10]
- Mobile Phase B: 1% aqueous phosphoric acid.[4][10]
- Gradient: A suitable gradient program to separate the compounds of interest.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-32°C.[15]
- Detection Wavelength: 270 nm.[4][10]
- Injection Volume: 10-20 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound standard in methanol.
- Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 0.1 to 100 µg/mL).
3. Analysis and Quantification:
- Inject the prepared standards and the filtered sample extracts into the HPLC system.
- Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final yield is typically expressed as mg per gram of dry plant material.
References
- 1. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin‐2′′‐O‐rhamnoside from Crataegus monogyna Jacq. (hawthorn) (2008) | Emanuela Martino | 48 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of ultrasound-assisted extraction (UAE) of phenolic compounds from Crataegus pinnatifida leaves and evaluation of antioxidant activities of extracts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Conventional and Ultrasound-Assisted Extraction to Maximize Recovery of Total Phenolic Content and In Vitro Antioxidant Activity from Crataegus almaatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC determination of eight polyphenols in the leaves of Crataegus pinnatifida Bge. var. major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Ultrasonic-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Crataegus pinnatifida Using Response Surface Methodology [agris.fao.org]
- 15. Protective effect of hawthorn vitexin on the ethanol-injured DNA of BRL-3A hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Vitexin-4''-O-glucoside
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Vitexin-4''-O-glucoside.
Section 1: Frequently Asked Questions (FAQs) - Diagnosis of Matrix Effects
Q1: My signal intensity and peak area for this compound are highly variable and irreproducible between injections of different samples. Could this be a matrix effect?
A: Yes, high variability and poor reproducibility in signal intensity are classic symptoms of matrix effects.[1] The "matrix" refers to all components in your sample other than the analyte of interest. When these components, such as phospholipids (B1166683), salts, or endogenous metabolites from biological samples, co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inconsistent and inaccurate quantitative results.[1][2]
Q2: How can I definitively confirm that matrix effects are the cause of my analytical problems?
A: There are two primary methods to diagnose and quantify matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify at which points in your chromatographic run ion suppression or enhancement occurs.[1][3] A solution of pure this compound is continuously infused into the mass spectrometer after the analytical column. Then, a blank matrix sample (that has undergone your full sample preparation procedure) is injected. Any dip or rise in the constant signal of the infused standard indicates a region where matrix components are eluting and causing ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the extent of the matrix effect.[2] It involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the analyte in a neat (clean) solvent at the same concentration.[1][2] The result is expressed as the Matrix Factor (MF).[1][2]
Q3: What is the Matrix Factor (MF) and how is it calculated?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:
MF = (Peak Area of Analyte in Post-Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solvent)
-
An MF = 1 indicates no significant matrix effect.[1]
For a robust LC-MS bioanalytical method, the absolute MF should ideally be between 0.75 and 1.25.[2]
Q4: What are the most common sources of matrix effects in biological samples (e.g., plasma, urine) for flavonoid analysis?
A: In biological matrices, the most prevalent sources of matrix effects are endogenous components that can co-extract with your analyte.[2] For flavonoid analysis, these primarily include:
-
Phospholipids: A major component of cell membranes, phospholipids are notorious for causing significant ion suppression in ESI-MS and can build up on the LC column and in the MS source.[4][5]
-
Salts and Proteins: High concentrations of salts and residual proteins can alter the ionization efficiency in the electrospray source.[2]
-
Endogenous Metabolites: Other small molecules present in the biological fluid can co-elute and compete with this compound for ionization.[4]
Section 2: Troubleshooting Guides - Mitigation Strategies
Once matrix effects are confirmed, a systematic approach should be taken to eliminate or minimize their impact. The following guides provide strategies ranging from sample preparation to data acquisition.
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
Guide 1: Optimize Sample Preparation
Improving the sample cleanup procedure is generally the most effective way to combat matrix effects.[4] The goal is to selectively remove interfering components while efficiently recovering this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile (B52724) or methanol.[6][7] However, it is the least effective cleanup technique and often results in significant matrix effects because it fails to remove phospholipids and other small molecules.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by separating compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent like ethyl acetate).[4] Optimizing the pH of the aqueous phase and the polarity of the organic solvent can significantly improve the removal of interferences.[4]
-
Solid-Phase Extraction (SPE): SPE provides the most effective sample cleanup by using a solid sorbent to selectively bind the analyte or the interferences. Mixed-mode SPE, which combines two retention mechanisms (e.g., reversed-phase and ion exchange), is particularly powerful for removing a wide range of matrix components, leading to the cleanest extracts.[8]
Guide 2: Enhance Chromatographic Separation
If sample preparation alone is insufficient, modifying the LC conditions can help resolve this compound from co-eluting interferences.[3]
-
Gradient Modification: Adjusting the mobile phase gradient can change the retention times of both the analyte and interfering compounds, potentially separating them.[1]
-
Change Column Chemistry: If using a standard C18 column, switching to a different stationary phase (e.g., Phenyl-Hexyl) can alter the selectivity of the separation and may be sufficient to resolve the analyte from the matrix components.[1]
-
Employ UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography systems provide higher resolution and narrower peaks than traditional HPLC.[8] This increased peak capacity can significantly improve the separation of the analyte from closely eluting matrix interferences.[8]
Guide 3: Use Internal Standards for Compensation
While not eliminating the physical effect, an appropriate internal standard (IS) can compensate for signal variability, leading to accurate quantification.
-
Stable Isotope Labeled (SIL) Internal Standard: This is considered the "gold standard" for quantitative LC-MS analysis.[3][9][10] A SIL-IS (e.g., this compound-¹³C₆) has nearly identical chemical and physical properties to the analyte.[9] It will co-elute and experience the same degree of ion suppression or enhancement. Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their peak areas remains constant, allowing for highly accurate and precise quantification even in the presence of matrix effects.[10]
Caption: How a Stable Isotope Labeled Internal Standard (SIL-IS) compensates for matrix effects.
Section 3: Quantitative Data & Experimental Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Effectiveness in Removing Interferences | Analyte Recovery | Throughput | Cost/Complexity | Best For |
| Protein Precipitation (PPT) | Low[8] | Good, but non-selective | High | Low | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Moderate[8] | Variable, dependent on analyte polarity | Moderate | Moderate | Cleaner extracts than PPT; good for removing highly polar/non-polar interferences.[4] |
| Solid-Phase Extraction (SPE) | High to Very High[8] | Good to Excellent | Low to Moderate | High | Applications requiring the highest data quality and minimal matrix effects. |
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol details how to calculate the Matrix Factor (MF) for this compound.
Materials:
-
Blank biological matrix (e.g., rat plasma) from at least six different sources/lots.[2]
-
This compound analytical standard.
-
Neat solvent (e.g., 50:50 Methanol:Water).
-
Your established sample preparation procedure (e.g., SPE).
Procedure:
-
Prepare Set A (Analyte in Neat Solvent):
-
Prepare a solution of this compound in the neat solvent at a known concentration (e.g., 100 ng/mL).
-
-
Prepare Set B (Post-Spiked Matrix Extract):
-
Take six aliquots of blank matrix from different sources.
-
Process each aliquot through your entire sample preparation procedure (e.g., perform SPE extraction).
-
After the final elution and evaporation step, reconstitute the dried extract with the this compound solution from Set A. The final concentration should be the same as in Set A (100 ng/mL).
-
-
Analysis:
-
Inject both sets of samples into the LC-MS system.
-
Obtain the average peak area for Set A (Area_Neat) and the average peak area for Set B (Area_Matrix).
-
-
Calculation:
-
Calculate the Matrix Factor: MF = Area_Matrix / Area_Neat .
-
Calculate the IS-Normalized MF if an internal standard is used: IS-Normalized MF = (Analyte_Area_Matrix / IS_Area_Matrix) / (Analyte_Area_Neat / IS_Area_Neat) . An IS-normalized MF close to 1.0 indicates the IS is effectively compensating for the matrix effect.[2]
-
Table 2: Example Matrix Factor (MF) Calculation and Interpretation
| Sample Type | Analyte Peak Area | Calculation | Result | Interpretation |
| Set A (Neat Solvent) | 850,000 | - | - | Reference |
| Set B (Post-Spiked Plasma) | 410,000 | 410,000 / 850,000 | MF = 0.48 | Significant Ion Suppression |
| Set C (Post-Spiked Urine) | 940,000 | 940,000 / 850,000 | MF = 1.11 | Minor Ion Enhancement |
| Set D (Post-Spiked after SPE) | 795,000 | 795,000 / 850,000 | MF = 0.94 | No Significant Matrix Effect |
Protocol 2: Example Solid-Phase Extraction (SPE) Protocol for Flavonoids from Plasma
This is a general protocol using a mixed-mode SPE cartridge, which is effective for cleaning up complex biological samples.[8] This protocol should be optimized for your specific application.
Materials:
-
Mixed-Mode SPE Cartridge (e.g., Polymeric Reversed-Phase with Strong Anion Exchange).
-
Plasma sample containing this compound.
-
Internal Standard (ideally a SIL-IS).
-
Methanol, Acetonitrile, Water (LC-MS grade).
-
Formic Acid, Ammonium (B1175870) Hydroxide (B78521).
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of IS solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts pH.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not let the cartridge go dry.
-
-
Load Sample:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Remove polar interferences): Wash with 1 mL of 5% Methanol in water.
-
Wash 2 (Remove phospholipids/lipids): Wash with 1 mL of 40% Acetonitrile in water.
-
-
Elution:
-
Elute the analyte (this compound) with 1 mL of a solution of 5% ammonium hydroxide in 90:10 Acetonitrile:Methanol. The basic pH neutralizes the analyte for elution from the anion exchanger, and the high organic content elutes it from the reversed-phase sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of vitexin and isovitexin in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vitexin-4''-O-glucoside Integrity in Sample Preparation
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in preventing the degradation of Vitexin-4''-O-glucoside during sample preparation. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C-glycosyl flavonoid naturally occurring in various medicinal plants. Like many flavonoids, it is susceptible to degradation when exposed to certain environmental factors, including non-optimal pH, high temperatures, light, and oxidative conditions. This degradation can lead to inaccurate quantification and misinterpretation of its biological activity in your research.
Q2: What are the primary factors that lead to the degradation of this compound during sample preparation?
The main contributors to the degradation of this compound are:
-
pH: Flavonoid stability is highly dependent on the pH of the solution. Alkaline conditions, in particular, can promote the degradation of many flavonoids. While the solubility of vitexin (B1683572) and its glucosides increases in alkaline solutions, prolonged exposure can lead to decomposition.
-
Temperature: Elevated temperatures used during extraction and solvent evaporation can significantly accelerate the rate of chemical degradation.
-
Light Exposure: Exposure to both UV and visible light can induce photodegradation of flavonoids.
-
Oxidation: The presence of oxygen and certain metal ions can promote oxidative degradation of this compound.
-
Enzymatic Activity: If samples are not properly handled, endogenous plant enzymes such as glycosidases can potentially hydrolyze the glycosidic bond, although C-glycosides are generally more resistant to this than O-glycosides.
Q3: What is the optimal pH range for maintaining the stability of this compound?
While specific quantitative stability data across a wide pH range for this compound is limited, general knowledge of flavonoid chemistry suggests that a slightly acidic to neutral pH is preferable for stability. It is recommended to maintain the pH of your extraction and sample solutions within the range of 4 to 7 to minimize degradation.
Q4: How can I minimize oxidation during my sample preparation workflow?
To mitigate oxidative degradation, consider the following measures:
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon, or through sonication under a vacuum.
-
Work Under an Inert Atmosphere: When feasible, perform extraction and sample handling steps in a glove box or under a gentle stream of nitrogen.
-
Incorporate Antioxidants: The addition of antioxidants to the extraction solvent can help protect this compound. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).
Q5: What are the recommended storage conditions for samples containing this compound?
Proper storage is critical to prevent degradation over time:
-
Short-term Storage: For temporary storage, keep extracts and solutions at 4°C in the dark.
-
Long-term Storage: For extended periods, it is advisable to store samples at -20°C or, for maximum stability, at -80°C.
-
Light Protection: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Headspace: Before sealing vials for long-term storage, flush the headspace with nitrogen to displace oxygen.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction | Optimize the extraction solvent. A mixture of methanol (B129727) and water (e.g., 40-80%) with the addition of a small amount of acid (e.g., 0.1% formic acid) can improve extraction efficiency. Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery. |
| Adsorption to labware | Use silanized glassware to minimize the adsorption of the analyte to glass surfaces. | |
| Degradation observed during extraction | High temperature | If using heat-based extraction methods, lower the temperature and shorten the extraction time. Consider non-thermal methods like ultrasonication at a controlled temperature (e.g., 25-30°C). |
| Presence of oxygen | Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[1] | |
| Unfavorable pH | Ensure the extraction solvent is slightly acidic. | |
| Analyte degradation in processed samples | Exposure to light | Protect all samples from light by using amber vials or by wrapping them in foil. |
| Improper storage temperature | Store processed samples at or below -20°C until analysis. | |
| Alkaline pH | If the sample matrix is alkaline, adjust the pH to a slightly acidic or neutral range. | |
| Inconsistent results between replicates | Sample heterogeneity | Ensure the plant material is finely and uniformly ground before extraction. |
| Inconsistent sample handling | Standardize all steps of the sample preparation protocol, including extraction time, temperature, and solvent volumes. |
Data Presentation
While specific degradation kinetics for this compound are not extensively published, the following table summarizes the expected stability based on general flavonoid behavior and available data for related compounds.
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | 4-6 | High | Maintain a slightly acidic environment for solutions. |
| 7 | Moderate | Neutral pH is generally acceptable for short periods. | |
| > 8 | Low | Avoid alkaline conditions, as they can accelerate degradation. | |
| Temperature | 4°C | High | Store samples at refrigerated temperatures for short-term storage. |
| 25°C (Room Temp) | Moderate to Low | Minimize exposure to ambient temperatures. | |
| > 40°C | Very Low | Avoid heating samples unless absolutely necessary and for the shortest possible duration. | |
| Light | Dark | High | Protect samples from all light sources. |
| Ambient Light | Moderate | Work in a shaded area or use protective coverings. | |
| UV Light | Very Low | Avoid exposure to direct sunlight or UV lamps. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) at a low temperature (e.g., freeze-drying or at 40°C) to a constant weight.
-
Grind the dried material into a fine, homogeneous powder.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Prepare the extraction solvent: 70% methanol in water (v/v) containing 0.1% formic acid.
-
Add 20 mL of the extraction solvent to the centrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Sample Clarification:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
For HPLC or UPLC analysis, filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial.
-
-
Storage:
-
If not analyzing immediately, store the filtered extract at -20°C.
-
Visualizations
Logical Workflow for Preventing Degradation
Caption: Workflow for minimizing this compound degradation.
Potential Degradation Pathway of a Flavonoid Glycoside
Caption: Potential degradation pathways for flavonoid glycosides.
References
Addressing peak tailing for Vitexin-4''-O-glucoside in reverse-phase HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Vitexin-4''-O-glucoside in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue for the analysis of this compound?
Peak tailing refers to the asymmetry in a chromatographic peak, where the back end of the peak is broader than the front end. In an ideal separation, peaks are perfectly symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification, which is critical in research and drug development.
For a compound like this compound, which contains multiple polar hydroxyl (-OH) groups, tailing is a common issue in RP-HPLC. This phenomenon can lead to inaccurate measurements of its concentration in samples, affecting dose determination, stability studies, and quality control.
Q2: What are the primary chemical interactions that cause peak tailing for this compound on a C18 column?
The most common cause of peak tailing for polar, acidic compounds like flavonoids on silica-based C18 columns is secondary ionic interactions with exposed silanol (B1196071) groups (Si-OH) on the stationary phase. While the C18 chains provide the primary non-polar retention mechanism, residual, un-capped silanols act as secondary, highly polar retention sites.
The multiple hydroxyl groups on the this compound molecule can form strong hydrogen bonds with these silanol groups. This secondary interaction retains some analyte molecules more strongly than others, causing them to elute later and creating a "tail" on the peak. At a mid-range pH (e.g., 4-7), silanol groups can be deprotonated (Si-O⁻), leading to even stronger ionic interactions with any positively charged analyte moieties, though this is less of a factor for the acidic flavonoid itself.
Technical Support Center: Enhancing Ionization Efficiency of Vitexin-4''-O-glucoside
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal for Vitexin-4''-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or inconsistent signal for this compound. What is the first parameter I should investigate?
A: The first and most critical parameter to check is the ionization polarity. This compound, like many flavonoid glycosides, can be ionized in both positive and negative modes. However, the stability and intensity of the precursor ion can differ significantly between the two. Negative ion mode is often successful, readily forming the deprotonated molecule [M-H]⁻.[1] Start by acquiring data in both modes to determine which provides a more robust and sensitive signal for your specific instrumentation and mobile phase conditions.
Q2: What are the expected precursor ions for this compound in ESI-MS?
A: With a molecular weight of approximately 594.52 g/mol , you should look for the following ions:
-
Negative Ion Mode (-ESI): The deprotonated molecule, [M-H]⁻, at m/z 593.1–593.3 .[1][2] This is often the most abundant and stable ion in negative mode.
-
Positive Ion Mode (+ESI): The protonated molecule, [M+H]⁺, at m/z 595.1 . You may also observe adducts such as the sodium adduct [M+Na]⁺ at m/z 617.1 or the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 612.1, especially if sodium salts or ammonium formate (B1220265) are present in your mobile phase.[2]
Q3: Which mobile phase additives are recommended to improve the signal intensity of this compound?
A: Mobile phase additives are crucial for promoting stable ionization.
-
For Positive Ion Mode (+ESI): Adding 0.1% formic acid to the mobile phase is a standard practice that provides protons to facilitate the formation of the [M+H]⁺ ion and can improve chromatographic peak shape.[3][4]
-
For Negative Ion Mode (-ESI): While it may seem counterintuitive, a small amount of a weak acid like 0.1% formic acid or 1% acetic acid can still improve data quality in negative mode by enhancing chromatographic resolution.[1][3]
-
Buffers: Using a buffer like ammonium formate (e.g., 2 mmol/L) can help stabilize the spray and promote the formation of specific adducts if desired, or ensure consistent protonation/deprotonation.[2][5]
Q4: My signal is unstable and not reproducible. What are the likely causes?
A: Signal instability can stem from several factors:
-
Chromatography: Poor peak shape or retention time drift can lead to inconsistent signal intensity. Ensure your LC method provides symmetric and reproducible peaks.[2]
-
Sample Degradation: this compound may be unstable in certain solvents or pH conditions over time. Prepare samples fresh and consider storing them at low temperatures (e.g., 4°C) in the autosampler.
-
Source Contamination: The ESI source can become contaminated over time, leading to signal suppression and instability. Regular cleaning according to the manufacturer's protocol is essential.
-
Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives to prevent contamination and the formation of interfering adducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Issue | Question to Ask | Recommended Action |
| Weak or No Signal | Have you tried both positive and negative ionization modes? | Acquire full scan data in both polarities. For flavonoids like this compound, negative mode often yields a strong [M-H]⁻ signal at m/z 593.1.[1][2] |
| Is there an acid or buffer in your mobile phase? | Add 0.1% formic acid to your mobile phase (both water and organic solvent) to promote protonation and improve peak shape.[3][4] | |
| Are your ESI source parameters optimized? | Systematically optimize key parameters: capillary voltage, source temperature, and nebulizing/drying gas flows. Start with the instrument manufacturer's recommendations and adjust one parameter at a time. | |
| Multiple Competing Ions (Adducts) | Is your signal split between [M+H]⁺, [M+Na]⁺, and [M+K]⁺? | The presence of sodium or potassium salts in your sample or mobile phase can cause adduct formation, diluting the signal of your target ion. Use high-purity water and solvents. Adding ammonium formate can sometimes promote the formation of the [M+NH₄]⁺ or [M+H]⁺ ion over alkali adducts.[5] |
| Poor Fragmentation in MS/MS | Is the collision energy (CE) optimized? | The energy required for fragmentation is compound-dependent. Perform a collision energy ramp experiment to find the optimal value that produces stable and abundant product ions. For the transition m/z 593.1 → 413.2, a collision energy of 18 eV has been reported.[2] |
| Are you selecting the correct precursor ion? | Ensure that your isolation window is centered on the correct m/z of the monoisotopic peak of your target ion ([M-H]⁻ or [M+H]⁺) and is narrow enough to exclude isotopes or interfering ions. |
Quantitative Data & Parameters
The following tables summarize key quantitative data found in the literature to serve as a starting point for method development.
Table 1: Recommended ESI-MS/MS Parameters for this compound
| Parameter | Value | Ionization Mode | Source |
|---|---|---|---|
| Precursor Ion (m/z) | 593.1 | Positive (+ESI) | [2] |
| Product Ion (m/z) | 413.2 | Positive (+ESI) | [2] |
| Fragmentor Voltage | 150 V | Positive (+ESI) | [2] |
| Collision Energy (CE) | 18 eV | Positive (+ESI) | [2] |
| Precursor Ion (m/z) | 593.3 | Negative (-ESI) | [1] |
| Product Ion (m/z) | 431.3 (Vitexin fragment) | Negative (-ESI) |[1] |
Table 2: Example LC Mobile Phase Compositions for Flavonoid Analysis
| Solvent A | Solvent B | Additive(s) | Source |
|---|---|---|---|
| Water | Acetonitrile (B52724) | 0.02% Formic Acid and 2 mmol/L Ammonium Formate | [2] |
| Water | Methanol (B129727) | 0.1% Formic Acid | [3] |
| 1% Acetic Acid in Water | Methanol | 1% Acetic Acid | [1] |
| 0.5% Aqueous Phosphoric Acid | Methanol | 0.5% Phosphoric Acid |[6] |
Experimental Protocols
Protocol 1: Basic Sample Preparation for LC-MS Analysis
-
Standard Preparation:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). DMSO, methanol, or ethanol (B145695) are commonly used.[7][8]
-
Perform serial dilutions from the stock solution using your mobile phase or a compatible solvent to create calibration standards at the desired concentrations.
-
-
Plasma Sample Extraction (Protein Precipitation): [2]
-
To a 100 µL aliquot of plasma, add an internal standard (if used).
-
Add 300-400 µL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Protocol 2: General Method for Optimizing ESI Source Parameters
-
Initial Setup:
-
Prepare a solution of this compound at a mid-range concentration.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min). Alternatively, perform repeated injections via the LC system.
-
Set the mass spectrometer to acquire data in full scan mode in the chosen polarity (positive or negative).
-
-
Parameter Optimization:
-
Capillary/Spray Voltage: While monitoring the signal intensity of the target ion (e.g., m/z 593.1), adjust the voltage in increments (e.g., 0.5 kV). Record the voltage that provides the highest and most stable signal.
-
Drying Gas Temperature: Adjust the temperature in 25-50°C increments. Look for the temperature that maximizes signal without causing thermal degradation of the analyte.
-
Drying Gas Flow & Nebulizer Pressure: Adjust these parameters to achieve a stable spray and maximize ion intensity. The optimal values are often interdependent.
-
Iterate: Re-adjust the capillary voltage after optimizing gas flows and temperature, as the optimal setting may have shifted.
-
Record: Once the optimal parameters are found, save them as part of your analytical method.
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting decision tree for low MS signal.
Effect of Mobile Phase Additives on Ionization
Caption: Impact of additives in positive and negative ESI modes.
References
- 1. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. 2016-361 [excli.de]
- 6. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Fragmentation Maze: A Technical Guide to Vitexin-4''-O-glucoside MS/MS Analysis
For researchers and drug development professionals working with flavonoid glycosides, understanding the mass spectrometry fragmentation patterns is crucial for accurate identification and characterization. This technical support guide provides a detailed interpretation of the MS/MS fragmentation of Vitexin-4''-O-glucoside, a common C-glycosyl flavonoid, in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular ion of this compound observed in mass spectrometry?
In negative ion mode electrospray ionization (ESI), this compound typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 593.15. In positive ion mode, the protonated molecule [M+H]⁺ may also be observed.
Q2: What are the primary fragmentation pathways for this compound in MS/MS analysis?
The fragmentation of this compound is characterized by two main events: the cleavage of the O-glycosidic bond and the subsequent fragmentation of the C-glycosidic bond and the aglycone (vitexin).
-
Loss of the O-linked glucose: The most labile bond is the O-glycosidic linkage, leading to a neutral loss of a glucose moiety (162 Da). This results in a prominent fragment ion corresponding to vitexin (B1683572) at m/z 431.
-
Fragmentation of the C-glycosyl unit: C-glycosyl flavonoids exhibit characteristic cross-ring cleavages of the sugar moiety directly attached to the flavonoid core.[1] This results in neutral losses of 90 Da and 120 Da.[2]
-
Aglycone Fragmentation: The remaining vitexin aglycone can undergo further fragmentation, often through retro-Diels-Alder (RDA) reactions, breaking the C-ring.[3]
Q3: I am observing fragment ions at m/z 473 and 413 in my MS/MS spectrum of a compound I suspect is this compound. What do these correspond to?
The fragment at m/z 413 is a characteristic product ion for this compound and is often used for its quantification in multiple reaction monitoring (MRM) methods.[4] It arises from the initial loss of the O-linked glucose (162 Da) followed by further fragmentation of the vitexin base structure. The ion at m/z 473 can correspond to the loss of 120 Da from the parent ion, a characteristic fragmentation of the C-glycosyl moiety.
Q4: Why is the fragmentation of C-glycosyl flavonoids like vitexin different from O-glycosyl flavonoids?
The key difference lies in the bond connecting the sugar to the flavonoid aglycone. In O-glycosyl flavonoids, the C-O glycosidic bond is relatively weak and easily cleaved, resulting in a dominant ion corresponding to the aglycone.[5] In C-glycosyl flavonoids, the C-C bond is much stronger, making its direct cleavage less favorable.[6] Instead, fragmentation within the C-linked sugar ring (cross-ring cleavage) is a more prominent feature.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor fragmentation / Low intensity of product ions | Insufficient collision energy (CE) in the MS/MS experiment. | Optimize the collision energy for the specific instrument and compound. Perform a CE ramp experiment to determine the optimal value that yields the desired fragment ions. |
| Absence of characteristic C-glycosyl fragments (neutral losses of 90 and 120 Da) | The compound may be an O-glycosyl isomer. The collision energy might be too low to induce these specific fragmentations. | Carefully check the precursor ion mass and retention time against a standard if available. Increase the collision energy in increments to promote the characteristic cross-ring cleavages. |
| Complex spectrum with many unidentifiable peaks | In-source fragmentation or the presence of co-eluting isomers or impurities. | Optimize the ESI source conditions (e.g., capillary voltage, gas flow) to minimize in-source fragmentation. Improve chromatographic separation to isolate the analyte of interest. |
| Inconsistent fragmentation pattern between runs | Fluctuations in instrument parameters or sample matrix effects. | Ensure the mass spectrometer is properly calibrated and tuned. Use an internal standard to normalize the signal. If matrix effects are suspected, employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Quantitative Data Summary
The following table summarizes the key ions observed in the MS/MS fragmentation of this compound in negative ion mode.
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Neutral Loss (Da) | Fragment Identity |
| 593.15 | 431.09 | 162.05 | [Vitexin-H]⁻ (Loss of O-glucose) |
| 593.15 | 413.2 | 180 (162+18) | Fragment from vitexin after O-glucose loss[4] |
| 431.09 | 341 | 90 | [Vitexin-H - 90]⁻ (Cross-ring cleavage of C-glucose)[2] |
| 431.09 | 311 | 120 | [Vitexin-H - 120]⁻ (Cross-ring cleavage of C-glucose)[3] |
| 431.09 | 293 | 138 (120+18) | [Vitexin-H - 120 - H₂O]⁻ |
| 431.09 | 283 | 148 | Benzyl fragment of vitexin[3] |
| 431.09 | 269 | 162 | Aglycone fragment[7] |
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound
This protocol outlines a general procedure for acquiring MS/MS data for this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or DMSO.
- Dilute the stock solution with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
- Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.
- Precursor Ion Selection: Set the quadrupole to isolate the [M-H]⁻ ion of this compound (m/z 593.15).
- Collision Gas: Argon or nitrogen.
- Collision Energy (CE): Optimize the CE to obtain a rich fragmentation spectrum. This may range from 10-40 eV depending on the instrument. A collision energy ramp can be useful for initial investigations.
- Data Acquisition: Acquire data in centroid or profile mode.
4. Data Analysis:
- Identify the precursor ion in the full scan mass spectrum.
- Analyze the product ion spectrum to identify the characteristic fragment ions and neutral losses as detailed in the FAQ and data table.
- Use the fragmentation data to confirm the identity of this compound.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed MS/MS fragmentation pathway of this compound.
Caption: Proposed MS/MS fragmentation pathway of this compound.
References
- 1. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | MDPI [mdpi.com]
- 6. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Method validation challenges for Vitexin-4''-O-glucoside quantification
Welcome to the technical support center for the quantification of Vitexin-4''-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method validation for this flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) is also utilized for quantification in some applications.
Q2: What are the typical challenges encountered during the quantification of this compound in complex matrices like plant extracts or plasma?
A2: Researchers often face challenges such as co-elution with structurally similar flavonoids, matrix effects in LC-MS/MS analysis leading to ion suppression or enhancement, low extraction recovery, and degradation of the analyte during sample preparation and storage.[4] The inherent complexity of natural product extracts can also lead to chromatographic issues like high background noise and peak tailing.
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: The choice of extraction solvent and method is critical. Methanol (B129727) or ethanol (B145695) are commonly used solvents.[5][6] Sonication or reflux extraction can enhance recovery. For plasma samples, protein precipitation with methanol is a common and effective technique.[1][3][6] It is advisable to optimize the extraction parameters, including solvent-to-solid ratio, extraction time, and temperature, for your specific matrix.
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?
A4: Poor peak shape can result from several factors. These include column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, try diluting your sample, ensuring the sample is dissolved in a solvent weaker than or similar in composition to the mobile phase, or adjusting the mobile phase pH.[4] Using a high-purity column and ensuring proper column equilibration can also improve peak symmetry.
Q5: I am observing significant variability in my results. What are the potential sources of imprecision?
A5: Imprecision can stem from inconsistent sample preparation, instrument variability, or instability of the analyte. Ensure meticulous and consistent execution of the sample preparation workflow. Use an internal standard to correct for variations in extraction recovery and injection volume. Also, verify the stability of this compound in your sample matrix under the storage and analytical conditions.[7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Column overload- Secondary silanol (B1196071) interactions- Sample solvent stronger than mobile phase | - Dilute the sample- Add a competitive base (e.g., triethylamine) to the mobile phase- Dissolve the sample in the initial mobile phase |
| Peak Splitting | - Column contamination or void- Inconsistent injection | - Wash or replace the column- Ensure the injector is functioning correctly |
| Retention Time Shift | - Inadequate column equilibration- Change in mobile phase composition or pH- Temperature fluctuations | - Equilibrate the column for a sufficient time- Prepare fresh mobile phase and verify pH- Use a column oven to maintain a constant temperature |
| Baseline Noise/Drift | - Contaminated mobile phase or detector- Air bubbles in the system | - Use HPLC-grade solvents and filter the mobile phase- Degas the mobile phase thoroughly- Purge the pump to remove air bubbles |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression/Enhancement | - Co-eluting matrix components | - Improve chromatographic separation to isolate the analyte from interfering compounds- Use a matrix-matched calibration curve- Employ a stable isotope-labeled internal standard |
| Low Sensitivity | - Poor ionization efficiency- Suboptimal MS parameters | - Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization- Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound |
| Inconsistent Signal | - Fluctuation in ESI spray- Contaminated ion source | - Check for clogs in the ESI needle- Clean the ion source components as per the manufacturer's instructions |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of this compound using different analytical techniques.
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 5 - 450 µg/mL | Rat Plasma | [3] |
| Intra-day Precision (RSD) | < 4.1% | Rat Plasma | [3] |
| Inter-day Precision (RSD) | < 2.0% | Rat Plasma | [3] |
| Extraction Recovery | 98.74% ± 0.44% | Rat Plasma | [3] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 10 - 40,000 ng/mL | Rat Plasma | [1] |
| Intra-run Precision (RSD) | < 15% | Rat Plasma | [1] |
| Inter-run Precision (RSD) | < 15% | Rat Plasma | [1] |
| Accuracy (RE) | -10% to 10% | Rat Plasma | [1] |
| Stability | Stable under anticipated conditions | Rat Plasma | [1] |
Experimental Protocols
Detailed HPLC-UV Method for Quantification in Rat Plasma
This protocol is based on a validated method for the pharmacokinetic study of this compound.[3]
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., hesperidin).
-
Deproteinize the plasma by adding 300 µL of methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Methanol : 0.5% Aqueous Phosphoric Acid (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 20 µL
-
Detailed UPLC-ESI-MS/MS Method for Quantification in Rat Plasma
This protocol is based on a validated method for the simultaneous determination of multiple flavonoids, including this compound.[1]
-
Sample Preparation:
-
To 50 µL of rat plasma, add an internal standard (e.g., diphenhydramine).
-
Precipitate proteins with 150 µL of methanol.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.20 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 593.1 → 413.2[2]
-
Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound, highlighting key stages and potential challenges.
Caption: Experimental workflow for this compound quantification.
References
- 1. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reducing variability in Vitexin-4''-O-glucoside cell-based assay results
Welcome to the technical support center for Vitexin-4''-O-glucoside cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Section 1: General Assay Principles
Q1: What is this compound and what is its mode of action? this compound is a flavonoid glycoside found in various plants.[1] Its primary mechanisms of action include antioxidant activity by scavenging free radicals, reducing oxidative stress, and exhibiting anti-inflammatory effects by modulating specific signaling pathways.[1][2] It is being investigated for its therapeutic potential in conditions linked to inflammation and oxidative stress, such as neurodegenerative and cardiovascular diseases.[1]
Q2: What are the most common sources of variability in cell-based assays? Variability in cell-based assays can arise from multiple factors.[3] Key sources include the health and passage number of cells, inconsistent cell seeding density, pipetting errors, plate effects (like evaporation and temperature gradients), reagent stability, and incubation times.[4][5][6] Environmental factors such as temperature and CO2 levels in the incubator also play a critical role.[4]
Q3: Why is it crucial to maintain healthy and consistent cell cultures? Assay data is only relevant if the cells used are healthy and in a consistent growth phase.[4] Using cells with low viability, high passage numbers, or that are overly confluent can lead to significant experimental variability.[4] Continuous passaging can cause genetic and phenotypic drift, altering cellular characteristics and responses.[4]
Section 2: Experimental Setup & Protocol
Q4: How does cell seeding density impact assay results? Optimizing cell seeding density is critical for a robust assay window.[4] The cell number must be sufficient for a measurable signal but not so high that it leads to overcrowding, which can affect cell health and access to the test compound.[4][7] It is recommended to test different seeding densities during assay development.[6]
Q5: What are "edge effects" and how can they be minimized? Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation or temperature fluctuations.[7][8] This can alter the concentration of media components and test compounds.[7] To minimize this, it's recommended to fill the outer wells with sterile media, water, or PBS without cells, and to use hydration chambers for long-term cultures.[6][7]
Q6: How do I choose the right microplate for my assay? The choice of microplate depends on the assay's detection method.[9]
-
Absorbance assays: Use clear-bottom plates.
-
Fluorescence assays: Use black plates to minimize background and prevent crosstalk between wells.[10]
-
Luminescence assays: Use white plates to maximize the light signal.[10] For adherent cells, tissue culture-treated plates are necessary.[9] Plate selection can significantly affect background noise and signal gain.[10]
Q7: What controls should be included in my assay plate? Including proper controls is essential for data interpretation and quality control.[4]
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound. This defines the basal response.
-
Positive Control: Cells treated with a known activator or inhibitor to define the maximum response or inhibition.
-
Blank Wells: Wells containing only media and the detection reagent to measure background signal. Controls should be evenly distributed across the plate to monitor for local variations.[6]
Section 3: Reagents and Compound Handling
Q8: How should I prepare and store this compound? Stock solutions of this compound can be prepared in a solvent like DMSO.[11] For storage, it is recommended to keep stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[12] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and compatible with your cell line, typically below 0.5%.[13]
Q9: How critical is the quality of culture media and supplements? Always use fresh, high-quality media and supplements from a consistent source.[4] Lot-to-lot variability in serum or other supplements can be a significant source of experimental inconsistency. It is advisable to pre-test new lots of serum and maintain detailed records of lot numbers used.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound cell-based assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High CV) | 1. Inconsistent cell seeding.[6]2. Pipetting errors.[4]3. Edge effects.[7]4. Cell clumping. | 1. Ensure a single-cell suspension before plating. Mix cell suspension gently before each aspiration. Automate seeding if possible.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.3. Fill outer wells with sterile buffer/media. Ensure proper plate sealing and use a humidified incubator.[6]4. Gently triturate cells to break up clumps before seeding. |
| Low Signal-to-Background Ratio (Poor Assay Window) | 1. Suboptimal cell number.[4]2. Insufficient incubation time with the compound or detection reagent.[6]3. Low activity or concentration of this compound.4. Inappropriate detection parameters.[6] | 1. Optimize cell seeding density to maximize the signal window.[4]2. Perform a time-course experiment to determine optimal incubation periods.3. Verify the purity and concentration of the compound. Test a wider concentration range.4. Adjust instrument settings (e.g., gain, integration time) on the plate reader. |
| High Background Signal | 1. Contaminated reagents or media.[14]2. Insufficient plate washing (for multi-step assays like ELISA).[14]3. Detection reagent binds non-specifically.[15]4. Incorrect plate type (e.g., using a white plate for a fluorescence assay). | 1. Use fresh, sterile reagents. Filter-sterilize solutions if necessary.2. Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer.3. Optimize blocking steps by testing different blocking buffers and incubation times.[15]4. Use black plates for fluorescence assays and white plates for luminescence assays.[10] |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number.[4][16]2. Different lots of serum, media, or reagents.[4]3. Fluctuations in incubator conditions (CO2, temperature, humidity).[4]4. Variation in cell health or confluence at the time of the assay. | 1. Use cells within a consistent, narrow passage number range. Perform routine cell line authentication.2. Pre-qualify new lots of critical reagents. Maintain records of all lot numbers.3. Regularly calibrate and monitor incubator conditions.4. Standardize the cell culture workflow. Always seed cells at the same confluence level and ensure high viability (>95%).[4] |
Experimental Protocols & Data
Protocol 1: General Cell-Based Viability/Cytotoxicity Assay
This protocol provides a framework for assessing the effect of this compound on cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) readout.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle (DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
Sterile 96-well, tissue culture-treated plates (clear, white, or black depending on the assay)
-
Phosphate-Buffered Saline (PBS)
-
Viability/cytotoxicity detection reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-mode plate reader
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluence. b. Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via trypan blue exclusion). c. Dilute the cell suspension in a complete culture medium to the optimized seeding density. d. Seed 100 µL of the cell suspension into each well of the 96-well plate. e. Fill perimeter wells with 100 µL of sterile PBS to minimize edge effects. f. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.[7]
-
Compound Treatment: a. Prepare serial dilutions of this compound and controls in culture medium. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%). b. Carefully remove the medium from the wells. c. Add 100 µL of the appropriate compound dilution or control solution to each well. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
Signal Detection: a. After incubation, allow the plate to equilibrate to room temperature for ~30 minutes. b. Prepare and add the detection reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time (e.g., 10 minutes for luminescence, 1-4 hours for MTT) at the appropriate temperature, protected from light. d. Read the plate using a multi-mode plate reader at the specified wavelength (absorbance) or settings (luminescence/fluorescence).
Data Presentation Tables
Table 1: Recommended Starting Cell Seeding Densities
| Plate Format | Adherent Cells (cells/well) | Suspension Cells (cells/well) |
| 96-well | 5,000 - 20,000 | 20,000 - 80,000 |
| 384-well | 1,000 - 5,000 | 5,000 - 20,000 |
| 1536-well | 250 - 1,000 | 1,000 - 5,000 |
Note: These are general guidelines. The optimal density must be determined empirically for each cell line and assay.[6]
Table 2: Key Assay Performance Metrics
| Metric | Formula | Acceptable Range (for HTS) | Interpretation |
| Z-Factor (Z') | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | ≥ 0.5 | Measures the separation between positive (p) and negative (n) control signals. A higher value indicates a more robust assay.[17] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | ≤ 15% | Measures the relative variability of replicate data points. Lower values indicate higher precision.[17] |
| Signal-to-Background (S/B) | μ_max / μ_min | ≥ 2 | Ratio of the maximum signal (max) to the minimum/background signal (min). Indicates the dynamic range of the assay.[17] |
μ = mean, σ = standard deviation
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes for running and troubleshooting your assay.
Caption: A standard workflow for a cell-based assay with this compound.
Caption: A logical troubleshooting flow for high assay variability.
Signaling Pathway
Vitexin and its derivatives are known to exert anti-inflammatory effects, partly by modulating cytokine signaling pathways.[1][18]
Caption: Postulated anti-inflammatory mechanism of this compound.
References
- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. marinbio.com [marinbio.com]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. youtube.com [youtube.com]
- 10. selectscience.net [selectscience.net]
- 11. frontiersin.org [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Vitexin? [synapse.patsnap.com]
Technical Support Center: Optimal Column Selection for Vitexin Derivative Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of vitexin (B1683572) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of vitexin and its derivatives.
Q1: Why am I seeing poor resolution between vitexin and isovitexin (B1672635) peaks?
A1: Co-elution or poor resolution of vitexin and its isomer, isovitexin, is a common challenge due to their structural similarity. Here are potential causes and solutions:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase are critical.
-
Solution: Acetonitrile is often preferred over methanol (B129727) for separating flavonoid isomers as it can provide better separation.[1] An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, is crucial for good peak shape and resolution.[1][2] Experiment with gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.
-
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase.
-
Solution: Increasing the column temperature, for example to 40°C, can improve peak shape and resolution for flavonoid isomers.[1]
-
-
Incorrect Column Chemistry: While C18 columns are widely used, they may not always provide the best selectivity for these isomers.
Q2: My vitexin peak is tailing. What can I do?
A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with polar analytes, causing tailing.
-
Solution: Ensure your mobile phase has a low pH, typically by adding 0.1% formic or phosphoric acid. This suppresses the ionization of silanol groups. Using a modern, end-capped C18 column can also minimize this issue.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of vitexin derivatives.
-
Solution: Maintain a consistent and appropriate pH (typically acidic) in your mobile phase to ensure a consistent and non-ionized state of your analytes.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
Q3: I'm observing variable retention times for my vitexin derivatives. What's the cause?
A3: Fluctuations in retention time can compromise the reliability of your analysis.
-
Unstable Column Temperature: Even minor temperature fluctuations can affect retention times.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase before use to prevent bubble formation in the pump.
-
-
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.
-
Solution: Check for leaks and perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q4: What is the best type of column for separating vitexin and its derivatives?
A4: The most commonly used column for the separation of vitexin and its derivatives is a reversed-phase C18 (ODS - Octadecylsilane) column.[2][5] These columns provide good hydrophobic retention for flavonoids. However, for challenging separations, particularly of isomers like vitexin and isovitexin, a Phenyl-Hexyl column can offer alternative selectivity and may provide better resolution.[3][4]
Q5: What are the typical mobile phases used for vitexin derivative analysis?
A5: A typical mobile phase consists of a mixture of an aqueous solvent and an organic solvent.
-
Aqueous Phase (Solvent A): Water, usually acidified with 0.1% formic acid or phosphoric acid to improve peak shape.[1][2]
-
Organic Phase (Solvent B): Acetonitrile is generally the preferred organic solvent for better separation of flavonoid isomers compared to methanol.[1]
A gradient elution is often employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration.
Q6: What detection wavelength should I use for vitexin derivatives?
A6: Vitexin and its derivatives have a strong UV absorbance. A detection wavelength of around 335-360 nm is commonly used for their quantification.[2][5]
Experimental Protocols
Below are detailed methodologies for key experiments related to the separation of vitexin derivatives.
Protocol 1: HPLC Method for the Separation of Vitexin and Isovitexin
This protocol is a general guideline based on commonly cited methods for the separation of vitexin and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector, a binary or quaternary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2][5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
The following tables summarize quantitative data from various studies on the separation of vitexin and its derivatives.
Table 1: Comparison of HPLC Columns for Flavonoid Separation
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Recommended For |
| C18 (ODS) | Octadecylsilane bonded to silica | Hydrophobic interactions | General purpose separation of a wide range of non-polar to moderately polar compounds, including flavonoids.[2][5] |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Hydrophobic and π-π interactions | Compounds with aromatic rings, offering alternative selectivity to C18, particularly useful for separating isomers.[3][4] |
Table 2: Summary of Experimental Conditions for Vitexin Derivative Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[2] | Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water[2] | 0.05% Phosphoric Acid in Water[5] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile/Tetrahydrofuran[5] |
| Elution Mode | Isocratic (80:20 A:B)[2] | Isocratic (77:23 A:B mixture)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Temperature | 30°C[2] | Not Specified |
| Detection | 335 nm[2] | 360 nm[5] |
| Retention Time (Vitexin) | ~11.05 min[2] | Not specified |
Visualizations
Workflow for HPLC Method Development for Vitexin Derivatives
Caption: Workflow for developing an HPLC method for vitexin derivative separation.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution of vitexin isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. jchps.com [jchps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Flavonoid Glycoside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of flavonoid glycosides using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of flavonoid glycosides that can often be resolved by adjusting the mobile phase.
Issue 1: Poor Peak Resolution or Co-elution of Analytes
Poor separation between flavonoid glycosides is a frequent challenge.
-
Possible Cause: The mobile phase composition is not optimized for the specific analytes.
-
Solution:
-
Adjust the Gradient: For complex samples, a gradient elution is typically necessary.[1] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the elution range of your compounds.[1][2] Subsequently, create a shallower gradient in the region where the target compounds elute to improve separation.
-
Modify the Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better resolution for polar compounds like flavonoid glycosides. If you are using methanol, consider switching to acetonitrile or using a combination of both.
-
Incorporate an Acidic Modifier: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved resolution.[3][4]
-
Optimize pH: The pH of the mobile phase can significantly influence the retention and selectivity of flavonoid glycosides, especially for those with ionizable groups.[5] Experimenting with different pH values (within the stable range of your column) can be beneficial.
-
Issue 2: Peak Tailing
Peak tailing can compromise accurate quantification.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
-
Solution:
-
Add an Acidic Modifier: As with poor resolution, adding an acid like formic acid to the mobile phase can reduce peak tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.[6]
-
Adjust Mobile Phase pH: Fine-tuning the pH can improve peak shape.
-
Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[7]
-
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
-
Possible Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution:
-
Ensure Proper Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient elution.[8] A longer equilibration time may be necessary.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[8][9] Fluctuations in ambient temperature can affect viscosity and separation.
-
Issue 4: High Backpressure
Excessive backpressure can damage the HPLC system and the column.
-
Possible Cause: Precipitation of buffer salts in the mobile phase, or blockages in the system.[10]
-
Solution:
-
Check Buffer Solubility: If using a buffer in your mobile phase, ensure it is soluble in all proportions of the organic modifier used in your gradient. For instance, some phosphate (B84403) buffers can precipitate in high concentrations of acetonitrile. Consider using more soluble buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.[2]
-
Filter Mobile Phase: Always filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the system.
-
System Flush: If high pressure is observed, systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Flush the suspected component with an appropriate solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for flavonoid glycoside analysis?
A common starting point for reversed-phase HPLC analysis of flavonoid glycosides is a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.[11][12][13] A typical starting gradient might be 10-15% B, ramping up to 80-95% B over 30-60 minutes.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both can be effective, but acetonitrile often provides better selectivity and lower viscosity, which can be advantageous. The choice can depend on the specific flavonoid glycosides being analyzed, and it is sometimes beneficial to screen both solvents during method development.
Q3: Why is an acidic modifier, like formic acid, so commonly used?
Flavonoids contain phenolic hydroxyl groups which can ionize depending on the pH. Adding an acid to the mobile phase suppresses this ionization, leading to more consistent retention, sharper peaks, and improved chromatographic performance.[3][4]
Q4: Can I run an isocratic method for flavonoid glycoside analysis?
While possible for very simple mixtures with compounds of similar polarity, it is generally not recommended.[1] Flavonoid glycosides within a single sample often have a wide range of polarities, making gradient elution necessary for effective separation.[1]
Q5: How does the type of glycosidic linkage affect separation?
The type and position of the sugar moiety significantly impact the polarity of the flavonoid glycoside and thus its retention time. For instance, in reversed-phase HPLC, flavonoid glycosides will generally elute earlier than their corresponding aglycones. Isomeric flavonoid glycosides can often be separated by carefully optimizing the mobile phase and gradient.[11]
Data Presentation
Table 1: Example Gradient Elution Programs for Flavonoid Glycoside Analysis
| Time (min) | % Solvent A (e.g., Water + 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile + 0.1% Formic Acid) | Reference |
| Program 1 | |||
| 0-1 | 82 | 18 | |
| 1-15 | 82 → 75 | 18 → 25 | |
| 15-20 | 75 → 65 | 25 → 35 | |
| 20-25 | 65 → 40 | 35 → 60 | |
| 25-26 | 40 → 82 | 60 → 18 | |
| 26-35 | 82 | 18 | |
| Program 2 | [14] | ||
| 0-10 | 85 → 70 | 15 → 30 | |
| 10-45 | 70 → 50 | 30 → 50 | |
| 45-50 | 50 → 20 | 50 → 80 | |
| 50-55 | 20 → 5 | 80 → 95 | |
| 55-60 | 0 | 100 |
Note: These are example gradients and should be adapted based on the specific column, instrumentation, and analytes.
Experimental Protocols
Protocol: General Method for Mobile Phase Optimization
-
Column Selection: Start with a C18 reversed-phase column, as this is the most common stationary phase for flavonoid analysis.
-
Initial Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Filter both solvents using a 0.22 µm or 0.45 µm membrane filter and degas them.
-
-
Scouting Gradient:
-
Run a broad linear gradient, for example, from 5% B to 95% B over 30 minutes.
-
Set a flow rate appropriate for your column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Maintain a constant column temperature, for example, 30 °C.
-
Inject your standard mixture or sample extract.
-
-
Gradient Optimization:
-
Based on the scouting run, identify the percentage of Solvent B at which the first and last peaks of interest elute.
-
Design a new, shallower gradient that spans this range. For example, if your peaks elute between 20% and 50% B, you could design a gradient from 15% to 55% B over a longer time to improve resolution in that window.
-
-
Modifier Optimization (if necessary):
-
If peak shape is poor, ensure the acid modifier is present and consistent in both mobile phase components.
-
Consider trying a different acid (e.g., acetic acid) or a different concentration.
-
-
Organic Solvent Screening (if necessary):
-
If resolution is still insufficient, repeat the optimization protocol using methanol as Solvent B.
-
-
Final Method Validation: Once an acceptable separation is achieved, validate the method for reproducibility, linearity, and other relevant parameters.
Visualizations
Caption: Troubleshooting workflow for mobile phase optimization.
Caption: Key mobile phase parameters and their effects.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. aelabgroup.com [aelabgroup.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Sample clean-up techniques for Vitexin-4''-O-glucoside in complex matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin-4''-O-glucoside. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the clean-up of complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction solvents for this compound from plant matrices?
A1: For the extraction of flavonoids like this compound, polar solvents are typically employed. The most common and effective solvents are aqueous mixtures of ethanol (B145695) or methanol, often in concentrations ranging from 50% to 80%.[1][2] For instance, a 50:50 (v/v) mixture of methanol-water has been successfully used for extraction from Crataegus leaves in an ultrasonic bath.[3] Pressurized liquid extraction (PLE) has also proven effective using a 70:30 mixture of ethanol and water at temperatures up to 150°C.[4]
Q2: My sample is rich in lipids and proteins. Which clean-up technique is most suitable?
A2: For complex matrices with high lipid and protein content, a multi-step approach is often necessary.
-
For biological fluids (e.g., plasma): Protein precipitation is a common first step. This is often achieved by adding a cold organic solvent like methanol.[5] However, this may not be sufficient to remove all interferences and can lead to ion suppression in mass spectrometry analyses.[6][7]
-
For plant extracts or fatty samples: Following an initial solvent extraction, Solid-Phase Extraction (SPE) is highly recommended for removing lipids and other interfering compounds.[6][8] Macroporous resins, such as HPD-400, have been shown to be particularly effective for purifying this compound from plant extracts.[9]
Q3: What type of Solid-Phase Extraction (SPE) sorbent should I use for this compound?
A3: Reversed-phase sorbents are ideal for retaining moderately polar compounds like this compound from an aqueous sample.
-
Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are excellent for this purpose and have been used for flavonoid analysis in plasma and tissue samples.[10]
-
Macroporous Resins: Non-polar or weakly polar macroporous resins (e.g., HPD-400) have demonstrated high adsorption and desorption capacities for this compound, leading to significant increases in purity.[9]
Q4: What are the stability and storage considerations for this compound?
A4: Flavonoid glycosides can be susceptible to degradation from high temperatures and enzymatic activity.[1] Stock solutions are typically prepared in solvents like DMSO or methanol. For storage, it is recommended to keep stock solutions and processed samples at low temperatures (-20°C or -80°C) and protected from light.[11][12] Stock solutions in DMSO stored at -20°C are generally usable for up to two weeks.[11] For in-vivo experiments, it is best to prepare working solutions fresh on the day of use.[12]
Troubleshooting Guide
Problem: Low recovery of this compound after Solid-Phase Extraction (SPE).
| Possible Cause | Suggested Solution |
| Incomplete Elution | The elution solvent may not be strong enough. Increase the percentage of the organic solvent (e.g., methanol, acetonitrile) in the elution mixture. For example, a mixture of methanol-acetone (50:50, v/v) has been used for effective elution from an Oasis HLB cartridge.[10] |
| Analyte Breakthrough during Loading | The sample may be too concentrated, or the loading speed is too fast. Dilute the sample before loading or reduce the flow rate. Ensure the sample pH is optimized for retention on the sorbent. |
| Irreversible Binding to Sorbent | The sorbent may have strong, irreversible interactions with the analyte. Test a different type of sorbent (e.g., switch from a silica-based C18 to a polymeric sorbent). |
| Improper Cartridge Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention. Always follow the manufacturer's protocol, which typically involves washing with a strong organic solvent followed by an equilibration step with a solvent matching the sample matrix.[10] |
Problem: High background noise or ion suppression in LC-MS analysis.
| Possible Cause | Suggested Solution |
| Co-elution of Matrix Components | The clean-up procedure is insufficient. Introduce an additional clean-up step. If using protein precipitation, follow it with SPE or liquid-liquid extraction (LLE).[7] Optimize the SPE wash step by using a slightly stronger solvent that removes interferences without eluting the analyte. |
| Contamination from Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents for all steps of the sample preparation and analysis. |
| Presence of Lipids or Phospholipids | Lipids are a common cause of ion suppression.[6] Implement a targeted lipid removal step. LLE with a non-polar solvent like hexane (B92381) can remove highly non-polar lipids.[10] Specialized SPE cartridges designed for lipid removal are also available. |
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the clean-up and analysis of this compound.
Table 1: Efficiency of Macroporous Resin SPE for this compound Purification from Hawthorn Leaves Extract.
| Parameter | Before Purification | After HPD-400 Resin Purification | Fold Increase |
| Content of this compound | 0.720% | 6.08% | 8.44x |
| Recovery Yield | N/A | 79.1% | N/A |
| Data sourced from a study on the separation of flavonoids using macroporous resins.[9] |
Table 2: Validation Parameters for UPLC-MS/MS Analysis of this compound in Rat Plasma.
| Parameter | Value |
| Linearity Range | 10 - 40,000 ng/mL |
| Intra-run Precision (RSD) | < 15% |
| Inter-run Precision (RSD) | < 15% |
| Accuracy (RE) | -10% to 10% |
| Data from a pharmacokinetic study following intravenous administration.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Clean-up for Plant Extracts
This protocol is based on the successful purification of this compound using macroporous resins.[9]
-
Sample Preparation: Prepare a crude extract of the plant material using a methanol/water or ethanol/water solution. Concentrate the extract under reduced pressure to remove the organic solvent.
-
Resin Selection: Select a suitable macroporous resin, such as HPD-400.
-
Column Packing & Conditioning: Pack the resin into a column. Pre-treat the column by washing sequentially with water followed by the ethanol solution that will be used for elution, and finally with deionized water until the effluent is neutral.
-
Sample Loading: Load the aqueous crude extract onto the top of the resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids, including this compound, using an appropriate concentration of ethanol in water (e.g., 70% ethanol).
-
Final Processing: Collect the eluate and concentrate it under reduced pressure to yield the purified flavonoid fraction.
Protocol 2: Protein Precipitation for Biological Fluids (Plasma/Serum)
This protocol is a standard method for preparing plasma samples for flavonoid analysis.[5]
-
Sample Collection: Collect blood samples into appropriate anticoagulant tubes and centrifuge to separate the plasma.
-
Precipitation: To a 100 µL aliquot of plasma, add 300-400 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Further Processing: The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase. For cleaner results, an additional SPE step (see Protocol 1) is recommended.
Visualized Workflows and Logic
Caption: General workflow for extraction and clean-up of this compound.
Caption: Decision tree for troubleshooting common sample clean-up issues.
Caption: Relationship between matrix complexity and required clean-up technique.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pressurized liquid extraction of flavonoids from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. 2016-361 [excli.de]
- 8. researchgate.net [researchgate.net]
- 9. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 12. medchemexpress.com [medchemexpress.com]
Calibration curve issues in Vitexin-4''-O-glucoside quantification
Welcome to the technical support center for the quantification of Vitexin-4''-O-glucoside. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis, particularly those related to calibration curve development.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the HPLC/UPLC quantification of this compound.
Question 1: Why is my calibration curve for this compound showing poor linearity (low R² value)?
Answer:
Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument settings. Here are the most common causes and their solutions:
-
Poor Solubility of Standard: Vitexin (B1683572) and its glycosides can have limited aqueous solubility, which can be a significant issue at higher concentrations, leading to non-linearity.[1]
-
Solution: Prepare your stock solution in an appropriate organic solvent like methanol (B129727), ethanol, or DMSO.[2] For working standards, use a solvent composition similar to your mobile phase to ensure solubility and peak shape integrity.[3][4] Using a mixture of methanol-water or acetonitrile-water is common.[4][5]
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.
-
Detector Saturation: At high concentrations, the UV detector response may no longer be proportional to the analyte concentration.
-
Solution: Lower the concentration range of your calibration standards to stay within the linear dynamic range of your detector. If necessary, dilute your more concentrated samples to fall within the curve.
-
-
Inappropriate Mobile Phase: An unsuitable mobile phase can lead to poor peak shape (e.g., tailing or fronting), which affects the accuracy of peak integration and, consequently, linearity.
-
Complex Matrix Effects: If you are quantifying in a complex matrix (e.g., plasma, plant extracts), co-eluting substances can interfere with the ionization or detection of your target analyte.[9]
-
Solution: Optimize your sample preparation to remove interfering compounds. This may involve solid-phase extraction (SPE) or liquid-liquid extraction. Alternatively, using an internal standard with similar chemical properties can help compensate for matrix effects.[7]
-
Question 2: My method has low sensitivity, and I'm struggling to detect the Limit of Quantification (LOQ). What can I do?
Answer:
Low sensitivity can prevent the accurate measurement of low-concentration samples. Consider the following optimizations:
-
Wavelength Selection: Ensure you are using the maximum absorption wavelength (λmax) for this compound for detection. This is typically around 330-340 nm.[8]
-
Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan the UV spectrum of a standard and confirm the λmax.
-
-
Injection Volume: A larger injection volume can increase the signal response.
-
Solution: Increase the injection volume. However, be cautious, as this can also lead to peak broadening or distortion if the injection solvent is much stronger than the mobile phase.
-
-
Sample Concentration: If sensitivity is an issue, concentrating your sample extract can help.
-
Alternative Detection Methods: For very low concentrations, UV detection may not be sensitive enough.[10]
Question 3: I am observing significant variability and poor reproducibility between injections. What is the likely cause?
Answer:
Poor reproducibility can invalidate your results. The issue often lies with instrument stability, sample stability, or inconsistent sample preparation.
-
System Instability: Fluctuations in pump pressure, column temperature, or detector performance can cause retention time and peak area to vary.
-
Solution: Ensure the HPLC/UPLC system is properly equilibrated with the mobile phase before starting your analytical run. Monitor system pressure for any unusual fluctuations. Use a column oven to maintain a consistent temperature.[8]
-
-
Analyte Instability: Flavonoids can be susceptible to degradation from light, temperature, or pH changes.
-
Solution: Store standard solutions and prepared samples in amber vials and at low temperatures (e.g., 4°C) to prevent degradation.[3] Prepare fresh solutions regularly.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps will lead to inconsistent final concentrations.
-
Solution: Standardize your sample preparation protocol. Use an internal standard to correct for variations during the sample workup process.
-
-
Column Contamination: Buildup of matrix components on the column can affect its performance over time, leading to shifting retention times and poor peak shapes.
-
Solution: Use a guard column to protect your analytical column.[12] Implement a column washing procedure between analytical batches to remove strongly retained compounds.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common calibration curve issues.
Caption: A step-by-step workflow for diagnosing and resolving calibration curve problems.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of this compound reference standard. Dissolve in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. Store this stock solution at -20°C in an amber vial.
-
Working Standard Solutions: Perform serial dilutions of the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) or your initial mobile phase composition to prepare a series of at least 6-8 standards.[5] A typical concentration range might be 1 µg/mL to 200 µg/mL, depending on the expected sample concentrations and detector sensitivity.[5][13]
-
Filtration: Before injection, filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter.[5]
Protocol 2: Sample Preparation (from Plant Material)
-
Extraction: Weigh approximately 1.0 g of dried, powdered plant material. Extract with a suitable solvent, such as 80% methanol, using ultrasonication or reflux extraction.[14] For example, add 20 mL of solvent and sonicate for 30 minutes, repeating the process three times.
-
Filtration & Concentration: Combine the extracts, filter through Whatman No. 1 filter paper, and concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C).[4]
-
Reconstitution: Dissolve the dried extract in a precise volume (e.g., 5 mL) of the mobile phase or a methanol/water mixture.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC/UPLC system.[14]
Protocol 3: HPLC-UV Method for Quantification
This is a general-purpose method that should be optimized for your specific instrument and sample matrix.
-
HPLC System: A standard HPLC or UPLC system with a UV/DAD/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Elution Mode: A gradient elution is often effective for separating flavonoids in complex extracts.[5][15]
-
Example Gradient: Start with 10-20% B, increase to 80-90% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID HPLC column.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 335 nm.[8]
-
Injection Volume: 10-20 µL.[15]
Experimental Workflow Diagram
Caption: Standard workflow for quantification of this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound and related flavonoids found in the literature. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Sensitivity Data
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | HPLC-UV | 0.23 - 138.42 | > 0.999 | N/A | 0.23 | [13] |
| This compound | UPLC-MS/MS | 0.01 - 40 | > 0.99 | N/A | 0.01 | [2] |
| Vitexin | UHPLC-DAD | 1.5 - 144.0 | > 0.999 | 0.47 | 1.42 | [5] |
| Vitexin | RP-HPLC | N/A | 0.999 | 0.04 | 0.12 | [8] |
| Vitexin-2''-O-rhamnoside | HPLC-UV | 0.5 - 100 | > 0.992 | 0.15 | 0.50 | [16] |
N/A: Not Available
Table 2: Precision, Accuracy, and Recovery Data
| Analyte | Method | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| This compound | UPLC-MS/MS | < 15% (Intra- & Inter-day) | -10% to 10% | N/A | [2] |
| This compound | HPLC-UV | < 4% (Intra- & Inter-day) | -3.13% to 3.51% | 92.7% - 95.7% | [13] |
| Vitexin | UHPLC-DAD | < 5% (Intra- & Inter-day) | 95% - 105% | N/A | [5] |
| Vitexin-2''-O-rhamnoside | HPLC-UV | < 5% (Intra- & Inter-day) | N/A | 98% - 102% | [16] |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error
References
- 1. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 5. japsonline.com [japsonline.com]
- 6. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. jchps.com [jchps.com]
- 9. 2016-361 [excli.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Vitexin-4''-O-glucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant pharmacological potential, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering experimental data and detailed protocols to assist in method selection and implementation.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. A review of published methods reveals that reversed-phase chromatography, typically utilizing a C18 column, is the standard approach. Variations in mobile phase composition, column temperature, and detection wavelength can significantly impact separation efficiency and sensitivity.
Below is a summary of key parameters from various validated HPLC methods suitable for the analysis of this compound and other structurally related flavonoid glycosides.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Diamonsil C18[1] | Phenomenex C18[2] | Ascentis Express RP-Amide | Thermo Scientific Hypersil C18[3] |
| Dimensions | - | 150 x 4.6 mm, 5 µm[2] | 10 cm x 3.0 mm, 2.7 µm | 250 x 4.0 mm, 5 µm[3] |
| Mobile Phase | Methanol - 0.5% aqueous phosphoric acid (45:55, v/v)[1] | A: 0.1% formic acid in water, B: Acetonitrile[2] | A: 10 mM citric acid, B: Acetonitrile (B52724) (85:15, A:B) | - |
| Elution | Isocratic | Gradient[2] | Isocratic | - |
| Flow Rate | - | 0.6 mL/min[2] | 0.5 mL/min | 0.8 mL/min[3] |
| Detection (UV) | 330 nm[1] | 355 nm[2] | 335 nm | 356 nm[3] |
| Column Temp. | - | 25 °C[2] | 55 °C | 25 °C[4] |
| Linearity Range | 5-450 µg/mL[1] | 6.25-100 µg/mL | - | - |
| Precision (RSD%) | Intra-day: ≤ 4.1%, Inter-day: ≤ 2.0%[1] | Intra-day: < 5.21%, Inter-day: < 5.40% | - | - |
| Accuracy (% Recovery) | 98.74% ± 0.44%[1] | 96.67–103.60% | - | - |
Experimental Workflow and Protocols
The successful validation of an HPLC method for this compound analysis follows a structured workflow, ensuring the reliability and accuracy of the results.
Detailed Experimental Protocol
This protocol provides a representative method for the analysis of this compound, synthesized from common practices in the field.
1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD)[5].
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)[2][5].
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B[2]
-
-
-
Flow Rate: 0.6 mL/min[2].
-
Column Temperature: 25 °C[2].
-
Injection Volume: 10 µL.
3. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation
-
For plant extracts or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters
The following parameters should be assessed according to ICH guidelines (Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte peak from other potential components[3].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.99[7].
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
This guide provides a foundational understanding of the critical aspects of HPLC method validation for this compound. Researchers should adapt and re-validate these methods based on their specific sample matrix and analytical requirements.
References
- 1. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Properties of Vitexin and Vitexin-4''-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two closely related flavonoids: Vitexin (B1683572) and its glycosidic derivative, Vitexin-4''-O-glucoside. While both compounds are recognized for their potential health benefits, understanding their distinct antioxidant capacities and mechanisms of action is crucial for targeted research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for common antioxidant assays, and visualizes a key signaling pathway involved in their antioxidant effects.
Quantitative Antioxidant Activity
Direct comparative studies providing head-to-head quantitative data (e.g., IC50 values) for Vitexin and this compound under identical experimental conditions are limited in the currently available literature. However, data from various studies on the individual compounds provide insights into their antioxidant potential. C-glycosyl flavonoids, such as Vitexin, are generally considered to possess strong antioxidant properties, sometimes even greater than their O-glycoside counterparts.[1]
| Compound | Assay | IC50 Value / Activity | Source |
| Vitexin | Inhibition of RLAR | 1.47 ± 0.08 mM | [2] |
| Inhibition of HRAR | 12.07 ± 0.03 mM | [2] | |
| Inhibition of AGEs | 243.54 ± 8.86 mM | [2] | |
| PTP1B Inhibitory Activity | 7.62 ± 0.21 mM | [2] | |
| This compound | DPPH scavenging activity (of an extract containing 10.41% this compound) | Not specified for the pure compound | [3] |
| ABTS scavenging activity (of an extract containing 10.41% this compound) | Not specified for the pure compound | [3] | |
| FRAP assay (of an extract containing 10.41% this compound) | Not specified for the pure compound | [3] |
RLAR: Rat Lens Aldose Reductase; HRAR: Human Recombinant Aldose Reductase; AGEs: Advanced Glycation End products; PTP1B: Protein Tyrosine Phosphatase 1B.
Mechanism of Antioxidant Action
Vitexin exerts its antioxidant effects through various mechanisms. It is a potent free-radical scavenger and can activate signaling pathways that enhance the cellular antioxidant defense system.[4] One of the key pathways modulated by Vitexin is the MAPK-Nrf2/ARE signaling pathway.[5][6] Activation of this pathway leads to the upregulation of antioxidant genes, such as heme oxygenase 1 (HO-1) and superoxide (B77818) dismutase (SOD).[5][6]
The mode of action for this compound is also attributed to its ability to scavenge free radicals and inhibit oxidative stress.[7] However, detailed information on the specific signaling pathways it modulates to achieve these effects is less characterized in the available literature compared to Vitexin.
Experimental Protocols for Antioxidant Assays
To enable researchers to conduct their own comparative studies, detailed protocols for three common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare various concentrations of the test compounds (Vitexin and this compound) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH solution should be included.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compounds and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
-
Calculation:
-
A standard curve is generated using the ferrous sulfate (B86663) standard.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).
-
Signaling Pathway Visualization
The following diagram illustrates the MAPK-Nrf2/ARE signaling pathway, a key mechanism through which Vitexin exerts its antioxidant effects.
Caption: Vitexin-mediated activation of the MAPK-Nrf2/ARE antioxidant pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
A Comparative Guide to the In Vitro Anti-inflammatory Activity of Vitexin and Isovitexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-inflammatory properties of two structurally related flavonoids, Vitexin and Isovitexin. While the initial query specified Vitexin-4''-O-glucoside, a thorough literature search revealed a lack of specific experimental data for this particular glycoside. Therefore, this comparison focuses on the more extensively studied parent compound, Vitexin, alongside its isomer, Isovitexin. Both compounds demonstrate significant anti-inflammatory potential by modulating key signaling pathways and reducing the production of inflammatory mediators.
Data Presentation: Quantitative Analysis
Direct comparative studies providing IC50 values for Vitexin and Isovitexin under identical experimental conditions are limited. The following tables summarize the available quantitative data from various in vitro studies, providing an indirect comparison of their anti-inflammatory potency.
Table 1: Inhibitory Effects of Vitexin on Inflammatory Markers
| Assay Type | Target | Cell Line | Concentration | Result |
| Albumen Denaturation Assay | Protein Denaturation | N/A (Cell-free) | 500 µg/mL | 54.2% inhibition[1] |
| Proteinase Inhibitory Assay | Proteinase Activity | N/A (Cell-free) | 500 µg/mL | 57.8% inhibition[1] |
Table 2: Inhibitory Effects of Isovitexin on Inflammatory Markers
| Assay Type | Target | Cell Line | Concentration | Result |
| NF-κB Inhibition Assay | NF-κB Activity | Not Specified | 18 µg/mL | IC50 Value[2] |
| Cytokine Release Assay | TNF-α Production | RAW 264.7 | 25-50 µg/mL | Significant decrease[3][4] |
| Cytokine Release Assay | IL-6 Production | RAW 264.7 | 25-50 µg/mL | Significant decrease[3][4] |
| Western Blot | iNOS Expression | RAW 264.7 | 25-50 µg/mL | Significant decrease[3][4] |
| Western Blot | COX-2 Expression | RAW 264.7 | 25-50 µg/mL | Significant decrease[3][4] |
Core Mechanisms of Action
Both Vitexin and Isovitexin exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Both flavonoids have been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5][7]
-
MAPK Pathway: The MAPK family, including p38, ERK1/2, and JNK, plays a crucial role in the inflammatory response. Vitexin and Isovitexin have been demonstrated to inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory signaling.[6][7]
-
Nrf2/HO-1 Pathway: Isovitexin has also been shown to activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7] This contributes to its anti-inflammatory effects by reducing oxidative stress, a key component of inflammation.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the in vitro anti-inflammatory activity of these compounds.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Caption: Inhibition of the NF-κB signaling pathway by Vitexin and Isovitexin.
Caption: Inhibition of the MAPK signaling pathway by Vitexin and Isovitexin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Vitexin or Isovitexin for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated positive control.
Protocol 2: Western Blot for Phosphorylated p38 MAPK
This protocol details the detection of the activated (phosphorylated) form of the p38 MAPK protein, a key signaling molecule in the inflammatory cascade.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Vitexin or Isovitexin, followed by stimulation with LPS (e.g., 1 µg/mL for 30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).[8][9][10]
Protocol 3: NF-κB (p65) Nuclear Translocation Assay (ELISA-based)
This assay quantifies the activation of NF-κB by detecting the translocation of its p65 subunit into the nucleus.
-
Nuclear Extract Preparation: Following cell treatment with compounds and LPS, prepare nuclear extracts from the cell pellets using a nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
Assay Procedure:
-
Add equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate for 1 hour at room temperature or overnight at 4°C to allow the active p65 to bind to the DNA.
-
Wash the wells multiple times with the provided wash buffer to remove non-specific binding.
-
-
Antibody Incubation:
-
Add a primary antibody specific to the p65 subunit of NF-κB to each well and incubate for 1 hour.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Detection:
-
Wash the wells.
-
Add a developing solution (e.g., TMB substrate) and incubate for 15-30 minutes.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of p65 bound to the DNA.[11][12]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
A Comparative Analysis of the Bioavailability of Vitexin-4''-O-glucoside and its Aglycone, Vitexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of Vitexin-4''-O-glucoside and its aglycone, vitexin (B1683572). The following sections present a summary of key pharmacokinetic parameters, detailed experimental methodologies from cited preclinical studies, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Vitexin, a flavone (B191248) C-glycoside, and its glycosidic derivatives have garnered significant interest for their diverse pharmacological activities. However, their therapeutic efficacy is intrinsically linked to their bioavailability. This guide consolidates data from various preclinical studies to facilitate a comparative understanding of the oral absorption of this compound and vitexin. A key finding is that while both compounds exhibit low oral bioavailability, the glycoside form, this compound, appears to have a higher absorption rate compared to its aglycone, vitexin. It is important to note that the data presented is compiled from different studies, which may involve variations in experimental conditions.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and vitexin following oral and intravenous administration in rodent models.
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Oral Bioavailability (F%) | Reference |
| This compound | Mouse | Oral | 30 | Data not available | Data not available | Data not available | 11.97 ± 0.66 | [1] |
| Vitexin | Rat | Oral | 30 | 0.51 ± 0.015 | 15.82 ± 0.172 | Data not available | 4.91 ± 0.761 | [2] |
| Vitexin | Rat | Intravenous | 10 | - | - | Data not available | - | [2] |
Disclaimer: The pharmacokinetic data for this compound and Vitexin are sourced from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols, including the use of different animal models (mouse vs. rat).
Experimental Protocols
The methodologies described below are a synthesis of protocols reported in the referenced preclinical studies for determining the pharmacokinetics of vitexin and its glycosides.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats, and Kunming mice are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They are provided with standard laboratory chow and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiments.
Drug Administration
-
Oral Administration: The test compounds are typically suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or a mixture of propylene (B89431) glycol and water. The suspension is administered to the animals via oral gavage at a specified dose.
-
Intravenous Administration: For intravenous administration, the compounds are dissolved in a suitable vehicle, such as a mixture of propylene glycol and water, and injected into the tail vein.
Blood Sampling
-
Blood samples are collected from the tail vein or orbital sinus at predetermined time points after drug administration.
-
The blood is collected in heparinized tubes and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -20°C or -80°C until analysis.
Sample Preparation and Analysis
-
Protein Precipitation: To extract the analytes from the plasma, a protein precipitation method is commonly employed. Methanol (B129727) is a frequently used solvent for this purpose. An internal standard (e.g., hesperidin) is added to the plasma samples before precipitation.
-
High-Performance Liquid Chromatography (HPLC): The concentrations of the compounds in the plasma samples are determined using a validated HPLC method with UV or mass spectrometry (MS) detection.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing an acid (e.g., phosphoric acid or acetic acid).
-
Detection: The analytes are detected at a specific wavelength (e.g., 330 nm for this compound).
-
Pharmacokinetic Analysis
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
-
Absolute Oral Bioavailability (F%) is calculated using the following formula:
-
F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
-
Mandatory Visualization
Experimental Workflow
References
A Head-to-Head Comparison of Vitexin-4''-O-glucoside and Quercetin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, Vitexin-4''-O-glucoside and Quercetin (B1663063) stand out for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their antioxidant, anti-inflammatory, and anticancer properties to inform research and drug development.
Biochemical Profile
| Property | This compound | Quercetin |
| Chemical Formula | C₂₇H₃₀O₁₅ | C₁₅H₁₀O₇ |
| Molar Mass | 594.52 g/mol | 302.236 g/mol |
| Class | Flavone C-glycoside | Flavonol |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Soluble in lipids and alcohol; sparingly soluble in hot water |
| Bioavailability | Generally considered to have higher stability than O-glycosides, potentially leading to better bioavailability. | Relatively low bioavailability, which can be enhanced by certain formulations. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and Quercetin. It is important to note that much of the available data for the vitexin (B1683572) compound is for its aglycone form, Vitexin. Given their structural similarity, Vitexin's data is presented here as a close proxy for this compound, and this is noted where applicable.
Table 1: Antioxidant Activity
| Assay | This compound (or Vitexin) | Quercetin | Reference |
| DPPH Radical Scavenging (IC₅₀) | IC₅₀ = 85.11 ± 7.02 µM (Vitexin) | IC₅₀ = 5.5 µM | [1] |
Table 2: Anti-inflammatory Activity
| Assay | Vitexin | Quercetin | Reference |
| TNF-α Inhibition in PMA-stimulated neutrophils | 80.94% inhibition at 25 µM | 79.31% inhibition at 25 µM | [2] |
| Nitric Oxide (NO) Production Inhibition in PMA-stimulated neutrophils | 86.74% inhibition at 25 µM | 86.09% inhibition at 25 µM | [2] |
| Myeloperoxidase (MPO) Activity Inhibition in PMA-stimulated neutrophils | 87.3% reduction at 25 µM | 83.7% reduction at 25 µM | [2] |
Table 3: Anticancer Activity (Cytotoxicity)
| Cell Line | Vitexin (IC₅₀) | Quercetin (IC₅₀) | Reference |
| Human Glioblastoma (U251) | 108.8 µM | Not directly compared in the same study | [3] |
| Human Myeloid Leukemia (K-562) | 147 µg/ml | Not directly compared in the same study | [4] |
| Human Ovarian Carcinoma (A2780) | Less active than Quercetin | 35.91% inhibition | [5] |
| Human Breast Cancer (MDA-MB-231) | Not available | 40.84% inhibition (Fisetin was most active) | [5] |
| Human Cervix Cancer (SiHa) | Less active than Quercetin | 12.14% inhibition | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the media is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This assay quantifies the concentration of the pro-inflammatory cytokine TNF-α in a sample.
-
A 96-well plate is coated with a capture antibody specific for TNF-α.
-
Cell culture supernatants from cells treated with the test compounds are added to the wells.
-
Any TNF-α present in the supernatant binds to the capture antibody.
-
A detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which results in a color change.
-
The intensity of the color is proportional to the amount of TNF-α present and is measured using a microplate reader.
-
The concentration of TNF-α is determined by comparing the absorbance of the samples to a standard curve.
Signaling Pathways and Mechanisms of Action
This compound (inferred from Vitexin)
Vitexin has been shown to exert its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory and anticancer activities are often attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. Furthermore, it has been suggested to activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[6][7]
Quercetin
Quercetin is well-documented to modulate a broad spectrum of signaling pathways, contributing to its diverse pharmacological effects. Its anticancer effects are mediated through the inhibition of pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival. In terms of its anti-inflammatory action, Quercetin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses.[6]
Conclusion
Both this compound (as inferred from Vitexin data) and Quercetin demonstrate significant antioxidant, anti-inflammatory, and anticancer properties.
-
Antioxidant Activity: Quercetin appears to be a more potent free radical scavenger than Vitexin based on the available DPPH assay data.
-
Anti-inflammatory Activity: In a direct comparison using human neutrophils, Vitexin and Quercetin showed remarkably similar and potent inhibitory effects on key inflammatory mediators like TNF-α, nitric oxide, and myeloperoxidase.[2]
-
Anticancer Activity: Quercetin has been more extensively studied and has shown broader and often more potent cytotoxic effects against a range of cancer cell lines compared to the available data for Vitexin.
For researchers and drug development professionals, the choice between these two flavonoids may depend on the specific therapeutic target. Quercetin's extensive body of research and potent, broad-spectrum activity make it a compelling candidate. However, this compound, with its potentially favorable bioavailability and comparable anti-inflammatory effects, warrants further investigation, particularly through direct comparative studies to fully elucidate its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-inflammatory Effects of Quercetin and Vitexin on Activated Human Peripheral Blood Neutrophils: - The effects of quercetin and vitexin on human neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Pharmacokinetic profile of Vitexin-4''-O-glucoside versus other vitexin derivatives
A Comparative Guide to the Pharmacokinetic Profiles of Vitexin (B1683572) and Its Derivatives for Researchers and Drug Development Professionals
The therapeutic potential of vitexin, a naturally occurring flavonoid, and its derivatives has been a subject of intense research, with promising applications in antioxidant, anti-inflammatory, and anti-cancer therapies. However, the clinical translation of these compounds is often hampered by their pharmacokinetic properties, particularly their low oral bioavailability. This guide provides a comprehensive comparison of the pharmacokinetic profile of Vitexin-4''-O-glucoside against other common vitexin derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the challenges and opportunities associated with these promising natural compounds.
Comparative Pharmacokinetic Data
The oral bioavailability of vitexin and its glycoside derivatives is generally low, a critical factor to consider in the development of therapeutic agents. The stability of the C-glycosidic bond in vitexin influences its metabolic fate. While vitexin itself shows poor absorption, its glycosidic forms also demonstrate limited bioavailability.[1] The following tables summarize key pharmacokinetic parameters for this compound and other vitexin derivatives from preclinical studies in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Pharmacokinetic Parameters of Vitexin Derivatives Following Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
| Vitexin | 30 | 0.51 ± 0.015 | 15.82 ± 0.172 | - | 4.91 ± 0.761 |
| This compound | - | - | - | - | Nonlinear pharmacokinetics observed |
| Vitexin-2''-O-rhamnoside | 120 | - | - | - | 4.89 |
Data for this compound following oral administration was limited and indicated nonlinear pharmacokinetics.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Vitexin Derivatives Following Intravenous Administration in Rats
| Compound | Dose (mg/kg) | t1/2β (min) | CL (L/kg·min) | Vc (L/kg) | AUC (µg·h/mL) |
| Vitexin | 10 | 46.01 ± 0.810 | 0.031 ± 0.035 | - | - |
| This compound | 20 | - | - | - | Increased proportionally with dose (20-60 mg/kg) |
| This compound | 40 | - | - | - | - |
| This compound | 60 | - | - | - | - |
| Vitexin-2''-O-rhamnoside | 15 | - | - | - | Proportional to dose |
| Vitexin-2''-O-rhamnoside | 30 | - | - | - | - |
| Vitexin-2''-O-rhamnoside | 60 | - | - | - | - |
| Vitexin-2''-O-rhamnoside | 120 | - | - | - | - |
t1/2β: Elimination half-life; CL: Total body clearance; Vc: Apparent volume of distribution of the central compartment. Studies on this compound indicated dose-dependent pharmacokinetics.[3] Pharmacokinetics of Vitexin-2''-O-rhamnoside in rats obeyed first-order kinetics.[4]
Experimental Protocols
The data presented in this guide are derived from preclinical studies employing standardized methodologies. Below are detailed protocols for typical pharmacokinetic experiments involving vitexin derivatives.
1. Animal Studies and Drug Administration:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Drug Formulation: For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as 20% propylene (B89431) glycol in water. For oral (PO) administration, the compounds are suspended in a suitable vehicle.
-
Administration:
2. Blood Sampling:
-
Blood samples are collected from the orbital or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 90, 120, 180 minutes) after drug administration.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Plasma samples are typically deproteinized with methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., hesperidin) is added to ensure accuracy and precision.[2][4]
-
Chromatographic Analysis: A validated high-performance liquid chromatography (HPLC) method with UV detection is the standard for quantifying vitexin derivatives in plasma.[2][3][4]
-
Mobile Phase: A mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., 0.5% aqueous phosphoric acid or 0.3% formic acid) is used for separation.[2][4]
-
Detection: The UV detector is set at a specific wavelength (e.g., 270 nm or 330 nm) to monitor the elution of the compounds.[2][4]
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., DAS, WinNonlin) to determine key parameters.[1]
-
Non-compartmental or compartmental models are applied to calculate parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL).[1]
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[1]
Visualizing the Process and Pathways
To better understand the experimental process and the metabolic fate of these compounds, the following diagrams are provided.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Metabolic pathway of orally administered vitexin glycosides.
Absorption and Metabolism Insights
The low oral bioavailability of vitexin and its glycosides is a multifactorial issue. These compounds are not readily absorbed in the upper gastrointestinal tract and are subject to rapid clearance from the bloodstream.[1][5] The primary site for the metabolic transformation of these flavonoid glycosides is the colon, where gut microbiota play a crucial role.[5] The initial metabolic step is believed to be deglycosylation to the aglycone, apigenin, which is then further metabolized.[1]
Studies on vitexin-2''-O-rhamnoside have suggested that its absorption involves passive diffusion and is also influenced by the P-glycoprotein (P-gp) efflux transporter.[1] Co-administration with P-gp inhibitors has been shown to increase its absorption, pointing to a potential strategy for enhancing bioavailability.[1] The extensive first-pass metabolism, particularly in the intestine, is a significant contributor to the low systemic availability of these compounds.[1]
Conclusion and Future Directions
The pharmacokinetic data clearly indicate that while vitexin and its derivatives, including this compound, possess significant therapeutic potential, their clinical utility is challenged by poor oral bioavailability. The insights into their absorption and metabolic pathways, particularly the role of gut microbiota and P-gp efflux, open avenues for developing strategies to enhance their systemic exposure. Future research should focus on novel formulation approaches, such as nanoformulations or co-administration with absorption enhancers, to overcome these pharmacokinetic hurdles. A deeper understanding of the specific metabolic transformations and transporter interactions will be pivotal for the successful clinical translation of this important class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination and pharmacokinetic study of vitexin-2''-O-rhamnoside in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
Cross-Validation of Analytical Methods for Vitexin-4''-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Vitexin-4''-O-glucoside, a key bioactive flavonoid glycoside found in various medicinal plants, including Hawthorn (Crataegus species). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document presents a cross-validation summary of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Ultraviolet (UV) detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The performance of different analytical methods for the quantification of this compound is summarized below. The data is compiled from various studies to provide a comparative overview of key validation parameters.
| Method | Matrix | Linearity (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| UPLC-MS/MS | Rat Plasma | 10 - 40,000 | < 15 | < 15 | Not Reported | Not Reported | 10 | [1] |
| UPLC-MS/MS | Rat Plasma | Not Specified | < 2.0 | < 2.0 | 96.2 - 103.8 | Not Reported | 5 - 10 | [2] |
| HPLC-UV | Rat Plasma | 5,000 - 450,000 | ≤ 4.1 | ≤ 2.0 | 98.74 ± 0.44 | Not Reported | 5,000 | [3] |
| HPLC-DAD | Hawthorn Leaves | Not Specified | < 5 | < 5 | Not Reported | Not Reported | Not Reported | [4] |
| HPLC-UV | Rat Plasma | 230 - 138,420 | 96.87 - 101.75 (accuracy) | 96.88 - 103.51 (accuracy) | 92.68 - 103.32 | Not Reported | 230 | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
UPLC-MS/MS Method for Rat Plasma[1][6]
-
Sample Preparation: Protein precipitation is performed by adding methanol (B129727) to the plasma samples.
-
Chromatographic System: ACQUITY UPLC BEH C18 column (1.7 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.20 mL/min.
-
Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. The transition for this compound is m/z 593.1 → 413.2[2] or m/z 292.96[1].
HPLC-UV Method for Rat Plasma[3]
-
Sample Preparation: Plasma samples are deproteinized with methanol.
-
Chromatographic System: Diamonsil C18 analytical column.
-
Mobile Phase: Isocratic elution with methanol - 0.5% aqueous phosphoric acid (45:55, v/v).
-
Detection: UV detection at 330 nm.
-
Internal Standard: Hesperidin.
HPLC-DAD Method for Hawthorn Leaves[4]
-
Sample Preparation: Powdered hawthorn leaves are extracted with 70% methanol via ultrasonication.
-
Chromatographic System: Not specified in detail in the provided abstract.
-
Detection: Diode Array Detection (DAD).
-
Quantification Approach: A quantitative analysis of multi-components by single-marker (QAMS) method was developed, using this compound as the internal standard to quantify other constituents.
Method Validation and Cross-Comparison Workflow
The following diagram illustrates a typical workflow for the validation and cross-comparison of analytical methods for this compound.
Caption: Workflow for analytical method validation and comparison.
Logical Relationship of Validation Parameters
The relationship between key validation parameters is crucial for ensuring a reliable analytical method. The following diagram illustrates these interdependencies.
Caption: Interdependencies of analytical method validation parameters.
References
- 1. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive method for the simultaneous determination of six constituents in hawthorn leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Vitexin-4''-O-glucoside Content in Various Crataegus Species
This guide provides a comparative analysis of vitexin-4''-O-glucoside content in different species of the Crataegus (hawthorn) genus, tailored for researchers, scientists, and drug development professionals. Hawthorn species are well-documented for their medicinal properties, particularly in the treatment of cardiovascular diseases, with flavonoids like this compound being significant bioactive constituents.[1][2] This document summarizes quantitative data, details experimental methodologies for analysis, and visualizes the experimental workflow.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Crataegus species and even within the same species depending on the geographical location and harvest time.[1] The following table summarizes the this compound content determined in the leaves of various Crataegus species from available research.
| Crataegus Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Crataegus pinnatifida Bge. var. major | Leaves | Varies by location and harvest date (range not explicitly stated in snippets) | [1][3] |
| Crataegus songorica (CS) | Leaves | Total flavonoids: 7.8–15.1 mg/g (this compound content not individually specified) | [4][5] |
| Crataegus altaica (CA) | Leaves | Total flavonoids: 0.1–9.1 mg/g (this compound content not individually specified) | [4][5] |
| Crataegus kansuensis (CK) | Leaves | Total flavonoids: 4.8–10.7 mg/g (this compound content not individually specified) | [4][5] |
Note: The available data for C. songorica, C. altaica, and C. kansuensis provides the total flavonoid content, of which this compound is a component. Specific quantitative data for this compound in these species was not available in the provided search results.
Experimental Protocols
The accurate quantification of this compound in Crataegus species relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
1. Sample Preparation and Extraction
A standardized protocol for the extraction of flavonoids from Crataegus leaves is crucial for comparative analysis.
-
Drying: Plant material (leaves) is typically air-dried or oven-dried at a controlled temperature to a constant weight.
-
Pulverization: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: A specific amount of the powdered sample is extracted with a suitable solvent. Methanol or ethanol (B145695) solutions are commonly used. The extraction is often performed using methods like ultrasonication or reflux to enhance efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate may then be concentrated under reduced pressure to yield a crude extract.
2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of this compound.
-
Chromatographic System: An HPLC system equipped with a UV detector is typically used.
-
Column: A C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm) is commonly employed for the separation of flavonoids.[1][3]
-
Mobile Phase: A gradient elution is often used, consisting of two solvents. For instance, solvent A could be acetonitrile-tetrahydrofuran (95:5, v/v) and solvent B could be 1% aqueous phosphoric acid.[1][3]
-
Detection: The UV detector is set to a specific wavelength, typically around 270 nm or 336 nm, for the detection of flavonoids.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.[1][3]
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.
-
Chromatographic Separation: Similar to HPLC, a C18 column is used for separation. The mobile phase often consists of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument.
-
Ionization: Electrospray ionization (ESI) is commonly used, and the analysis can be performed in either positive or negative ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 593.1 → 413.2).[6] This method provides high specificity and reduces interference from other compounds in the matrix.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow for the extraction and quantification of this compound from Crataegus leaves.
Caption: Experimental workflow for this compound analysis.
Potential Signaling Pathway of this compound's Cardioprotective Effects
Vitexin and its glycosides, including this compound, are known to exert cardioprotective effects through various mechanisms, including antioxidant and anti-inflammatory pathways.[7][8][9] The diagram below illustrates a plausible signaling pathway.
Caption: Putative signaling pathway for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Crataegus pentagyna willd. Fruits, leaves and roots: phytochemicals, antioxidant and antimicrobial potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Guide to the Efficacy of Vitexin-4''-O-glucoside and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of Vitexin-4''-O-glucoside against other well-established natural antioxidants. The content is supported by experimental data from peer-reviewed literature to aid in research and development decisions.
Introduction to Antioxidant Efficacy
Natural antioxidants are vital in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Their efficacy is primarily determined by their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This compound, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential antioxidant properties.[1][2] This guide compares its activity with common antioxidants such as Quercetin (B1663063), Ascorbic Acid (Vitamin C), and Trolox (a water-soluble Vitamin E analog).
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the reported IC50 values for this compound and other reference antioxidants from different studies.
Note: Data for this compound is derived from an extract of Lespedeza cuneata, which contains this compound, as direct comparative studies on the pure compound were not available in the reviewed literature. The IC50 values for other antioxidants can vary between studies due to different experimental conditions.
| Antioxidant | Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Source(s) |
| This compound (in extract) | DPPH | Not directly specified | Not applicable | [1] |
| Quercetin | DPPH | ~4.36 - 15.9 | ~14.4 - 52.6 | [3][4] |
| Ascorbic Acid (Vitamin C) | DPPH | ~6.1 - 8.4 | ~34.6 - 47.7 | [5][6] |
| Trolox | DPPH | ~3.77 | ~15.1 | [7] |
| Quercetin | ABTS | Not specified | Not specified | |
| Trolox | ABTS | ~2.93 | ~11.7 | [7] |
¹ Molar concentrations are calculated for comparison and are approximate.
Key Antioxidant Mechanisms and Signaling Pathways
Vitexin (B1683572) and its derivatives exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging: Flavonoids like vitexin can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating the damaging radical chain reactions.
Cellular Antioxidant Pathways: Vitexin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like vitexin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of the antioxidant solution to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of compounds to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells subjected to oxidative stress.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.
-
Loading: Wash the cells with a buffer and then incubate them with a solution containing the test compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
Oxidative Stress Induction: Wash the cells again to remove the extracellular compounds. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically over 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a microplate reader.
-
Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. The CAA value is determined by comparing the area under the curve of the sample-treated cells to that of the control cells. Results are often expressed as quercetin equivalents.
Conclusion
While direct comparative data for pure this compound is limited, the available information on vitexin and its derivatives suggests they are potent antioxidants. Their ability to not only scavenge free radicals directly but also to upregulate the body's endogenous antioxidant defenses through the Nrf2 pathway makes them compelling candidates for further investigation in the development of therapies for oxidative stress-related diseases. Researchers are encouraged to perform direct comparative studies using the standardized protocols outlined in this guide to precisely determine the efficacy of this compound relative to other well-established antioxidants.
References
- 1. scispace.com [scispace.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Vitexin-4''-O-glucoside and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Vitexin-4''-O-glucoside against other structurally related flavonoids, including its parent compound, vitexin (B1683572), and its isomer, isovitexin (B1672635). The information presented is supported by experimental data from in vitro and in vivo studies, with a focus on mechanisms relevant to neurodegenerative diseases, such as antioxidant activity, anti-inflammatory effects, and modulation of key cellular signaling pathways.
Introduction to Vitexin and its Glycosides
Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid that has garnered significant attention for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its derivatives, such as this compound, are formed by the addition of further sugar moieties. These structural modifications can significantly influence the compound's bioavailability, stability, and biological activity. This guide delves into the comparative neuroprotective potential of this compound, assessing its performance relative to other well-studied flavonoids.
Comparative Analysis of Bioactivity
Quantitative data from various experimental models are crucial for comparing the efficacy of these flavonoids. The following tables summarize key findings from studies evaluating their antioxidant, anti-glycation, and antiseizure activities.
Table 1: Comparison of Anti-glycation and Antiseizure Activity
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. Their inhibition is a key therapeutic target. Antiseizure activity is also a measure of neuroprotective potential, particularly in models of excitotoxicity.
| Compound | Assay / Model | Parameter | Result | Reference |
| This compound | AGEs Formation Assay | IC50 | 14.5 µM | [3] |
| Vitexin | AGEs Formation Assay | IC50 | 19.5 µM | [3] |
| Isovitexin | AGEs Formation Assay | IC50 | 20.2 µM | [3] |
| Aminoguanidine (Positive Control) | AGEs Formation Assay | IC50 | 178.8 µM | [3] |
| This compound | PTZ-induced seizures (Zebrafish) | Antiseizure Effect | No significant activity | [4] |
| Vitexin | PTZ-induced seizures (Zebrafish) | Antiseizure Effect | Significant activity | [4] |
| Isovitexin | PTZ-induced seizures (Zebrafish) | Antiseizure Effect | Significant activity (at 500 µM) | [4] |
Data Summary: this compound demonstrates the most potent inhibitory effect against the formation of advanced glycation end-products (AGEs) when compared to vitexin and isovitexin, suggesting a strong anti-glycation potential.[3] However, in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish, both vitexin and isovitexin showed significant antiseizure activity, whereas this compound did not exhibit a protective effect.[4] This highlights that different structural variations of the vitexin scaffold can lead to distinct pharmacological profiles.
Table 2: Comparison of Cholinesterase Inhibition (In Silico)
Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. Molecular docking studies predict the binding affinity of compounds to the enzyme, offering insights into their potential inhibitory activity.
| Compound | Target | Parameter | Result (Dock Score) | Reference |
| This compound | Acetylcholinesterase (AChE) | Binding Affinity | 53.811 | [5][6] |
| Vitexin | Acetylcholinesterase (AChE) | Binding Affinity | 59.375 | [5][6] |
| Isovitexin | Acetylcholinesterase (AChE) | Binding Affinity | 47.606 | [5][6] |
Data Summary: In silico analysis suggests that vitexin has a higher binding affinity for acetylcholinesterase compared to this compound and isovitexin.[5][6] This predicts that vitexin may be a more potent cholinesterase inhibitor. In vitro validation confirms that vitexin is a dual inhibitor of both acetyl- and butyrylcholinesterase.[5]
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of vitexin and related flavonoids are mediated through the modulation of several critical intracellular signaling pathways. These pathways regulate cellular responses to oxidative stress, inflammation, and apoptosis.
The Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, flavonoids like vitexin can promote the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[7][8][9] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival cascade that inhibits apoptosis and promotes cell growth. Studies have shown that vitexin can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, modulates downstream targets like the Bcl-2 family of proteins, increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing pro-apoptotic proteins (e.g., Bax), thereby protecting neurons from cell death.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate neuroprotection.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Pre-treat cells with various concentrations of the test flavonoids (e.g., this compound, Vitexin) for 2 to 24 hours.
-
Induction of Injury: After pre-treatment, expose the cells to an oxidative stressor (e.g., 100-500 µM H₂O₂) for a predetermined duration (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the stressor.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to quantify intracellular ROS.
-
Cell Culture and Treatment: Seed and treat cells with flavonoids and an oxidative stressor as described in the MTT assay protocol.
-
Probe Loading: After treatment, remove the media and wash the cells gently with sterile PBS. Load the cells with a 20 µM H₂DCFDA working solution in serum-free media.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Remove the H₂DCFDA solution and wash the cells again with PBS to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Conclusion
The available evidence suggests that while this compound is a highly potent inhibitor of advanced glycation end-products, its parent compound, vitexin, may possess superior activity in other neuroprotective paradigms, such as antiseizure effects and cholinesterase inhibition.[3][4][5] The neuroprotective mechanisms of these flavonoids are complex, involving the activation of pro-survival and antioxidant pathways like PI3K/Akt and Nrf2/ARE.[7] The addition of sugar moieties, as in this compound, clearly alters the pharmacological profile of the parent flavonoid. Further direct comparative studies using standardized in vitro neurotoxicity models are necessary to fully elucidate the structure-activity relationships and to determine which compound holds the most promise for development as a neuroprotective therapeutic agent. The protocols and mechanistic insights provided in this guide offer a framework for conducting such critical research.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Validating the antiseizure effects of vitexin and related flavone glycosides in zebrafish [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Vitexin-4''-O-glucoside: Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds is paramount. Vitexin-4''-O-glucoside, a flavonoid glycoside with potential therapeutic properties, is no exception. The choice of analytical methodology can significantly impact the reproducibility and robustness of experimental results. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for different methods used in the analysis of this compound, providing a basis for comparison.
| Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (RSD %) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Rat Plasma | 5 - 450 | > 0.999 | Intra-day: ≤ 4.1, Inter-day: ≤ 2.0 | 98.74 ± 0.44 | Not Reported | 5 | [1] |
| HPLC-DAD | Hawthorn Leaves | Not specified for VOG alone | > 0.9992 (for 8 polyphenols) | Not specified for VOG alone | 95.4 - 98.1 (for 8 polyphenols) | Not Reported | Not Reported | [2] |
| UPLC-MS/MS | Rat Plasma | 0.01 - 40 | > 0.99 | Intra-day & Inter-day: < 15 | 87.8 - 112.2 | Not Reported | 0.005 - 0.01 | [3][4] |
| UPLC-MS | Hawthorn Leaves | > 0.9971 (for 8 components) | > 0.9971 | Intra-day & Inter-day: < 2.0 | 96.2 - 103.8 | Not Reported | Not Reported | [3] |
| HPTLC | Passiflora foetida Leaves | 2.5 - 17.5 | 0.996 | Intra-day & Inter-day: < 3 | 98.3 - 103.0 | Not Reported | Not Reported | [5] |
Detailed Experimental Protocols
The reproducibility of an analytical method is intrinsically linked to the meticulous execution of its experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
This method was developed for the pharmacokinetic study of this compound in rat plasma.[1]
-
Sample Preparation: Plasma samples were deproteinized with methanol (B129727) containing the internal standard, hesperidin.
-
Chromatographic System: HPLC analysis was performed on a Diamonsil C18 analytical column.
-
Mobile Phase: A mixture of methanol and 0.5% aqueous phosphoric acid (45:55, v/v) was used as the mobile phase.
-
Detection: UV detection was carried out at a wavelength of 330 nm.
-
Robustness: The method was successfully applied to a pharmacokinetic study in rats, indicating its reliability under experimental conditions.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method was established for the simultaneous determination of this compound and other flavonoids in plasma.[3][4]
-
Sample Preparation: Protein precipitation of plasma samples was performed.
-
Chromatographic System: A CORTECS UPLC C18 column (100 × 3.0 mm, 1.6 µm) was used for separation.
-
Mobile Phase: A gradient elution was performed using acetonitrile (B52724) and water containing 0.02% formic acid and 2 mmol/L ammonium (B1175870) formate.
-
Flow Rate: The flow rate was maintained at 0.30 mL/min.
-
Mass Spectrometry: Detection was achieved using tandem mass spectrometry in multiple reaction-monitoring (MRM) mode.
-
Robustness and Reproducibility: The method was validated for linearity, precision, repeatability, stability, and recovery, with RSD values for precision, repeatability, and stability being less than 2.0%, 2.3%, and 2.5%, respectively, demonstrating its robustness.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simpler and more rapid approach for the quantification of vitexin (B1683572) (a related compound, with the method being applicable to its glycosides) in plant extracts.[5] A general HPTLC method for glycosides has also been validated.[6][7]
-
Sample Preparation: The powdered plant material was extracted with ethanol. The crude extract was then dissolved in methanol for application.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 were used.
-
Mobile Phase: A mixture of ethyl acetate, methanol, distilled water, and formic acid in the proportion of 50:2:3:6 (v/v) was used as the mobile phase.
-
Detection: Densitometric scanning was performed at 340 nm.
-
Validation: The method was validated according to ICH guidelines for linearity, precision, and accuracy. The RSD for precision was found to be less than 3%.[5]
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound, from sample collection to final data analysis, is depicted below. This workflow is broadly applicable to HPLC, UPLC, and HPTLC methods, with specific instrument parameters varying as detailed in the protocols above.
Caption: General workflow for the analysis of this compound.
References
- 1. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Vitexin-4''-O-glucoside: A Methodological Review
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Vitexin-4''-O-glucoside, a flavonoid with potential therapeutic properties, is crucial for research, quality control of herbal products, and pharmacokinetic studies. In the absence of direct inter-laboratory comparison studies, this guide provides a comprehensive review and comparison of various validated analytical methods for its quantification. The following sections detail the experimental protocols and performance data from several key studies, offering a valuable resource for selecting and implementing a suitable analytical method.
Comparative Analysis of Analytical Method Performance
The performance of an analytical method is determined by several key validation parameters. The table below summarizes the reported performance characteristics of different methods for the quantification of this compound and related compounds. This allows for a side-by-side comparison of linearity, precision, accuracy, and sensitivity.
Table 1: Comparison of Validation Parameters for this compound and Vitexin (B1683572) Quantification Methods
| Method | Analyte | Linearity Range | Precision (RSD%) | Accuracy/Recovery | Limit of Quantification (LOQ) |
| UPLC-ESI-MS/MS | This compound | 10 - 40,000 ng/mL | Intra- and Inter-day < 15% | -10% to 10% (RE) | Not explicitly stated, but high sensitivity implied[1][2] |
| HPLC-UV | This compound | 0.23 - 138.42 µg/mL | Intra- and Inter-day < 4% | 96.87% - 103.51% | 230 ng/mL[3][4] |
| HPTLC | Vitexin | 100 - 700 ng/spot | Not explicitly stated | Not explicitly stated | 15.12 ng/spot[5][6] |
| UHPLC-DAD | Vitexin | 1.5 - 144.0 µg/mL | Repeatability and intermediate precision data available in study[7] | Data available in study[7] | Data available in study[7] |
| LC-MS/MS | Vitexin-2''-O-glucoside | Not explicitly stated | Repeatability: 1.41–3.78% | 98.1–100.9% | Not explicitly stated[8] |
Detailed Experimental Protocols
The choice of an analytical method is highly dependent on the specific research question, the nature of the sample matrix, and the available instrumentation. Below are detailed protocols from selected studies, illustrating the diversity of approaches for this compound and vitexin quantification.
Protocol 1: UPLC-ESI-MS/MS for this compound in Rat Plasma
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.[1][2]
-
Sample Preparation: Protein precipitation of rat plasma with methanol.
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.20 mL/min.
-
-
Detection:
-
Instrument: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition: m/z 292.96 for this compound.
-
Protocol 2: HPLC-UV for this compound in Rat Plasma
A more common and accessible method, HPLC-UV provides robust quantification for samples with higher analyte concentrations.[3]
-
Sample Preparation: Protein precipitation of plasma with methanol.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Methanol-acetonitrile-tetrahydrofuran-0.5% acetic acid (1:1:19.4:78.6, v/v/v/v).
-
Detection: UV at 330 nm.
-
Protocol 3: HPTLC for Vitexin in Herbal Formulations
HPTLC is a high-throughput method suitable for the quality control of herbal products.[5][6]
-
Sample Preparation: Methanolic extraction of herbal formulations.
-
Chromatographic Separation:
-
Stationary Phase: Glass-backed silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate:methanol:water:formic acid (30:4:2:1, v/v/v/v).
-
-
Detection: Densitometric scanning at λ = 340 nm.
Workflow and Process Visualization
To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Caption: Relationship between this compound and its analytical methods and applications.
References
- 1. Simultaneous determination of this compound, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a high-performance thin-layer chromatographic method for the quantitative analysis of vitexin in Passiflora foetida herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS [mdpi.com]
A Comparative Guide to the Stability of Vitexin Glycosides in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of vitexin (B1683572) and its various glycoside derivatives in solution. While direct comparative quantitative data for a range of vitexin glycosides under identical stress conditions is limited in published literature, this document synthesizes available experimental data for vitexin and establishes a framework for understanding the relative stability of its glycosides. It also provides a detailed experimental protocol for researchers to conduct such comparative stability studies.
Introduction to Vitexin Glycoside Stability
Vitexin, an apigenin-8-C-glucoside, is a flavonoid of significant interest for its potential therapeutic properties. However, its efficacy and formulation development are intrinsically linked to its stability in various solution-based environments. Glycosylation, the attachment of sugar moieties, can significantly alter a flavonoid's chemical and physical properties, including its stability.
A key structural determinant of stability is the nature of the glycosidic bond. Vitexin itself is a C-glycoside, where the glucose moiety is attached to the apigenin (B1666066) core via a carbon-carbon bond. This bond is chemically robust and significantly more resistant to acidic and enzymatic hydrolysis compared to the more common O-glycosidic bonds, where a sugar is linked via an oxygen atom.[1][2][3][4] Many derivatives of vitexin are O-glycosides, where additional sugar units are attached to the core vitexin structure through oxygen linkages (e.g., vitexin-2"-O-rhamnoside). The stability of these O-glycosidic bonds is a critical factor in the overall stability of the molecule.
Comparative Stability Analysis
Stability of Vitexin (Apigenin-8-C-glucoside)
Forced degradation studies on vitexin provide insight into its intrinsic stability under various stress conditions. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Table 1: Summary of Vitexin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) |
| Acid Hydrolysis | 1 N HCl | 7 days | Not Detected |
| Base Hydrolysis | 1 N NaOH | 5 hours | Detected |
| Oxidation | 30% H₂O₂ | 5 hours | Detected |
| Photolysis | UV light exposure | 7 days | Not Detected |
Data synthesized from studies on vitexin stability. The term "Detected" indicates that degradation was observed, but the precise percentage was not specified in the source material.
As indicated, the C-glycosidic bond of vitexin shows high stability under acidic and photolytic stress. However, it is susceptible to degradation under alkaline and oxidative conditions.
Inferred Stability of Vitexin O-Glycosides
Vitexin O-glycosides, such as vitexin-2"-O-rhamnoside, vitexin-2"-O-glucoside, and vitexin-4'-O-glucoside, possess an additional O-glycosidic linkage, which is generally more labile than the C-glycosidic bond of the core structure.
-
Acidic Conditions : It is expected that vitexin O-glycosides will be less stable than vitexin under acidic conditions. The O-glycosidic bond is prone to hydrolysis, which would cleave the outer sugar moiety (e.g., rhamnose or glucose), yielding vitexin as a degradation product.
-
Alkaline and Oxidative Conditions : The degradation under these conditions is more complex. While the O-glycosidic bond may be susceptible, the degradation of the flavonoid ring structure itself is also a primary pathway, similar to what is observed for vitexin. The overall degradation rate would depend on the interplay of these two mechanisms.
-
Enzymatic Stability : C-glycosidic bonds are highly resistant to enzymatic hydrolysis by gut microbiota, whereas O-glycosidic bonds are readily cleaved.[1][2][3] This is a critical consideration for oral drug development.
Experimental Protocols
To facilitate direct comparison, a standardized, stability-indicating high-performance liquid chromatography (HPLC) method should be employed. The following is a proposed comprehensive protocol for a comparative stability study.
Proposed Experimental Workflow
The following diagram illustrates the logical flow for a comparative stability study of vitexin glycosides.
Caption: Workflow for Comparative Stability Analysis of Vitexin Glycosides.
Preparation of Solutions
-
Stock Solutions : Prepare individual stock solutions of vitexin, vitexin-2"-O-rhamnoside, vitexin-2"-O-glucoside, etc., in a suitable solvent such as methanol or a methanol:water mixture (e.g., 1:1 v/v) at a concentration of 1 mg/mL.
-
Working Solutions : For each stress study, dilute the stock solution with the respective stress medium to achieve a final concentration of approximately 100 µg/mL.
Forced Degradation Conditions
-
Acid Hydrolysis : Mix the working solution with 0.1 N HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis : Mix the working solution with 0.1 N NaOH. Keep at room temperature.
-
Oxidative Degradation : Mix the working solution with 6% (v/v) hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation : Dissolve the compound in HPLC-grade water. Heat in a water bath at 80°C, protected from light.
-
Photostability : Expose the working solution in a quartz cuvette to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. Run a parallel control sample protected from light.
Sampling and Analysis
-
Sampling : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation :
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before injection.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis if necessary.
-
-
HPLC-UV/DAD Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically most effective. For example:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 15-20%), and increase to a high percentage (e.g., 50-70%) over 20-30 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV/DAD detector at a wavelength suitable for vitexin and its glycosides (e.g., 335 nm).
-
Injection Volume : 20 µL.
-
Data Analysis
-
Identify the peak corresponding to the parent vitexin glycoside by its retention time, comparing it to an unstressed standard.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Conclusion
The stability of vitexin glycosides is a critical parameter for their development as therapeutic agents. While the C-glycosidic nature of vitexin imparts significant stability, the addition of O-glycosidic linkages in its derivatives creates potential points of vulnerability, particularly to acid-catalyzed hydrolysis. This guide provides a foundational understanding of these stability considerations and a robust experimental framework for researchers to generate direct comparative data. Such studies are essential for selecting the most stable and promising candidates for further drug development and for designing stable pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potency of Vitexin-4''-O-glucoside: A Comparative Analysis
For Immediate Release
Fuzhou, China – In the intricate landscape of drug discovery and development, the quest for potent and specific anti-inflammatory agents remains a paramount objective. Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic effects. This guide offers a comprehensive comparison of the relative potency of this compound in inhibiting key inflammatory markers, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of the well-known flavonoid vitexin (B1683572), exhibits promising anti-inflammatory properties. While direct comparative studies providing IC50 values for this compound against specific inflammatory markers are still emerging, existing research on vitexin and its derivatives provides a strong foundation for its potential efficacy. This guide synthesizes the available data, outlines relevant experimental protocols, and presents key signaling pathways involved in its anti-inflammatory action.
Comparative Potency of Vitexin Derivatives
While specific IC50 values for this compound are not yet widely available in the public domain for direct comparison, data for its aglycone, vitexin, and a related isomer, isovitexin, offer valuable insights into the potential potency of this class of compounds.
| Compound | Target/Assay | IC50 Value (µg/mL) | Cell Line/System | Reference |
| Isovitexin | iNOS | 48 | Not Specified | [1] |
| Orientin | iNOS | 54 | Not Specified | [1] |
| Isoorientin | NF-κB | 8.9 | Not Specified | [1] |
| Orientin | NF-κB | 12 | Not Specified | [1] |
| Isovitexin | NF-κB | 18 | Not Specified | [1] |
Note: Lower IC50 values indicate higher potency. Data for this compound is currently limited.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of vitexin and its derivatives, including this compound, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a significant target.
By inhibiting the activation of NF-κB, this compound can potentially suppress the expression of a cascade of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators.
References
A Comparative Analysis of Vitexin-4''-O-glucoside's Bioactivity Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Vitexin-4''-O-glucoside and its aglycone, vitexin (B1683572), against established drugs in the fields of oncology, inflammation, oxidative stress, and neuroprotection. While direct comparative quantitative data for this compound is limited in current literature, this document summarizes the available experimental data for vitexin and contextualizes the potential of this compound.
Data Presentation
The following tables summarize the quantitative data available for vitexin, the aglycone of this compound, in comparison to established drugs. It is important to note that the glycosylation of vitexin to form this compound may influence its bioavailability and activity.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ | Established Drug | IC₅₀ (Established Drug) |
| Vitexin | U251 (Glioblastoma) | CCK-8 | 108.8 µM[1] | Temozolomide | 34.5 µM[1] |
| Vitexin | K-562 (Chronic Myeloid Leukemia) | MTT | 147 µg/ml[2] | Doxorubicin (B1662922) | Not specified in the same study |
Note: Vitexin has been shown to potentiate the apoptosis-inducing activity of doxorubicin in hepatocellular carcinoma cells.[3]
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC₅₀ | Established Drug | IC₅₀ (Established Drug) |
| Vitexin | 5-Lipoxygenase inhibition | 5.1 µM[4] | Indomethacin | 0.98 µM[4] |
| Vitexin | Albumen denaturation inhibition | 54.2% inhibition | Aspirin | 55.6% inhibition[4] |
Table 3: Antioxidant Activity
| Compound | Assay | IC₅₀ | Established Drug | IC₅₀ (Established Drug) |
| Flavonoids from Vitex agnus-castus | DPPH radical scavenging | 16.9 - 23.6 µg/mL | Ascorbic acid | 12.0 µg/mL[5] |
| Ephedra altissima EtOAc extract (contains this compound) | DPPH radical scavenging | 21.0 ± 0.001 µg/ml | Not specified in the same study |
Table 4: Neuroprotective Activity
| Compound | Model | Key Findings | Established Drug | Mechanism of Action (Established Drug) |
| Vitexin | NMDA-induced excitotoxicity in primary cortical neurons | Significantly prevented neuronal cell loss and apoptosis by inhibiting NR2B-containing NMDA receptors and reducing calcium influx.[6] | Memantine | Uncompetitive NMDA receptor antagonist, protecting against glutamate-induced excitotoxicity.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or the established drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This method is used to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., this compound) or a standard antioxidant (e.g., Ascorbic Acid) are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group (which received only the vehicle and carrageenan).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by vitexin, providing insights into the potential mechanisms of action of this compound.
Caption: Vitexin's inhibition of the NF-κB signaling pathway.
Caption: Vitexin's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Vitexin's activation of the Nrf2 antioxidant pathway.
References
- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions | MDPI [mdpi.com]
- 4. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of vitexin by inhibition of NMDA receptors in primary cultures of mouse cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Vitexin-4''-O-glucoside: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Vitexin-4''-O-glucoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a flavonoid glycoside commonly used in scientific research for its antioxidant and anti-inflammatory properties. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This minimizes the risk of exposure and ensures safe handling.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Dust mask or respirator (if generating dust) |
General Handling Precautions:
-
Avoid generating dust.[2]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Launder contaminated clothing separately before reuse.[2]
Spill Management
In the event of a spill, follow these procedures to safely contain and clean the affected area.
| Spill Size | Containment and Cleaning Protocol |
| Minor Spills | 1. Clean up spills immediately.[2]2. Use dry clean-up procedures; avoid breathing dust.[2]3. Sweep, shovel, or vacuum up the material.[2]4. Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[2] |
| Major Spills | 1. Alert personnel in the area and contact emergency responders.[2]2. Control personal contact by wearing appropriate protective clothing.[2]3. Prevent spillage from entering drains or water courses.[2]4. Follow the same clean-up procedures as for minor spills.[2] |
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed waste management facility. Do not discharge down the drain or into the environment.
| Waste Type | Disposal Method |
| Unused/Expired Product | - Incineration: Admixture with a suitable combustible material followed by incineration in a licensed apparatus is a recommended disposal method.[2]- Landfill: Burial in a licensed landfill is an alternative.[2]- Consult Professionals: It is crucial to consult with a licensed waste disposal service or your local Waste Management Authority to ensure compliance with all national and regional regulations.[2][3] |
| Contaminated Materials (e.g., PPE, labware) | - Handle contaminated packages and materials in the same way as the substance itself.[3]- Place all contaminated items in a sealed, labeled container for disposal by a licensed waste management service. |
| Empty Containers | - Decontaminate empty containers thoroughly.[2]- Observe all label safeguards until containers are cleaned and destroyed.[2]- Completely emptied and cleaned packages may be recycled where facilities exist.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Vitexin-4''-O-glucoside
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. Vitexin-4''-O-glucoside is supplied as a solid, and as with any chemical powder, minimizing dust generation is crucial.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times to protect from dust and potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection against a range of chemicals.[4] Double gloving is recommended, especially when working within a containment system like a biological safety cabinet.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Body Protection | Laboratory Coat | A lab coat must be worn to protect the skin and clothing from contamination.[6] |
| Respiratory Protection | N95 or N100 Respirator | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization, to protect against airborne particles.[3][5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Fume Hood: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[6] Read all available safety information, including this guide and any supplier-provided documents.[1]
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Solution Preparation: this compound is soluble in organic solvents such as DMSO and dimethylformamide.[1] When dissolving, add the solvent slowly to the solid to avoid splashing. If preparing an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or apply cosmetics in the laboratory.[6][7]
Storage:
-
Store this compound in a dry, well-sealed container at the recommended temperature, typically -20°C.[2]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Categorization:
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the sink.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregate waste into the appropriate, clearly labeled containers.
-
Ensure waste containers are sealed when not in use.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Spills:
-
Alert others in the vicinity.
-
If the spill is large or in a public area, evacuate and contact your institution's EHS.
-
For minor spills, wear appropriate PPE and decontaminate the area. One source suggests using a 10% caustic solution for decontamination, followed by ventilation.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[2] Do not induce vomiting unless directed to do so by medical personnel.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glycodepot.com [glycodepot.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. chemfaces.com [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
